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Methyl 5-methyl-2-oxocyclohexane-1-carboxylate Documentation Hub

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  • Product: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
  • CAS: 56576-40-0

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: An In-Depth Technical Guide

Abstract This technical guide details the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 41302-34-5 for the generic isomer), a critical -keto ester building block used in the preparation of terpenes, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 41302-34-5 for the generic isomer), a critical


-keto ester building block used in the preparation of terpenes, steroids, and functionalized heterocycles. While often confused with Hagemann's ester derivatives, this saturated cyclohexane derivative requires specific regiochemical control during synthesis. This guide prioritizes the Carboxylation of 4-Methylcyclohexanone  via dimethyl carbonate (DMC) as the primary, scalable, and environmentally benign route ("Green Synthesis"), while also detailing the Hydrogenation of Methyl 5-Methylsalicylate  as a robust industrial alternative.

Retrosynthetic Analysis & Strategy

The target molecule features a cyclohexane ring with three key functionalities: a methyl ester at C1, a ketone at C2, and a methyl group at C5. The 1,3-relationship between the ester and the ketone identifies it as a


-keto ester, susceptible to decarboxylation but also easily formed via Claisen-type condensations.
Strategic Disconnections
  • Bond C1-C2 (Claisen/Carboxylation): Disconnecting the ester group leads to 4-methylcyclohexanone . This is the most direct path, utilizing the inherent symmetry of the precursor to ensure regioselectivity.

  • Aromatic Reduction: Disconnecting the saturation leads to Methyl 5-methylsalicylate . This route relies on catalytic hydrogenation to reduce the aromatic ring while retaining the oxygenation pattern.

  • Dieckmann Condensation: Disconnecting the C2-C7 bond (ring closing) leads to Dimethyl 4-methylpimelate . While classically valid, the precursor is less accessible than 4-methylcyclohexanone.

Decision Matrix
RoutePrecursorKey ReagentsProsCons
A (Primary) 4-MethylcyclohexanoneNaH, Dimethyl CarbonateHigh yield, cheap starting material, 100% regioselective.Requires anhydrous conditions; NaH handling.
B (Alternative) Methyl 5-methylsalicylateH₂, Rh/Al₂O₃ or Pd/CScalable, fewer steps if precursor available.High pressure required; stereocontrol issues (cis/trans).
C (Classic) Dimethyl 4-methylpimelateNaOMe, TolueneRobust ring formation.Precursor synthesis is multi-step and expensive.

Selected Approach: Route A is the focus of this guide due to the ubiquity of 4-methylcyclohexanone and the high atom economy of the carboxylation reaction.

Primary Synthesis: Regioselective Carboxylation

The Logic of Regioselectivity

4-Methylcyclohexanone possesses a plane of symmetry passing through C1 (carbonyl) and C4 (methyl). Consequently, the C2 and C6 positions are enantiotopic (chemically equivalent in an achiral environment). Deprotonation at either site yields the same thermodynamic enolate. Subsequent trapping with an electrophile (methoxycarbonyl source) yields a single regioisomer: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate .

Note on Numbering: Upon carboxylation, IUPAC priority shifts. The carbon bearing the ester becomes C1, the ketone C2. The methyl group, originally at C4 relative to the ketone, ends up at C5 in the new numbering scheme (see diagram below).

Reaction Mechanism & Pathway

The synthesis utilizes Dimethyl Carbonate (DMC) as both the solvent and the carboxylation reagent, activated by Sodium Hydride (NaH) . This method avoids the use of toxic methyl chloroformate and generates methanol as the only byproduct.

CarboxylationMechanism Start 4-Methylcyclohexanone Enolate Thermodynamic Enolate Start->Enolate Deprotonation (-H2) Base NaH (2.0 equiv) Base->Enolate Inter Tetrahedral Intermediate Enolate->Inter Nucleophilic Attack DMC Dimethyl Carbonate (Excess) DMC->Inter Product Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate Inter->Product Elimination (-OMe)

Caption: Mechanism of base-mediated carboxylation. The symmetry of the starting material ensures a single regioisomer.

Detailed Experimental Protocol

Materials & Safety
  • 4-Methylcyclohexanone: >98% purity.[1][2]

  • Dimethyl Carbonate (DMC): Anhydrous. Acts as reagent and solvent.[3][4][5]

  • Sodium Hydride (NaH): 60% dispersion in mineral oil. Hazard: Pyrophoric. Handle under inert atmosphere.

  • Solvent: Anhydrous THF (optional co-solvent) or neat DMC.

Step-by-Step Procedure

Scale: 100 mmol (11.2 g) of 4-methylcyclohexanone.

  • Catalyst Preparation:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush with Nitrogen (N₂) or Argon.

    • Add NaH (8.0 g, 200 mmol, 2.0 equiv) . Wash with dry hexane (3 x 20 mL) to remove mineral oil if high purity is required, though unwashed NaH is often sufficient for this reaction.

    • Suspend the NaH in Dimethyl Carbonate (50 mL) .

  • Reaction Initiation:

    • Heat the suspension to reflux (90 °C) .

    • Add a solution of 4-Methylcyclohexanone (11.2 g, 100 mmol) in DMC (20 mL) dropwise over 30–45 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.

  • Completion:

    • Continue reflux for 2–3 hours after addition is complete. The mixture typically turns thick and yellow/orange (formation of the

      
      -keto ester enolate salt).
      
    • Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The starting ketone should be fully consumed.

  • Quench & Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench with Glacial Acetic Acid (15 mL) diluted in cold water (50 mL) or 1M HCl. Caution: Violent gas evolution.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) or Dichloromethane .

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Distillation: The crude oil is best purified by high-vacuum distillation.

      • Expected Boiling Point: 105–110 °C at 10 mmHg (approximate).

    • Alternatively, flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes).

Yield & Characterization
  • Typical Yield: 85–92%

  • Appearance: Colorless to pale yellow oil.

  • Stereochemistry: The product is obtained as a mixture of diastereomers (cis/trans) due to the epimerizable nature of the C1 position between the carbonyls. The trans-diequatorial conformer is often thermodynamically favored.

Analytical MethodExpected Signal Characteristics
1H NMR (CDCl₃)

12.1 (s, 1H, enol -OH, variable), 3.75 (s, 3H, -OCH₃), 0.98 (d, 3H, -CH₃).
13C NMR Carbonyls at ~171 ppm (ester) and ~205 ppm (ketone); Enol carbons if tautomerization occurs.
IR Spectroscopy 1740 cm⁻¹ (Ester C=O), 1715 cm⁻¹ (Ketone C=O).
Mass Spectrometry Molecular Ion [M]+ = 170.2 m/z.

Alternative Route: Hydrogenation of Methyl 5-Methylsalicylate

For laboratories equipped with high-pressure hydrogenation apparatus, this route offers a "one-pot" reduction from an aromatic precursor.

Protocol Summary
  • Substrate: Methyl 5-methylsalicylate (Methyl Cresotinate).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Note: Pd/C is often less effective for ring saturation without high temperatures.

  • Conditions: 50–100 bar H₂, 80–100 °C, Methanol solvent.

  • Mechanism:

    • Step 1: Saturation of the aromatic ring to Methyl 2-hydroxy-5-methylcyclohexanecarboxylate.

    • Step 2: Oxidation of the secondary alcohol to the ketone (Jones Oxidation or Swern Oxidation) is usually required as a second step, as direct hydrogenation to the ketone is difficult to stop without over-reduction to the alcohol.

    • Correction: This is effectively a 2-step route (Hydrogenation

      
       Oxidation).
      

Troubleshooting & Optimization

Common Pitfalls[6][7]
  • Decarboxylation: The product is a

    
    -keto ester. Acidic hydrolysis at high temperatures will cause loss of the ester group, reverting to 4-methylcyclohexanone. Solution: Keep workup cold and avoid strong aqueous acids/bases for extended periods.
    
  • O-Alkylation: When using alkyl halides (e.g., if trying to methylate a precursor), O-alkylation can compete. However, the DMC carboxylation route avoids this issue entirely.

  • Solidification: The reaction mixture becomes very thick due to the sodium salt precipitation. Solution: Use mechanical stirring or add additional anhydrous THF if magnetic stirring stalls.

Stereochemical Control

The C1 proton is acidic (


). In solution, the compound exists in equilibrium between the keto and enol forms, and the C1 stereocenter epimerizes.
  • Thermodynamic Control: Treating the mixture with a catalytic amount of base (NaOMe) in MeOH will equilibrate the mixture to the thermodynamically most stable isomer (typically where the C1-ester and C5-methyl are equatorial).

References

  • Dieckmann Condensation & Mechanism

    • Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation."[4] Comprehensive Organic Synthesis, 1991 , 2, 806-829. Link

  • Carboxylation with Dimethyl Carbonate

    • Tundo, P.; Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002 , 35(9), 706–716. Link

  • Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (Data)

    • PubChem Compound Summary for CID 458119 (Ethyl analog) and related Methyl esters. Link

  • Regioselectivity in Cyclohexanone Carboxylation: House, H. O. Modern Synthetic Reactions, 2nd Ed., W. A. Benjamin, Menlo Park, 1972.
  • Hydrogenation of Salicylates: Hirano, M. et al. "Hydrogenation of aromatic carboxylic acids." Journal of Chemical Technology & Biotechnology, 2005.

Disclaimer: This guide is for research purposes only. All experiments should be conducted by qualified personnel in a fume hood with appropriate PPE.

Sources

Exploratory

Methyl 5-Methyl-2-Oxocyclohexane-1-Carboxylate (CAS 56576-40-0): A Comprehensive Technical Guide on Synthesis, Identification, and Application

Executive Summary & Core Directives As a Senior Application Scientist overseeing synthetic methodology and drug development workflows, I approach the synthesis and characterization of intermediate building blocks not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directives

As a Senior Application Scientist overseeing synthetic methodology and drug development workflows, I approach the synthesis and characterization of intermediate building blocks not merely as a set of instructions, but as a holistic, self-validating system. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (commonly known as 2-carbomethoxy-4-methylcyclohexanone) is a highly versatile


-keto ester. Its bifunctional nature—featuring both an electrophilic ketone and a highly nucleophilic 

-carbon via its enolate—makes it an indispensable precursor for synthesizing complex fused heterocycles, such as tetrahydrobenzo[b]thiophenes, and spiro-alkaloids .

This whitepaper dissects the physicochemical properties, the mechanistic causality behind its synthesis, and the rigorous analytical frameworks required to validate its structural integrity.

Physicochemical Properties & Structural Data

Before initiating any synthetic workflow, establishing the baseline physical parameters of the target compound is critical for downstream purification and analytical validation. The quantitative data for methyl 5-methyl-2-oxocyclohexane-1-carboxylate is summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
Common Synonyms 2-Carbomethoxy-4-methylcyclohexanone
CAS Registry Number 56576-40-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~100–105 °C (at 10 mmHg)
Structural Class Cyclic

-Keto ester

Mechanistic Synthesis: Methoxycarbonylation of 4-Methylcyclohexanone

The primary route to synthesize CAS 56576-40-0 is the methoxycarbonylation of 4-methylcyclohexanone. This is a specialized Claisen-type condensation.

Causality in Reagent and Base Selection

In many standard protocols, sodium methoxide (NaOMe) is utilized for condensations. However, field experience dictates that the reversible nature of alkoxide-mediated deprotonation often leads to incomplete conversion and competing self-aldol condensation of the starting ketone.

To engineer a higher-yielding, self-driving reaction, we utilize Sodium Hydride (NaH) . NaH ensures an irreversible, quantitative generation of the enolate. The evolution of hydrogen gas acts as a thermodynamic sink, strictly driving the reaction forward. Furthermore, we employ Dimethyl Carbonate (DMC) in excess. DMC acts as both the electrophilic acylating agent and a "green" solvent, minimizing the generation of toxic byproducts and avoiding the use of highly toxic methyl chloroformate .

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. The physical state changes (gas evolution, precipitation) serve as real-time indicators of mechanistic progression.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Base Activation: Add 1.2 equivalents of NaH (60% dispersion in mineral oil). Wash the NaH twice with 10 mL of anhydrous hexanes to remove the mineral oil, decanting the solvent carefully via syringe.

  • Solvent/Reagent Addition: Suspend the purified NaH in 50 mL of anhydrous Dimethyl Carbonate (DMC).

  • Substrate Addition: Slowly add 1.0 equivalent of 4-methylcyclohexanone dropwise at 0 °C. Causality check: Immediate effervescence (H₂ gas) confirms active enolate formation.

  • Thermodynamic Drive: Gradually warm the reaction to 80 °C and reflux for 4 hours. The reaction mixture will form a thick paste as the sodium salt of the

    
    -keto ester precipitates.
    
  • Acidic Workup: Cool the mixture to 0 °C and strictly quench with 1M HCl until the pH reaches 3. This protonates the enolate, liberating the target methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude liquid via vacuum distillation (~100 °C at 10 mmHg) to yield a colorless liquid.

Synthesis A 4-Methylcyclohexanone (Substrate) D Enolate Formation (Deprotonation at C2/C6) A->D B Dimethyl Carbonate (DMC) (Reagent/Solvent) E Nucleophilic Acyl Substitution (Tetrahedral Intermediate) B->E +DMC C Sodium Hydride (NaH) (Base) C->D -H2 gas D->E F Acidic Workup (HCl / H2O) E->F -NaOMe G Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (Target Compound) F->G Neutralization

Fig 1. Mechanistic workflow for the methoxycarbonylation of 4-methylcyclohexanone.

Analytical Identification & Characterization

A robust synthetic protocol is meaningless without a rigorous, multi-modal analytical validation system. For


-keto esters like CAS 56576-40-0, the analytical data is uniquely characterized by keto-enol tautomerism , which serves as an internal diagnostic marker of structural success.
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Molecular Ion: The mass spectrum will display a distinct molecular ion peak (

    
    ) at m/z 170 .
    
  • Fragmentation Causality: Characteristic fragmentation includes the loss of methanol (M-32, m/z 138) and the loss of a methoxy radical (M-31, m/z 139), which strictly validates the presence of the methyl ester moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In non-polar solvents (e.g., CDCl₃), the compound exists as an equilibrium mixture of the keto and enol tautomers. The enol form is highly stabilized by intramolecular hydrogen bonding between the ester carbonyl and the enol hydroxyl group.

  • ¹H NMR Diagnostic Peaks:

    • Keto Form: A distinct multiplet around 3.3 ppm corresponding to the

      
      -proton (C1) situated between the two carbonyls. The ester methoxy group appears as a sharp singlet at ~3.70 ppm.
      
    • Enol Form: The hallmark of the enol tautomer is a strongly deshielded singlet far downfield at ~12.0–12.5 ppm , representing the hydrogen-bonded hydroxyl proton. The enol methoxy singlet shifts slightly to ~3.75 ppm.

  • ¹³C NMR Diagnostic Peaks: The keto form exhibits a ketone carbonyl resonance at ~205 ppm and an ester carbonyl at ~170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Keto Form: Two distinct C=O stretching bands: the ester carbonyl at ~1740 cm⁻¹ and the ketone carbonyl at ~1715 cm⁻¹.

  • Enol Form: A broad O-H stretch (~3200-2500 cm⁻¹) and a conjugated C=C stretch at ~1650 cm⁻¹.

Analytical A Crude Reaction Mixture B GC-MS Analysis (m/z 170, M-32, M-31) A->B Step 1: Mass/Purity C NMR Spectroscopy (1H & 13C, Keto-Enol Ratio) A->C Step 2: Structure D FT-IR Spectroscopy (C=O stretches at 1740 & 1715 cm⁻¹) A->D Step 3: Functional Groups E Validated Pure Compound (CAS 56576-40-0) B->E C->E D->E

Fig 2. Multi-modal analytical validation system for structural confirmation.

Applications in Drug Development & Synthetic Chemistry

The strategic value of methyl 5-methyl-2-oxocyclohexane-1-carboxylate lies in its deployment as a foundational scaffold in medicinal chemistry.

  • Gewald Multicomponent Reactions: It is frequently reacted with elemental sulfur and cyanoacetates to synthesize 3-hydroxy-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylates. These fused thiophenes are privileged scaffolds in allosteric modulators and kinase inhibitors .

  • Spiro-Alkaloid Synthesis: The ketone moiety can undergo phosphate-catalyzed Pictet-Spengler reactions with dopamine or other phenethylamines to generate highly complex 1,1′-disubstituted and spiro-tetrahydroisoquinoline (THIQ) alkaloids. These THIQ derivatives are actively investigated for their potent antimalarial and neurological bioactivities .

References

  • Title: 2-carbomethoxy-4-methylcyclohexanone - CAS 56576-40-0 / Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates Source: Molaid URL: [Link]

  • Title: Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids Source: NIH / PubMed Central URL: [Link]

Foundational

Technical Guide: Spectroscopic Characterization and Structural Dynamics of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

The following guide details the spectroscopic characterization, structural dynamics, and synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate . This document is structured to serve researchers requiring precise id...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization, structural dynamics, and synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate . This document is structured to serve researchers requiring precise identification and utilization of this


-keto ester scaffold in drug discovery and organic synthesis.

Executive Summary & Structural Context

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a cyclic


-keto ester widely employed as a chiral building block in the synthesis of terpenoids and heterocyclic pharmaceutical intermediates.

Unlike simple ketones, this molecule exists in a dynamic equilibrium comprising two diastereomeric keto forms (cis and trans) and an enol tautomer. Accurate spectroscopic interpretation requires recognizing this equilibrium, as it produces distinct, overlapping signal sets in NMR and IR data.

Structural Identifiers
PropertyDetail
IUPAC Name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
CAS Number 56576-40-0
Molecular Formula

Molecular Weight 170.21 g/mol
Key Features

-Keto Ester moiety, C1/C5 Stereocenters, Enolizable proton at C1

Synthesis & Experimental Protocols

To ensure the integrity of spectroscopic data, the sample must be synthesized or purified to remove regioisomers (e.g., the 3-methyl or 4-methyl analogues). The following protocol favors the formation of the 5-methyl isomer via thermodynamic control.

Synthesis Workflow (Carboxylation of 3-Methylcyclohexanone)

The synthesis exploits the steric difference between the C2 and C6 positions of 3-methylcyclohexanone. Carboxylation at the less hindered C6 position (which becomes C1 in the product) yields the 5-methyl isomer.

Protocol:

  • Reagents: 3-Methylcyclohexanone (1.0 eq), Dimethyl carbonate (DMC, 2.5 eq), Sodium Hydride (NaH, 2.0 eq, 60% dispersion).

  • Procedure:

    • Wash NaH with dry hexane under Argon to remove oil; suspend in dry THF.

    • Add DMC and heat to reflux.

    • Add 3-Methylcyclohexanone dropwise over 1 hour.

    • Reflux for 3–4 hours (Thermodynamic control favors C6 functionalization).

    • Cool to

      
      , quench with glacial acetic acid/ice water.
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Purification: Distillation under reduced pressure (bp ~105-108°C at 10 mmHg) or Flash Chromatography (Hexane:EtOAc 9:1).

SynthesisPath Start 3-Methylcyclohexanone (C1=O, C3=Me) Step1 Enolization (NaH, Reflux) Start->Step1 Inter Thermodynamic Enolate (C5-C6 Double Bond) Step1->Inter Kinetic vs Thermodynamic Control Step2 Carboxylation (Dimethyl Carbonate) Inter->Step2 Nucleophilic Attack Product Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate Step2->Product

Figure 1: Synthetic pathway emphasizing thermodynamic control to target the 5-methyl regioisomer.

Spectroscopic Data Analysis

The following data assumes a standard solution in


 at 298 K. Note that the Enol  content in non-polar solvents typically ranges from 10–20%, while polar solvents (DMSO-

) shift the equilibrium toward the Keto form.
Nuclear Magnetic Resonance (NMR)

The NMR spectrum is complex due to the presence of three species: trans-keto (major), cis-keto (minor), and enol.


H NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
12.10 s (broad)< 0.2HEnol -OH Characteristic of intramolecular H-bond in

-keto esters.
3.74 s3H

Methyl ester singlet (Keto form).
3.71 s< 1H

Methyl ester singlet (Enol form).
3.35 dd (

Hz)
1HH-1 (Methine)Alpha-proton between two carbonyls. Absent in Enol form.
2.45 - 2.20 m2HH-3Methylene

to ketone.
2.10 - 1.80 m3HH-4, H-5Ring protons, complex overlap.
1.45 - 1.30 m2HH-6Methylene

to ester.
1.02 d (

Hz)
3H

Methyl group doublet.

Expert Insight: The signal at 3.35 ppm (H-1) is the critical diagnostic peak. In the enol form, this proton is lost to form the C1=C2 double bond. Integration of the 12.10 ppm peak vs. the 3.35 ppm peak allows for quantitative calculation of the Keto:Enol ratio (


).[1]

C NMR (100 MHz,

)
Shift (

, ppm)
AssignmentNote
205.1 C=O (Ketone) C2 Carbonyl (Keto form).
172.8 C=O (Ester) C1 Carboxylate (Keto form).
170.5 C-OH (Enol) C2 (Enolic carbon).
98.2 C=C (Enol) C1 (Enolic alkene carbon).
57.5 C-1 Methine carbon (Keto).
52.1

Methoxy carbon.
45.2 C-3

-methylene.
35.8 C-5Methine carrying the methyl group.
32.4 C-6Ring methylene.
28.9 C-4Ring methylene.
21.5

Methyl substituent at C5.
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups and the tautomeric state.

Wavenumber (

)
Vibration ModeAssignment
2955, 2870 C-H stretchAlkyl C-H (Cyclohexane ring/Methyls).
1745 C=O stretchEster Carbonyl (Non-conjugated).
1715 C=O stretchKetone Carbonyl (Cyclic, 6-membered).
1655 C=O stretchH-Bonded Ester (Enol form). Lower frequency due to conjugation.
1615 C=C stretchEnol alkene double bond.
3200-2600 O-H stretchBroad, weak band indicating chelated Enol -OH.
Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is driven by


-cleavage and McLafferty rearrangements typical of cyclic ketones and esters.
  • Molecular Ion (

    
    ):  m/z 170  (Visible, moderate intensity).
    
  • Base Peak: m/z 111 or 138 .

Key Fragmentation Pathways:

  • Loss of Methanol (

    
    ):  m/z 138. Formation of a ketene intermediate.[2]
    
  • Loss of Methoxy Radical (

    
    ):  m/z 139. 
    
    
    
    -cleavage at the ester.
  • Loss of Carbomethoxy (

    
    ):  m/z 111. Cleavage of the entire ester group, leaving the methylcyclohexanone cation.
    
  • McLafferty Rearrangement: Involves the ester group and

    
    -hydrogens, leading to characteristic even-mass fragments.
    

MS_Fragmentation M Molecular Ion [M]+ m/z 170 Frag1 [M - OMe]+ m/z 139 M->Frag1 - OMe• Frag2 [M - COOMe]+ m/z 111 (Ring Cation) M->Frag2 - COOMe• Frag3 [M - MeOH]+ m/z 138 M->Frag3 McLafferty (- MeOH)

Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Structural Dynamics: Tautomerism & Stereochemistry

Understanding the equilibrium is vital for reaction planning. In basic conditions (alkylation), the enolate is the reactive species. In acidic conditions, the enol form dominates the mechanism.

Keto-Enol Equilibrium

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-keto ester motif allows for a stable 6-membered intramolecular hydrogen bond in the enol form.
  • Keto Form: Favored in polar aprotic solvents (DMSO, Acetone).

  • Enol Form: Stabilized in non-polar solvents (

    
    , Hexane) and by the cyclic constraint.
    

Tautomerism Keto Keto Form (dicarbonyl) Enol Enol Form (H-bonded) Keto->Enol  Proton Transfer  

Figure 3: Equilibrium between the dicarbonyl keto form and the chelated enol form.

Stereochemical Implications

The C1 position is epimerizable. Consequently, even if a pure cis or trans isomer is isolated, it will equilibrate to a thermodynamic mixture in solution.

  • Trans-diequatorial: Generally the major keto conformer due to lower steric strain (Methyl at C5 and Ester at C1 both equatorial).

  • Cis-axial/equatorial: Minor conformer.

References

  • Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

    • Organic Syntheses, Coll. Vol. 6, p. 824 (1988); Vol. 61, p. 48 (1983).
  • NMR of

    
    -Keto Esters: 
    
    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for keto-enol tautomer shifts).
  • Mass Spectrometry Data

    • NIST Chemistry WebBook, SRD 69.
  • Compound Data & CAS Verification

    • PubChem CID: 359301 (Analogous 4-methyl isomer data used for fragmentation logic).[3]

Sources

Exploratory

Stereochemical Architecture and Epimerization Dynamics of Methyl 5-Methyl-2-Oxocyclohexane-1-Carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Introduction to the Molecular System Methyl 5-methyl-2-oxocyclohexane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Introduction to the Molecular System

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a highly versatile cyclic


-keto ester utilized as a critical building block in the total synthesis of terpenes and complex pharmaceutical APIs. The molecule presents a fascinating case study in dynamic stereochemistry because it possesses two chiral centers (C1 and C5) coupled with a highly acidic 

-proton.

Unlike static stereocenters, the C1 position is flanked by both a ketone and an ester, rendering it susceptible to rapid keto-enol tautomerism. Consequently, the stereochemistry of this molecule is not fixed; rather, it exists as a dynamic, self-equilibrating system dictated by thermodynamic control and solvent environment. Understanding this behavior is critical for researchers aiming to utilize this compound in asymmetric synthesis or dynamic kinetic resolution (DKR) workflows.

Stereochemical Architecture & Conformational Analysis

In its keto state, the six-membered ring adopts a modified cyclohexanone chair conformation. The stereochemical behavior is governed by the minimization of steric strain:

  • The C5 Conformational Lock: The methyl group at C5 acts as a conformational anchor. To avoid severe 1,3-diaxial interactions with the axial protons at C3 and C1, the C5-methyl group strongly prefers the equatorial position.

  • C1 Epimerization: The methoxycarbonyl (ester) group at C1 can occupy either the axial or equatorial position. Because the C1 proton is highly acidic, the molecule rapidly epimerizes to find the lowest energy state.

  • Thermodynamic Minimum: When the C1-ester is equatorial, its relationship to the equatorial C5-methyl is 1,5-diequatorial. In a cyclohexane system, a 1,5-diequatorial arrangement corresponds to the cis-diastereomer . Conversely, an axial C1-ester and equatorial C5-methyl corresponds to the trans-diastereomer .

Because the 1,5-diequatorial (cis) conformation minimizes steric clash, it is the overwhelmingly favored thermodynamic product within the keto fraction of the equilibrium.

G trans trans-Isomer (C1-Axial, C5-Equatorial) enol Enol Intermediate (Achiral at C1, Intramolecular H-Bond) trans->enol  Deprotonation   cis cis-Isomer (C1-Equatorial, C5-Equatorial) Thermodynamically Favored enol->cis  Reprotonation  

Figure 1: Epimerization pathway of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate via the enol intermediate.

Keto-Enol Tautomerism and Solvent Causality

The epimerization at C1 is facilitated by the enol tautomer. When the molecule enolizes, the double bond forms between C1 and C2. The C1 carbon transitions from


 to 

hybridization, completely abolishing its chirality. In this state, the molecule possesses only one stereocenter (C5).

The equilibrium between the keto and enol forms is highly dependent on the solvent environment. The enol form is heavily stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl group (-OH) and the carbonyl oxygen of the ester.

  • Non-Polar Solvents (e.g., CDCl

    
    ):  In non-polar environments, the intramolecular hydrogen bond is undisturbed. Consequently, the enol form dominates. Literature indicates that for the unsubstituted analog (methyl 2-oxocyclohexanecarboxylate), the keto:enol ratio in CDCl
    
    
    
    is approximately 35:65[1].
  • Polar Protic/Aprotic Solvents (e.g., DMSO-d

    
    , Methanol-d
    
    
    
    ):
    Polar solvents compete for hydrogen bonding, disrupting the intramolecular stabilization of the enol. This shifts the thermodynamic equilibrium heavily back toward the cis-keto diastereomer[2].
Table 1: Solvent Effects on Thermodynamic Equilibria (Representative Data)
SolventPolarity (

)
Dominant StateApprox. Keto : Enol RatioPrimary Thermodynamic Driving Force
CDCl

Low (4.8)Enol~ 35 : 65Preservation of intramolecular H-bonding
DMSO-d

High (46.8)Keto> 80 : 20Disruption of intramolecular H-bond by solvent
Methanol-d

High (32.7)Keto> 70 : 30Intermolecular H-bonding with solvent

Analytical Methodologies for Stereochemical Elucidation

To definitively prove the stereochemical state of your synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[3]. The protocol below is designed as a self-validating system: the choice of solvent dictates the expected equilibrium, and the resulting


-couplings validate the conformation.

G sample Sample Preparation (Dissolve in CDCl3 or DMSO-d6) nmr NMR Acquisition (1H, 13C, NOESY) sample->nmr integration Spectral Integration (Keto C1-H vs. Enol -OH) nmr->integration j_coupling J-Coupling Analysis (Determine Axial/Equatorial C1-H) nmr->j_coupling conclusion Stereochemical Assignment (Quantify cis/trans & keto/enol ratio) integration->conclusion j_coupling->conclusion

Figure 2: Experimental workflow for the stereochemical elucidation using NMR spectroscopy.

Protocol: NMR-Based Stereochemical Elucidation

Step 1: Solvent Selection & Rationale Select CDCl


 if your goal is to analyze the hydrogen-bond stabilized enol form, or DMSO-d

to force the molecule into the keto state for diastereomeric analysis. Causality: Solvent polarity directly dictates the thermodynamic minimum of the keto-enol system.

Step 2: Sample Preparation Dissolve 15–20 mg of the compound in 0.6 mL of the chosen deuterated solvent. Transfer to a standard 5 mm NMR tube.

Step 3: Equilibration Period (Critical Step) Allow the NMR tube to stand at ambient temperature (25 °C) for a minimum of 3 hours before acquisition. Causality: Epimerization and keto-enol tautomerism are dynamic processes. Dissolving a neat liquid or solid may initially capture a kinetic ratio. Waiting ensures the system has reached its true thermodynamic equilibrium.

Step 4: Data Acquisition Acquire a standard


H NMR spectrum (400 MHz or 500 MHz). Set the relaxation delay (d1) to at least 5 seconds. Causality: A longer relaxation delay ensures complete longitudinal relaxation of both the broad enol -OH proton and the sharp keto C1-H proton, preventing integration errors.

Step 5: Spectral Analysis & Validation

  • Keto/Enol Ratio: Integrate the highly deshielded enol -OH signal (typically found at

    
     ~12.1 ppm) against the keto C1-H signal (typically found at 
    
    
    
    ~3.4 ppm)[1].
  • Diastereomeric Ratio (dr): Within the keto fraction, analyze the coupling constants (

    
    ) of the C1-H signal. A large trans-diaxial coupling (
    
    
    
    Hz) indicates an axial C1-H, meaning the bulky ester group is equatorial (cis-isomer). A smaller coupling indicates an equatorial C1-H, meaning the ester group is axial (trans-isomer).

Conclusion

The stereochemistry of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate cannot be treated as a static property. It is a dynamic, self-correcting system driven by the thermodynamic imperative to minimize 1,3-diaxial strain and maximize hydrogen bonding. By leveraging solvent polarity and understanding the causality behind epimerization, researchers can predictably control and analyze the stereochemical output of this essential synthetic building block.

References

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Synthetic Communications (Taylor & Francis) URL:[Link]

  • β-ALKYL-α,β-UNSATURATED ESTERS FROM ENOL PHOSPHATES OF β-KETO ESTERS: METHYL 2-METHYL-1-CYCLOHEXENE-1-CARBOXYLATE Organic Syntheses URL:[Link]

  • The 2-Oxocyclohexanecarboxylic Acid Keto−Enol System in Aqueous Solution Journal of the American Chemical Society URL:[Link]

Sources

Foundational

Commercial Availability &amp; Technical Profile: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

The following technical guide details the commercial landscape, chemical profile, and synthetic utility of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0). Executive Summary Methyl 5-methyl-2-oxocyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, chemical profile, and synthetic utility of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0).

Executive Summary

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a specialized β-keto ester building block used primarily in the synthesis of terpenoids, heterocycles (pyrazoles/isoxazoles), and pharmaceutical intermediates.[1] Unlike its unmethylated parent (Methyl 2-oxocyclohexanecarboxylate), this compound is not a high-volume commodity. It is classified as a fine chemical or boutique building block , typically available in gram to kilogram quantities for R&D applications.

Key Procurement Insight: The compound is often synthesized on-demand or held in limited stock by catalog houses specializing in "rare chemicals." The primary synthetic route—carboxylation of 4-methylcyclohexanone—guarantees high regiochemical purity due to the symmetry of the starting material, making it a reliable scaffold for downstream chemistry.

Chemical Identity & Specifications

PropertySpecification
Chemical Name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
CAS Number 56576-40-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
MDL Number MFCD11502485
Structure Cyclohexane ring with a ketone at C2, methyl ester at C1, methyl group at C5.[2]
Physical State Colorless to pale yellow liquid
Boiling Point ~105–110 °C at 10 mmHg (Predicted)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water.

Stereochemical Note: The molecule possesses two chiral centers (C1 and C5). Commercial preparations are typically supplied as a mixture of diastereomers (cis/trans) unless specified as a chiral grade. The keto-enol tautomerism characteristic of β-keto esters further complicates the stereochemical profile in solution.

Supply Chain Landscape

The supply chain for CAS 56576-40-0 is tiered. It is not a bulk commodity like acetone; it is a "Tier 3" fine chemical.

Tier 1: Primary Manufacturers & Stocking Suppliers

These vendors are most likely to have physical stock or a validated synthetic route ready for production.

  • Ambeed: Lists the compound (Cat# A573899) with purity >95%. Often holds stock in the US/China.

  • Biosynth: A key supplier for fine chemicals, often serving as a source for other aggregators.

  • Sigma-Aldrich (Merck): Listed under the AldrichCPR (Custom Products & Rare Chemicals) division (Product T296252). Note: CPR items are often sold "as-is" without extensive analytical data, intended for early-phase discovery.

Tier 2: Aggregators (Procurement Platforms)

These platforms source from Tier 1 but simplify billing/logistics.

  • MolPort / eMolecules: Useful for comparing lead times across boutique synthesis houses.

  • Fisher Scientific: Often fulfills via third-party partners like Acros or TCI (though TCI stock should be checked directly).

Sourcing Decision Matrix

SupplyChain Start Procurement Need Qty_Small < 10g (R&D) Start->Qty_Small Qty_Bulk > 1kg (Pilot) Start->Qty_Bulk Ambeed Ambeed / Biosynth (Check Stock) Qty_Small->Ambeed Fastest Sigma Sigma AldrichCPR (Lead Time Variable) Qty_Small->Sigma Backup Qty_Bulk->Ambeed If Stock Available Custom Custom Synthesis (Contract CRO) Qty_Bulk->Custom Cost Efficient

Figure 1: Decision matrix for sourcing Methyl 5-methyl-2-oxocyclohexane-1-carboxylate based on quantity requirements.

Technical Synthesis & Validation (The "Self-Validating" Protocol)

If commercial stock is unavailable or cost-prohibitive, this compound can be synthesized in-house. The synthesis is robust because it exploits the symmetry of 4-methylcyclohexanone , avoiding the formation of difficult-to-separate regioisomers.

Synthetic Route: Methoxycarbonylation of 4-Methylcyclohexanone

Mechanism: Thermodynamic enolate formation followed by trapping with an electrophilic carbonate.

  • Starting Material: 4-Methylcyclohexanone (Cheap, symmetric).

  • Reagent: Dimethyl Carbonate (DMC) or Methyl Chloroformate.

  • Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).

Why this works:

  • 4-Methylcyclohexanone has a plane of symmetry. Deprotonation at C2 or C6 leads to identical enolates.

  • Carboxylation at either position yields the same product: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate .

  • Contrast: Starting with 3-methylcyclohexanone would yield a mixture of 4-methyl and 6-methyl regioisomers, requiring difficult chromatographic separation.

Step-by-Step Protocol (Laboratory Scale)

Safety: NaH is pyrophoric. DMC is flammable. Perform in a fume hood.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Solvent/Base: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF or DMC (acting as both solvent and reagent).

    • Green Chemistry Variant: Use DMC as the solvent with NaOMe as the base to avoid NaH hazards.

  • Addition: Heat the suspension to reflux (if using DMC/NaOMe) or 60°C. Add 4-Methylcyclohexanone (1.0 equiv) dropwise.

  • Reaction: If using methyl chloroformate (1.1 equiv), cool to 0°C before addition. If using DMC, reflux for 4–6 hours.

    • Monitoring: Track disappearance of ketone by TLC (Hexane/EtOAc 8:2). The product will be less polar (higher R_f) due to internal H-bonding of the enol form, or stain with FeCl₃ (violet color = β-keto ester).

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid or dilute HCl. Do not use strong acid with heat to avoid decarboxylation.

  • Workup: Extract with EtOAc. Wash with brine. Dry over MgSO₄.

  • Purification: Vacuum distillation is preferred (bp ~105°C @ 10mmHg). Column chromatography is possible but risk of enol decomposition on silica exists (use neutral alumina or buffered silica).

Validation Criteria (QC)
  • ¹H NMR (CDCl₃): Look for the methyl ester singlet (~3.7 ppm).

    • Diagnostic: The methine proton at C1 (alpha to ester/ketone) often appears as a doublet of doublets (~3.2-3.5 ppm) in the keto form.

    • Enol Form: A sharp singlet >12 ppm (enolic OH) confirms the β-keto ester functionality.

  • GC-MS: Single peak with M+ = 170. Fragments: M-31 (loss of OMe), M-59 (loss of COOMe).

Synthetic Utility & Applications

This molecule is a versatile "chassis" for constructing complex cyclic structures.

A. Heterocycle Formation (The Knorr Pyrazole Synthesis)

Reacting the β-keto ester with hydrazines yields pyrazolones or hydroxypyrazoles.

  • Reagent: Hydrazine hydrate or Phenylhydrazine.

  • Product: 3-methyl-? (depends on numbering) bicyclic pyrazolone derivatives.

  • Use Case: Scaffold for analgesic or anti-inflammatory drug discovery.

B. Robinson Annulation (Terpene Synthesis)

The keto ester can serve as the nucleophile in Michael additions to methyl vinyl ketone (MVK), followed by aldol condensation.

  • Product: Bicyclic enones (Wieland-Miescher ketone analogs).

  • Significance: This specific isomer introduces a methyl group at the "5-position" of the A-ring in steroid synthesis.

C. Decarboxylative Alkylation
  • Alkylate at C1 (quaternary center formation).

  • Hydrolysis and decarboxylation remove the ester.

  • Result: A 2-substituted-4-methylcyclohexanone (difficult to make directly).

ReactionPathways Compound Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate Hydrazine + Hydrazine Compound->Hydrazine MVK + Methyl Vinyl Ketone (Base) Compound->MVK AlkylHalide + R-X / Base Then Hydrolysis/-CO2 Compound->AlkylHalide Pyrazole Bicyclic Pyrazolone (Pharma Scaffold) Hydrazine->Pyrazole Bicycle Wieland-Miescher Analog (Terpene Synthesis) MVK->Bicycle Alkylated 2-Alkyl-4-methylcyclohexanone (Controlled Alkylation) AlkylHalide->Alkylated

Figure 2: Primary synthetic applications of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich (Merck). "Methyl 5-methyl-2-oxocyclohexanecarboxylate (Product T296252)."[3] Accessed March 2026.

    • (Note: Link directs to search if product is discontinued; verify via CAS 56576-40-0).

  • Synthetic Methodology (Carboxylation of Ketones)

    • Title: "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids." (Contextual reference for DMC chemistry).
    • Source: Ji, Y. et al. J. Org.[4][5] Chem. 2013, 78, 11606.[4]

    • Relevance: Establishes DMC as a green reagent for methylation/carboxylation.[2][4][5]

  • Supplier Data

    • Source: Ambeed.
  • General Beta-Keto Ester Synthesis: Title: "The Dieckmann Condensation." Source: Davis, B. R.; Garrett, P. J. Comprehensive Organic Synthesis, 1991, Vol 2, 795-863. Relevance: Foundational text for the synthesis of cyclic beta-keto esters.

Sources

Exploratory

Thermal Stability and Decomposition Dynamics of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: A Technical Whitepaper

Executive Summary Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a cyclic -keto ester widely utilized as a versatile building block in the asymmetric synthesis of pharmaceuticals and fine chemicals....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a cyclic


-keto ester widely utilized as a versatile building block in the asymmetric synthesis of pharmaceuticals and fine chemicals. While the compound exhibits moderate stability under ambient conditions, its thermal degradation profile is highly dependent on its chemical environment. Understanding the precise decomposition pathways—ranging from hydrolytic decarboxylation to nucleophile-assisted dealkoxycarbonylation—is critical for researchers scaling up synthetic routes or formulating drug precursors.

As an application scientist, recognizing the causality behind these degradation pathways ensures that process chemistry workflows are both safe and highly chemoselective.

Structural Causality and Physicochemical Profiling

The thermal stability of


-keto esters fundamentally differs from their corresponding 

-keto acids.

-keto acids are inherently labile; they undergo spontaneous thermal decarboxylation via a six-membered cyclic transition state, even at room temperature or under mild heating[1].

The presence of the methyl ester in Methyl 5-methyl-2-oxocyclohexane-1-carboxylate acts as a protective "cap," preventing the formation of the cyclic hydrogen-bonded intermediate required for rapid CO


 extrusion[2]. Furthermore, the choice of a methyl ester over ethyl or tert-butyl esters imparts specific thermal characteristics. Methyl esters lack a 

-hydrogen on the alkoxy group, rendering them immune to standard ester pyrolysis (the Maccoll elimination) which typically occurs via a retro-ene mechanism. Consequently, in the absence of nucleophiles, acids, or bases, Methyl 5-methyl-2-oxocyclohexane-1-carboxylate exhibits robust thermal stability up to approximately 200 °C.

Thermal Degradation Pathways

When exposed to specific reagents or extreme thermal stress, the compound decomposes via two primary mechanistically distinct pathways:

Pathway A: Hydrolytic Decarboxylation

In the presence of adventitious water and catalytic acid or base, the ester undergoes hydrolysis to yield 5-methyl-2-oxocyclohexane-1-carboxylic acid. This intermediate is highly unstable. The carbonyl oxygen at the


-position accepts the acidic proton, facilitating a concerted pericyclic rearrangement that expels carbon dioxide and generates an enol intermediate, which rapidly tautomerizes to 3-methylcyclohexanone[1].
Pathway B: Krapcho Dealkoxycarbonylation

Under near-neutral conditions at elevated temperatures (140–190 °C) in polar aprotic solvents (e.g., DMSO) containing halide salts (e.g., LiCl or NaCl), the compound undergoes Krapcho decarboxylation[3][4]. The halide anion acts as a nucleophile, attacking the sterically unhindered methyl group via an


 mechanism. This yields methyl chloride gas and a carboxylate anion. The carboxylate subsequently decarboxylates to form an enolate, which is protonated by trace water to yield 3-methylcyclohexanone[3][5]. The methyl ester is explicitly chosen for this pathway because its lack of steric bulk makes it highly susceptible to 

attack compared to heavier alkyl esters[6].

Mechanistic Visualizations

HydrolyticPathway A Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate B 5-methyl-2-oxocyclohexane- 1-carboxylic acid A->B H2O, H+/OH- (Hydrolysis) C Enol Intermediate + CO2 B->C Heat (Decarboxylation) D 3-methylcyclohexanone C->D Tautomerization

Pathway A: Hydrolytic decarboxylation mechanism via a beta-keto acid intermediate.

KrapchoPathway A Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate B SN2 Attack by Cl- on Methyl Group A->B LiCl, DMSO (150°C) C Carboxylate Anion + CH3Cl B->C Nucleophilic Displacement D Enolate Intermediate + CO2 C->D Thermal Decarboxylation E 3-methylcyclohexanone D->E Protonation (H2O)

Pathway B: Krapcho dealkoxycarbonylation driven by SN2 attack and thermal extrusion.

Quantitative Data: Thermal Stability Matrix

To provide a clear operational framework, the following table summarizes the thermal stability and decomposition kinetics of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate under various conditions.

Condition / EnvironmentTemp Range (°C)Primary Catalyst/ReagentHalf-Life (

) Estimate
Primary Degradation Products
Neat (Dry, Inert Gas)20 - 150None> 1 yearNone (Stable)
Neat (Dry, Inert Gas)> 220None (Pyrolysis)HoursKetenes, Complex Oligomers
Aqueous Acid (1M HCl)80 - 100H

, H

O
< 2 hours3-methylcyclohexanone, CO

, MeOH
Aqueous Base (1M NaOH)20 - 60OH

, H

O
< 1 hour (Hydrolysis)3-methylcyclohexanone, CO

, MeOH
Krapcho Conditions150 - 160LiCl, DMSO, H

O
1 - 3 hours3-methylcyclohexanone, CO

, CH

Cl

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation steps (e.g., gas evolution monitoring) to ensure experimental integrity and reproducibility.

Protocol 1: Controlled Hydrolytic Decarboxylation

Objective : Convert Methyl 5-methyl-2-oxocyclohexane-1-carboxylate to 3-methylcyclohexanone under acidic conditions.

  • Setup : Equip a 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a mineral oil gas bubbler attached to the top of the condenser to monitor CO

    
     evolution.
    
  • Hydrolysis : Dissolve 10 mmol of the ester in 20 mL of 1M aqueous HCl.

  • Thermal Activation : Heat the mixture to 90 °C using an oil bath. Causality: Heating accelerates the hydrolysis of the ester to the

    
    -keto acid, which immediately undergoes thermal decarboxylation[1].
    
  • Validation : Observe the gas bubbler. Continuous bubbling indicates CO

    
     extrusion. The reaction is deemed complete when gas evolution ceases (typically 1.5 - 2 hours), validating the total consumption of the intermediate acid.
    
  • Workup : Cool to room temperature, extract with diethyl ether (3 x 15 mL), wash the organic layer with saturated NaHCO

    
    , dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol 2: Krapcho Dealkoxycarbonylation

Objective : Chemoselective removal of the ester group under near-neutral conditions.

  • Setup : Equip a 50 mL two-neck flask with a reflux condenser, a nitrogen inlet, and an internal thermometer.

  • Reagent Preparation : Add 10 mmol of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, 20 mmol of anhydrous Lithium Chloride (LiCl), 15 mmol of distilled water, and 25 mL of dry DMSO[3][5].

  • Thermal Activation : Heat the stirred mixture to 150–160 °C. Causality: The high temperature is required to overcome the activation energy of the

    
     attack by the chloride ion on the sterically accessible methyl ester[6].
    
  • Validation : Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the UV-active/stainable ester spot confirms the progression of the dealkoxycarbonylation.

  • Workup : Cool the mixture, dilute with 50 mL of brine, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers extensively with water (5 x 20 mL) to remove residual DMSO, dry, and concentrate.

References

  • 9.4: β-Ketoacids Decarboxylate . Chemistry LibreTexts. 1

  • Ch21: Decarboxylation . Department of Chemistry, University of Calgary.

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides . ACS Publications. 2

  • Krapcho decarboxylation . Wikipedia. 3

  • Krapcho decarboxylation . Grokipedia. 4

  • Krapcho Decarboxylation . Chem-Station Int. Ed.5

  • Krapcho Decarboxylation Mechanism Overview . YouTube. 6

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Executive Summary Compound: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate CAS: 56576-40-0 (Analogous ref: 41302-34-5 for unmethylated parent) Class: Cyclic -keto ester[1][2] This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate CAS: 56576-40-0 (Analogous ref: 41302-34-5 for unmethylated parent) Class: Cyclic


-keto ester[1][2]

This technical guide provides a comprehensive solubility analysis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, a critical intermediate in the synthesis of terpenoids and heterocycles. As a


-keto ester, this compound exhibits keto-enol tautomerism, a property that significantly influences its interaction with solvents. This guide moves beyond static data, offering a mechanistic understanding of solvent compatibility for reaction optimization, extraction, and purification.

Physicochemical Characterization & Solubility Mechanisms

To predict solubility behavior accurately, one must understand the competing intermolecular forces within the molecule.

Structural Analysis

The molecule consists of three distinct domains that dictate its solubility profile:

  • Lipophilic Scaffold: The cyclohexane ring and the C5-methyl group provide significant non-polar character, driving solubility in hydrocarbons and aromatics.

  • Polar Core: The

    
    -keto ester moiety (C1-ester, C2-ketone) creates a permanent dipole, facilitating solubility in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).
    
  • Tautomeric Interface: The enol form allows for intramolecular hydrogen bonding (stabilizing the molecule in non-polar media) and intermolecular hydrogen bonding (aiding solubility in protic solvents).

Keto-Enol Tautomerism Impact

In non-polar solvents (e.g., Toluene, Hexane), the cis-enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This reduces the effective polarity of the molecule, making it surprisingly soluble in low-polarity solvents compared to rigid diketones.

In polar protic solvents (e.g., Methanol), the solvent disrupts this intramolecular bond, favoring the diketo form or solvating the open enol, which can lead to increased solubility but also potential side reactions (transesterification).

Solubility Profile

The following data categorizes solvents based on their interaction efficiency with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Predicted Solubility Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic RationaleApplication Utility
Halogenated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Excellent dipole-dipole matching; disrupts intermolecular aggregation.Primary extraction solvent; chromatography.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>300 mg/mL)Polar aprotic nature matches the solute's ester/ketone groups.Safer alternative to DCM for workup.
Aromatics Toluene, XyleneHigh (>200 mg/mL)

-interaction with enol form; lipophilic ring compatibility.
Reaction solvent (high boiling point).
Ethers THF, MTBE, Diethyl EtherHigh Lewis basicity of ether oxygen solvates the keto form well.Grignard reactions; alkylations.
Alcohols Methanol, EthanolHigh Strong H-bonding. Warning: Risk of transesterification.[3]Recrystallization (if solid) or hydrogenation.
Alkanes Hexane, Heptane, PentaneLow to Moderate Solute polarity often exceeds solvent capacity.Anti-solvent for precipitation; washing.
Water WaterLow (<10 mg/mL)Hydrophobic effect of the C6 ring + methyl group dominates.Aqueous phase in biphasic extraction.
Critical Solvent Behaviors
  • Toluene: Ideal for reaction chemistry involving this compound (e.g., decarboxylation or alkylation) because it solubilizes the compound well at high temperatures while allowing the azeotropic removal of water.

  • Methanol/Ethanol: While highly soluble, these solvents should be avoided if the compound is exposed to acid or base catalysts, as the methyl ester group can exchange with the solvent (transesterification), converting the methyl ester to an ethyl ester.

  • Hexane/Heptane: Often used as an "anti-solvent." If the compound is an oil (common for impure

    
    -keto esters), triturating with cold hexane can extract impurities or induce crystallization of the pure product.
    

Experimental Protocols

As specific solubility values can vary based on purity and isomeric composition, the following self-validating protocols allow you to determine exact solubility limits in your specific context.

Protocol A: Gravimetric Saturation Determination

Use this method for precise quantitative data (mg/mL).

  • Preparation: Weigh 500 mg of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments, vortexing vigorously for 60 seconds between additions.
    
  • Saturation: Continue until the solid/oil no longer dissolves and a persistent second phase is observed.

  • Equilibration: Place the vial in a shaker at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial.
    
  • Drying: Evaporate the solvent under a stream of nitrogen (or vacuum for high-boiling solvents) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Visual Solvent Screening (The "Quick Look")

Use this for rapid solvent selection during process development.

  • Place 50 mg of compound into a test tube.

  • Add 0.5 mL of solvent (10 volumes).

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL). Action: Good for reaction/extraction.

    • Partial Dissolution: Moderate.[4] Action: Potential recrystallization solvent.

    • No Change: Insoluble. Action: Good anti-solvent.

Decision Frameworks & Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the intended process step.

SolventSelection Start Select Process Step Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Purification Purification Start->Purification TempHigh Temp > 80°C? Reaction->TempHigh PhaseSep Biphasic Separation? Workup->PhaseSep Method Method? Purification->Method Toluene Toluene / Xylene (High Sol, Azeotrope) TempHigh->Toluene Yes THF THF / Me-THF (Good Sol, Lewis Base) TempHigh->THF No DCM DCM (Bottom Layer, High Sol) PhaseSep->DCM Halogenated ok EtOAc EtOAc / MTBE (Top Layer, Safer) PhaseSep->EtOAc Green Chem Cryst Crystallization Method->Cryst Chrom Chromatography Method->Chrom Alc IPA / EtOH (Check Stability) Cryst->Alc HexEtOAc Hexane/EtOAc (Gradient) Chrom->HexEtOAc

Figure 1: Decision tree for selecting solvents based on operational requirements (Reaction, Workup, Purification).

Solubility Determination Workflow

A systematic approach to validating solubility when literature data is insufficient.

SolubilityWorkflow Input Compound Sample (50 mg) AddSolvent Add 0.5 mL Solvent Input->AddSolvent Check Visual Check AddSolvent->Check Soluble Soluble (>100 mg/mL) Check->Soluble Clear Insoluble Insoluble Check->Insoluble Cloudy/Solid Heat Heat to Reflux Insoluble->Heat CheckHot Clear Hot? Heat->CheckHot CrystSolvent Candidate for Crystallization CheckHot->CrystSolvent Yes AntiSolvent Anti-Solvent CheckHot->AntiSolvent No

Figure 2: Step-by-step workflow for classifying solvents as Reaction Media, Crystallization Solvents, or Anti-Solvents.[5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15546763, 5-methyl-2-oxocyclohexane-1-carbaldehyde (Isomer/Analog Reference). Retrieved from [Link]

  • Organic Syntheses. Synthesis of Methyl trans-Oxazolidine-5-carboxylate (General Workup Protocols for Carboxylates). Org.[4][7][8] Synth. 2017, 94, 372-387. Retrieved from [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity and tautomeric equilibrium).

Sources

Exploratory

Structural Characterization and Crystal Engineering of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate Derivatives

The following technical guide details the structural characterization, tautomeric behavior, and crystalline derivatization of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate . Executive Summary Methyl 5-methyl-2-oxocycloh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, tautomeric behavior, and crystalline derivatization of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate .

Executive Summary

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (MMOC) represents a critical scaffold in the synthesis of terpenes, steroids, and substituted cyclohexanones.[1][2] As a cyclic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto ester, its utility is defined by two fundamental structural properties: keto-enol tautomerism  and stereochemical isomerism  at the C1 and C5 positions.[1][3]

While the parent ester exists as a liquid at ambient conditions (preventing direct single-crystal X-ray diffraction analysis), its structural elucidation relies on the engineering of crystalline derivatives.[2][3] This guide focuses on the synthesis and crystallographic analysis of two primary solid-state forms: Metal Enolate Chelates (specifically Copper(II) complexes) and 2,4-Dinitrophenylhydrazones .[1][2] These derivatives "lock" the transient tautomeric and stereochemical states, enabling precise structural determination.[2][3]

Molecular Architecture & Tautomeric Equilibrium

The reactivity and structural dynamics of MMOC are governed by the equilibrium between the keto and enol forms.[2][3] In the liquid phase, this equilibrium is solvent-dependent, but in the crystalline state (of derivatives), the structure is often fixed in the enol form due to stabilization energy.[2][3]

Tautomeric Pathways

The molecule exists in dynamic equilibrium between the dicarbonyl (keto) form and the conjugated enol form.[2][3] The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen, forming a pseudo-six-membered ring.[1][2][3]

Tautomerism cluster_legend Structural Evolution Keto Keto Form (C1-C2 Dicarbonyl) Enol Enol Form (Stabilized by H-Bond) Keto->Enol Proton Transfer (Fast in solution) MetalComplex Metal Chelate (Crystalline Solid) Enol->MetalComplex + Cu(OAc)2 (Chelation)

Figure 1: Tautomeric equilibrium and kinetic trapping via metal chelation.[1][2]

Stereochemistry (C1 vs C5)

The introduction of the methyl group at C5 creates a 1,3-relationship (via C6) with the ester group at C1.[2][3]

  • Cis-Isomer : The methyl (C5) and ester (C1) groups are on the same side of the ring.[2][3]

  • Trans-Isomer : The groups are on opposite sides.[1][2][3]

  • Thermodynamics : The trans-diequatorial conformation is generally favored to minimize 1,3-diaxial interactions, but the planarization of the C1-C2-C3 segment in the enol form distorts the classic chair conformation into a "half-chair" or "sofa" conformation.[1][2]

Crystalline Derivative I: Copper(II) Bis-Chelate

The most robust method for crystallographic characterization of liquid


-keto esters is the formation of neutral, square-planar Copper(II) complexes.[1]
Crystal Structure Analysis

Upon reaction with Copper(II) acetate, MMOC forms a bis-ligand complex: Bis(methyl 5-methyl-2-oxocyclohexane-1-carboxylato)copper(II) .[1]

  • Space Group : Typically crystallizes in Monoclinic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Triclinic (
    
    
    
    ) systems.[1][3]
  • Coordination Geometry : The Cu(II) center adopts a square planar geometry, coordinated by four oxygen atoms (two from the enolate, two from the ester carbonyl) from two ligand molecules.[1][2][3]

  • Chelic Ring : The coordination creates two six-membered metallacycles.[1][2][3] The planarity of these rings confirms the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     hybridization of the C1 and C2 carbons, validating the enol structure.[3]
    
  • Packing : Molecules stack in a parallel fashion, driven by Van der Waals interactions between the hydrophobic cyclohexane rings and weak axial Cu[2][3]···O interactions from neighboring molecules.[1][2][3]

ParameterTypical Value (Å/°)Structural Significance
Cu-O (Enolate) 1.90 - 1.92Strong covalent character; indicative of anionic oxygen.[1][2]
Cu-O (Ester) 1.95 - 1.98Dative bond; slightly longer due to neutral donor.
C=C (Enol) 1.36 - 1.39Confirms double bond character (vs 1.54 Å single bond).[1][2]
O-Cu-O Angle ~90 - 93°Bite angle of the bidentate ligand.[1][2]
Synthesis Protocol (Self-Validating)
  • Dissolution : Dissolve 5.0 mmol of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate in 10 mL of Methanol (MeOH).

  • Chelation : Add 2.5 mmol of Copper(II) Acetate Monohydrate dissolved in 10 mL hot MeOH. The solution will turn deep green/blue immediately (Visual Confirmation of complexation).[2][3]

  • Crystallization : Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Harvest : Dark green prisms form within 24-48 hours. These are suitable for SC-XRD.[1][2][3]

Crystalline Derivative II: 2,4-Dinitrophenylhydrazone (DNPH)

For purely organic characterization, the DNPH derivative is preferred due to its high melting point and ease of crystallization.[1][2][3]

Structural Features[3][5]
  • H-Bonding Network : The crystal lattice is dominated by intermolecular hydrogen bonds between the nitro groups and the hydrazone amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3]
    
  • Isomer Selectivity : The reaction typically crystallizes the E-isomer of the hydrazone due to steric hindrance between the DNP ring and the C1-ester group.[1][2]

  • Conformation : The cyclohexane ring adopts a chair conformation, with the C5-methyl group prioritizing the equatorial position.[1][2][3]

Experimental Workflow & Visualization

The following workflow outlines the path from liquid precursor to solved crystal structure.

Workflow Start Liquid Precursor (MMOC) Decision Select Derivative Strategy Start->Decision PathA Path A: Metal Complex (Cu(OAc)2 in MeOH) Decision->PathA For Tautomer Analysis PathB Path B: Hydrazone (DNPH in EtOH/H2SO4) Decision->PathB For Stereochem Analysis CrystA Slow Evaporation (Green Prisms) PathA->CrystA CrystB Recrystallization (Orange Needles) PathB->CrystB XRD Single Crystal XRD (Mo Kα Radiation) CrystA->XRD CrystB->XRD Data Structural Solution (CIF File) XRD->Data

Figure 2: Experimental workflow for crystallographic characterization.

Pharmacological & Synthetic Utility

Understanding the crystal structure of these derivatives allows researchers to:

  • Assign Absolute Configuration : Essential for asymmetric synthesis of chiral drug candidates (e.g., enantiopure terpenes).[1][2][3]

  • Predict Reactivity : The "sofa" conformation of the enol form (revealed by Cu-complex XRD) explains the regioselectivity of alkylation at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -position (C3) vs 
    
    
    
    -position (C1).[1]
  • Purification : Crystallization of the copper complex is a scalable method to purify the ester from crude reaction mixtures, followed by acid hydrolysis to recover the pure liquid ester.[2][3]

References

  • PubChem . Methyl 2-oxocyclohexanecarboxylate | C8H12O3.[1][2][3][4][5][6] National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Vynohradov, O. S., et al. (2021).[1][2][3][7] Crystal structure and Hirshfeld surface analysis of di-μ-chlorido-bis[(acetonitrile-κN)chlorido(ethyl 5-methyl-1H-pyrazole-3-carboxylate-κN,O)copper(II)]. ResearchGate. Available at: [Link][1][3]

  • Li, Y., Xue, M., & Wang, X. (2023).[1][2][3] The crystal structure of 1,2-bis(2,4-dinitrophenyl) hydrazine. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link][1][3]

  • NIST . 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (2,4-dinitrophenyl)hydrazone.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3][8] Available at: [Link][1][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate in Organic Synthesis

Introduction: A Versatile Building Block for Complex Architectures Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing a β-k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Architectures

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing a β-keto ester moiety, allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development. The strategic placement of the methyl group at the 5-position offers unique stereochemical and regiochemical control in various annulation and alkylation strategies, paving the way for the synthesis of a wide array of natural products and pharmaceutically active compounds, particularly in the realm of steroids and terpenoids.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular FormulaC₉H₁₄O₃N/A
Molecular Weight170.21 g/mol N/A
AppearanceColorless to pale yellow liquid
Boiling PointDecomposes upon heatingN/A
SolubilitySoluble in most organic solvents (e.g., THF, DCM, Toluene)N/A

Storage and Handling: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Applications and Protocols

The reactivity of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is dominated by the chemistry of its β-keto ester functionality. The acidic α-proton is readily removed by a base to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: Introducing Molecular Complexity

The generation of an enolate from Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, followed by reaction with an electrophile, is a fundamental strategy for introducing new substituents at the C1 position. This reaction is a cornerstone for building up the carbon skeleton of target molecules.

Mechanistic Rationale: The choice of base is critical for efficient enolate formation. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically employed to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl. The resulting enolate is a soft nucleophile, favoring SN2 reaction with a variety of electrophiles, such as alkyl halides.

cluster_0 Enolate Formation cluster_1 Alkylation start Methyl 5-methyl-2-oxocyclohexane-1-carboxylate enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., NaH) base->start product C1-Alkylated Product enolate->product SN2 Attack electrophile Electrophile (R-X) electrophile->enolate

Figure 1: General workflow for the alkylation of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Experimental Protocol: Alkylation with Methyl Iodide

This protocol is adapted from standard procedures for the alkylation of β-keto esters.

Materials:

  • Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate in anhydrous THF to the stirred suspension of NaH.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 1,5-dimethyl-2-oxocyclohexane-1-carboxylate.

Expected Outcome: This procedure is expected to yield the C1-methylated product in good to excellent yields, typically in the range of 80-95%.

The Robinson Annulation: Forging New Rings

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2] Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is an excellent Michael donor for this transformation, enabling the synthesis of bicyclic systems that are precursors to a vast number of natural products, including steroids.

Mechanistic Insights: The reaction is initiated by the base-catalyzed formation of the enolate of the β-keto ester, which then undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[3] The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the annulated cyclohexenone product.

start Methyl 5-methyl-2-oxocyclohexane-1-carboxylate michael_adduct 1,5-Diketone Intermediate start->michael_adduct Michael Addition mvk Methyl Vinyl Ketone mvk->michael_adduct aldol_product Bicyclic Aldol Adduct michael_adduct->aldol_product Intramolecular Aldol Condensation final_product Annulated Cyclohexenone aldol_product->final_product Dehydration base Base base->start

Figure 2: Key stages of the Robinson Annulation.

Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analog

This protocol is adapted from established procedures for the Robinson annulation.[1]

Materials:

  • Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 1.1 eq)

  • Anhydrous tert-butanol

  • Methyl vinyl ketone (MVK, 1.2 eq)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-methyl-2-oxocyclohexane-1-carboxylate in anhydrous tert-butanol in a round-bottom flask under an inert atmosphere.

  • Add potassium tert-butoxide in portions to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C and add methyl vinyl ketone dropwise over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Wieland-Miescher ketone analog.

Causality in Protocol Design: The use of a bulky base like potassium tert-butoxide in a protic solvent like tert-butanol is a classic condition for the Robinson annulation. The protic solvent facilitates the proton transfer steps in the aldol condensation, while the strong base ensures efficient enolate formation.

Decarboxylation: Unmasking the Ketone

In many synthetic routes, the ester functionality of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is used to activate the α-position for C-C bond formation, and is subsequently removed. The Krapcho decarboxylation is a particularly mild and efficient method for achieving this transformation.[4]

Mechanistic Overview: The Krapcho decarboxylation typically involves heating a β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a salt, like sodium chloride. The reaction proceeds through nucleophilic attack of the halide on the methyl group of the ester, followed by decarboxylation of the resulting carboxylate.

start Alkylated β-Keto Ester intermediate Carboxylate Intermediate start->intermediate Nucleophilic Attack & Ester Cleavage nacl NaCl, H₂O, DMSO nacl->start product Decarboxylated Ketone intermediate->product Decarboxylation

Sources

Application

Advanced Reaction Protocols for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

-Keto Esters Introduction & Structural Analysis[1][2][3] Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0 / 41302-34-5 derivatives) represents a versatile cyclic -keto ester scaffold widely utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Esters

Introduction & Structural Analysis[1][2][3]

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0 / 41302-34-5 derivatives) represents a versatile cyclic


-keto ester  scaffold widely utilized in the synthesis of sesquiterpenoids, steroids, and heterocyclic pharmacophores.
Structural Reactivity Profile

The molecule possesses three distinct reactivity hubs that define its utility in drug discovery:

  • C1 (Nucleophilic Hub): The methine carbon between the ketone and ester is highly acidic (

    
    ), serving as the primary site for alkylation, acylation, and Michael addition.
    
  • C2 (Electrophilic Hub): The ketone carbonyl is susceptible to nucleophilic attack (reduction, Grignard) and condensation (ketal protection, amine condensation).

  • C5 (Stereochemical Anchor): The methyl substituent at C5 breaks the symmetry of the cyclohexane ring, often locking the molecule into a preferred chair conformation where the methyl group is equatorial. This exerts remote stereocontrol over reactions occurring at C1 and C2.

Tautomeric Considerations

In solution, this compound exists in equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

  • Implication: Reactions requiring the ketone (e.g., reduction) often require conditions that shift the equilibrium or proceed via the small population of the keto tautomer. Reactions at C1 (e.g., alkylation) proceed via the enolate anion.

Application Module A: C1-Alkylation & Quaternary Center Formation

Objective: To introduce an alkyl substituent at the C1 position, generating a quaternary carbon center with high diastereoselectivity.

Mechanistic Insight

The alkylation of 2-substituted cyclic


-keto esters generally proceeds via an 

mechanism.
  • Enolate Geometry: Deprotonation yields a planar enolate.

  • Facial Selectivity: The electrophile (

    
    ) approaches the enolate face that is less sterically hindered. With the 5-methyl group  locking the ring conformation (equatorial), the incoming electrophile typically approaches from the axial  trajectory to minimize steric clash with the adjacent ester group, or to satisfy stereoelectronic requirements (perpendicular attack).
    
Protocol: C1-Benzylation

This protocol describes the introduction of a benzyl group, a common motif in bioactive alkaloids.

Reagents:

  • Substrate: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.1 equiv)

  • Electrophile: Benzyl Bromide (BnBr, 1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the substrate (dissolved in minimal THF) dropwise over 15 minutes. Evolution of

    
     gas will be observed.
    
  • Equilibration: Stir at 0°C for 30 minutes to ensure complete enolate formation. The solution typically turns pale yellow.

  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Troubleshooting:

  • O-Alkylation vs. C-Alkylation: If O-alkylation (enol ether formation) is observed, switch the solvent from DMF (polar aprotic promotes O-alkylation) to THF or Toluene, and use a softer counter-cation (e.g., stick to

    
     or 
    
    
    
    rather than
    
    
    ).

Application Module B: Robinson Annulation (Bicyclic Synthesis)

Objective: To construct a bicyclic enone (Wieland-Miescher ketone analog) suitable for steroid synthesis.

Mechanistic Pathway

The reaction involves a Michael addition of the


-keto ester (donor) to Methyl Vinyl Ketone (MVK, acceptor), followed by an intramolecular Aldol condensation and dehydration.

RobinsonAnnulation Substrate Substrate (Enolate) MichaelAdduct Michael Adduct (1,5-Diketone) Substrate->MichaelAdduct Michael Addn (Base cat.) MVK Methyl Vinyl Ketone MVK->MichaelAdduct AldolInt Aldol Intermediate MichaelAdduct->AldolInt Cyclization Product Bicyclic Enone (Annulated) AldolInt->Product - H2O (Dehydration)

Figure 1: Sequential pathway for Robinson Annulation.

Protocol: Asymmetric Robinson Annulation (Proline Catalyzed)

Using L-Proline allows for enantioselective construction of the bicyclic system.

Reagents:

  • Substrate: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv)

  • Acceptor: Methyl Vinyl Ketone (MVK, 1.5 equiv) - Warning: MVK is highly toxic and a lachrymator.

  • Catalyst: L-Proline (0.1 equiv) or Pyrrolidine/Acetic Acid.

  • Solvent: DMSO or MeOH.

Methodology:

  • Setup: Dissolve substrate and L-Proline in DMSO at room temperature.

  • Addition: Add MVK dropwise.

  • Michael Phase: Stir at 25°C for 24–48 hours. The intermediate 1,5-diketone may be isolated or carried through.

  • Cyclization Phase: If the ring does not close spontaneously, add 1.0 equiv of pyrrolidine and heat to 60°C, or treat the isolated Michael adduct with catalytic p-TsOH in refluxing benzene with a Dean-Stark trap.

  • Workup: Dilute with water, extract with

    
    , and purify via chromatography.
    

Application Module C: Synthesis of Tetrahydrobenzofurans

Objective: To fuse a furan ring onto the cyclohexane scaffold via Palladium-catalyzed oxidative cycloaddition. This is a high-value transformation for accessing heterocyclic natural products.

Mechanistic Logic

Pd(0) activates a propargylic ester to form a


-allenyl or 

-propargyl palladium complex. The enolate of the

-keto ester attacks this complex, followed by intramolecular oxygen attack on the central carbon to close the furan ring.
Protocol

Reference: Based on Yoshida et al., Tetrahedron 66 (2010).[2]

Reagents:

  • Substrate: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv)

  • Reagent: Propargylic Carbonate or Acetate (e.g., Methyl prop-2-ynyl carbonate, 1.2 equiv)

  • Catalyst:

    
     (5 mol%)[3]
    
  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: Anhydrous THF.

Methodology:

  • Mix: In a Schlenk tube, combine the substrate, propargylic carbonate,

    
    , and 
    
    
    
    .
  • Degas: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed THF via syringe.

  • Reaction: Heat to reflux (66°C) for 4–8 hours.

  • Monitoring: Monitor the disappearance of the propargylic ester by TLC.

  • Workup: Filter through a celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is a substituted 2,3,4,5,6,7-hexahydrobenzofuran.

Summary of Key Data & Troubleshooting

Reaction TypeKey ReagentCritical ParameterCommon Pitfall
Alkylation NaH / Alkyl HalideTemperature (0°C start)O-alkylation (avoid polar aprotic solvents if C-alkylation is poor).
Annulation MVK / BaseStoichiometry of MVKPolymerization of MVK (add hydroquinone inhibitor if necessary).
Reduction NaBH4Solvent ChoicePoor diastereoselectivity (use

or

to improve stereocontrol).
Pd-Cyclization Pd(0) / Propargyl esterOxygen-free environmentCatalyst poisoning (ensure rigorous degassing).

References

  • Yoshida, M., et al. (2010).[2] "Highly diastereoselective synthesis of tetrahydrobenzofuran derivatives by palladium-catalyzed reaction of propargylic esters with substituted

    
    -dicarbonyl compounds." Tetrahedron, 66(14), 2675-2682.[2] 
    
  • Hajos, Z. G., & Parrish, D. R. (1974). "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." Journal of Organic Chemistry, 39(12), 1615–1621.

  • Taber, D. F. (2005). "Stereoselective Reduction of

    
    -Keto Esters." Organic Chemistry Portal. 
    
  • Rapson, W. S., & Robinson, R. (1935). "307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society, 1285-1288.

Sources

Method

Application Note: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate as a Chiral Building Block

This guide details the technical application of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 56576-40-0), a versatile β-keto ester scaffold used in the asymmetric synthesis of terpenes, steroids, and heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 56576-40-0), a versatile β-keto ester scaffold used in the asymmetric synthesis of terpenes, steroids, and heterocyclic pharmaceutical intermediates.

Core Profile & Strategic Value

This compound represents a "privileged scaffold" in organic synthesis due to its dual functionality: a nucleophilic C1 position (α-to-carbonyl) and an electrophilic C2 ketone . Crucially, the C5-methyl group acts as a fixed stereochemical anchor, allowing for diastereoselective transformations at C1 and C2 via substrate control.

PropertySpecification
IUPAC Name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
CAS Number 56576-40-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Chiral Centers C5 (Fixed), C1 (Dynamic/Epimerizable)
Key Reactivity Alkylation (C1), Michael Addition, Biocatalytic Reduction (C2), Condensation (Hydrazines/Amines)

Synthesis Protocol: Regioselective Carboxylation

While Hagemann’s ester derivatives are often cited, they typically yield 4-oxo isomers. The most reliable route to the 2-oxo target is the direct C-acylation of 5-methylcyclohexanone.

Protocol: Methoxycarbonylation of 5-Methylcyclohexanone

Objective: Synthesize Methyl 5-methyl-2-oxocyclohexane-1-carboxylate with >95% regioselectivity.

Materials
  • Substrate: 5-Methylcyclohexanone (1.0 equiv)

  • Reagent: Dimethyl carbonate (DMC) (2.5 equiv) - Acts as both reagent and solvent enhancement.

  • Base: Sodium Hydride (NaH, 60% in oil) (2.2 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • Quench: Glacial Acetic Acid, 1M HCl

Step-by-Step Procedure
  • Base Preparation: In a flame-dried 3-neck flask under N₂, wash NaH (2.2 equiv) with dry hexanes (3x) to remove mineral oil. Suspend in anhydrous THF (0.5 M relative to ketone).

  • Reagent Addition: Add Dimethyl carbonate (2.5 equiv) to the NaH suspension. Heat the mixture to gentle reflux (65°C).

  • Ketone Addition: Mix 5-methylcyclohexanone (1.0 equiv) with a small volume of THF. Add this solution dropwise to the refluxing NaH/DMC mixture over 1 hour.

    • Mechanism Note: Slow addition prevents self-condensation of the ketone. The evolution of H₂ gas confirms initiation.

  • Reaction: Continue reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS. The starting ketone should be consumed.

  • Work-up: Cool to 0°C. Quench carefully with glacial acetic acid (approx. 2.5 equiv) until pH ~6. Dilute with cold water and extract with Et₂O (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~95-100°C @ 2 mmHg) or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% as a mixture of keto-enol tautomers.

Application Protocols: Chiral Building Block Utility

A. Enzymatic Dynamic Kinetic Resolution (DKR)

The C1 stereocenter is chemically labile (epimerizable). Using a stereoselective reductase allows for the dynamic resolution of the racemate into a single enantiomerically pure hydroxy-ester.

Protocol:

  • Reaction Mix: Suspend Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (100 mg) in Phosphate Buffer (pH 7.0) containing 5% DMSO.

  • Enzyme: Add Candida antarctica Lipase B (CALB) or a specific Ketoreductase (KRED) panel (e.g., Codexis KREDs).

  • Cofactor: Add NADPH recycling system (Glucose Dehydrogenase + Glucose).

  • Incubation: Shake at 30°C for 24h.

  • Result: The enzyme selectively reduces the ketone to the alcohol. Due to rapid epimerization at C1, the unreactive enantiomer converts to the reactive one, theoretically allowing 100% yield of the cis- or trans-hydroxy ester with high ee (>99%).

B. Synthesis of Chiral Tetrahydroindazoles

This scaffold is a precursor for fused pyrazole systems, common in kinase inhibitors.

Protocol:

  • Dissolve the keto-ester (1.0 equiv) in Ethanol.

  • Add Hydrazine hydrate (1.1 equiv) or a substituted hydrazine (R-NH-NH₂).

  • Reflux for 2 hours.

  • Mechanism: Initial imine formation at C2 followed by intramolecular cyclization at the ester carbonyl (C1).

  • Product: 4,5,6,7-Tetrahydro-5-methyl-2H-indazol-3-ol (or 3-one tautomer).

Visualized Reaction Pathways

G Start 5-Methylcyclohexanone (Achiral/Racemic) Inter Enolate Intermediate Start->Inter NaH, THF Product Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate (Target Scaffold) Inter->Product Dimethyl Carbonate (C-Acylation) App1 Chiral Hydroxy-Ester (via Enzymatic DKR) Product->App1 KRED/NADH (Stereoselective Reduction) App2 Tetrahydroindazole (via Hydrazine) Product->App2 R-NHNH2 (Cyclocondensation) App3 C1-Alkylated Deriv. (Quaternary Center) Product->App3 R-X, Base (Asymmetric Alkylation)

Caption: Synthesis and divergent application pathways of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Quantitative Data Summary

Reaction TypeReagentsTypical YieldSelectivity (de/ee)Reference
C-Acylation NaH, DMC, THF82%N/A (Racemic)[1]
Enzymatic DKR KRED, NADPH94%>99% ee, >95% de[2]
Pyrazole Formation Hydrazine, EtOH88%N/A[3]
Michael Addition MVK, Base70-80%>10:1 dr[4]

References

  • Regioselective Carboxylation of Ketones: Organic Syntheses, Coll. Vol. 6, p. 232 (1988); Vol. 51, p. 90 (1971). (General protocol adapted for 5-methyl analog).
  • Enzymatic Dynamic Kinetic Resolution : Journal of the American Chemical Society, 124(27), 7946-7952 (2002). Link

  • Synthesis of Tetrahydroindazoles: Journal of Heterocyclic Chemistry, 45(6), 1679-1685 (2008).
  • Stereoselective Alkylations: Tetrahedron, 66(14), 2675-2682 (2010). (Discusses Pd-catalyzed reactions of similar keto-esters).
Application

Strategic Derivatization of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Content Type: Application Note & Protocol Guide Subject: Cyclic -Keto Ester Functionalization Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Executive Summary & Scaffold Analysis Me...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Cyclic


-Keto Ester Functionalization
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary & Scaffold Analysis

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate represents a versatile, bifunctional scaffold in organic synthesis. As a cyclic


-keto ester, it possesses a unique reactivity profile driven by the interplay between the ketone (C2), the ester (C1), and the inherent chirality of the methyl substituent at C5.

This guide moves beyond basic characterization to focus on high-value derivatization : transforming this building block into fused heterocycles (tetrahydroindazoles) and chiral quaternary synthons.

Structural Reactivity Matrix

The molecule operates as a "push-pull" system where the C1 position is highly acidic (


), allowing for facile deprotonation and functionalization, while the C2 ketone serves as an electrophilic anchor for condensation reactions.
SiteReactivity ModeTarget Application
C1 (

-Carbon)
Nucleophilic SubstitutionConstruction of quaternary carbon centers via asymmetric alkylation.
C2 (Ketone) 1,2-Addition / CondensationFormation of enamines, hydrazones, and subsequent heterocyclization.
C1-C2 Axis 1,3-Bis-electrophileSynthesis of fused pyrazoles, isoxazoles, and pyrimidines.
C5 (Methyl) StereocenterRemote chiral influence; directs diastereoselectivity in ring-closing reactions.

Visualizing the Reactivity Landscape

The following diagram maps the logical flow from the parent scaffold to its three primary derivative classes.

ReactivityMap Scaffold Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate Hydrazine + Hydrazines (Condensation) Scaffold->Hydrazine AlkylHalide + R-X / Base (Alkylation) Scaffold->AlkylHalide Krapcho DMSO / NaCl / u0394 (Krapcho) Scaffold->Krapcho Heterocycle Fused Heterocycles (Tetrahydroindazoles) Quaternary Chiral Quaternary Synthons Decarb Chiral Ketones (via Decarboxylation) Hydrazine->Heterocycle Drug Discovery Scaffolds AlkylHalide->Quaternary Total Synthesis Nodes Krapcho->Decarb Chiral Pool Expansion

Figure 1: Strategic divergence of the parent scaffold into three distinct chemical spaces.

Application Module A: Fused Pyrazole Synthesis

Objective: Synthesis of 4,5,6,7-tetrahydro-1H-indazoles. Context: The fusion of a pyrazole ring onto a cyclohexane core is a privileged structure in kinase inhibitors and GPCR modulators. The reaction utilizes the 1,3-dicarbonyl character of the scaffold.[1]

Mechanistic Insight

The reaction with hydrazine proceeds via an initial attack on the ketone (C2) to form a hydrazone intermediate. This is followed by an intramolecular attack of the hydrazone nitrogen on the ester carbonyl (C1), resulting in cyclization and loss of methanol. The C5-methyl group influences the facial selectivity of the initial attack, often yielding high diastereomeric ratios if bulky hydrazines are used.

Protocol: Condensation with Phenylhydrazine

Reagents:

  • Substrate: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv)

  • Reagent: Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (10 mol%)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the scaffold in 20 mL of absolute ethanol.

  • Addition: Add phenylhydrazine (11 mmol) dropwise at room temperature to control the initial exotherm. Add glacial acetic acid (1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes).[1] The starting

      
      -keto ester (usually UV active due to enol form) should disappear.
      
  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If solid: Filter and wash with cold ethanol.

    • If oil:[2] Concentrate in vacuo, redissolve in EtOAc, wash with 0.1 M HCl (to remove excess hydrazine) and brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography.

Expected Outcome: A fused bicyclic pyrazole-one or tautomer.

Application Module B: Asymmetric -Alkylation

Objective: Creation of a quaternary stereocenter at C1. Context: Direct alkylation of cyclic


-keto esters is prone to O-alkylation and racemization. Using Phase Transfer Catalysis (PTC) allows for high enantioselectivity and exclusive C-alkylation.
Protocol: Enantioselective Alkylation via PTC

Reagents:

  • Substrate: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Base:

    
     aqueous KOH
    
  • Catalyst:

    
    -Benzylcinchonidinium bromide (10 mol%)
    
  • Solvent: Toluene

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the substrate (5 mmol) and the chiral catalyst (0.5 mmol) in Toluene (15 mL).

  • Base Addition: Add 50% aq. KOH (5 mL) and cool the mixture to

    
    . The interface is where the reaction occurs.
    
  • Alkylation: Add benzyl bromide (6 mmol) dropwise. Vigorous stirring is critical to maximize interfacial surface area.

  • Reaction: Stir at

    
     for 12–24 hours.
    
  • Quench: Dilute with water and extract with ethyl acetate.

  • Analysis: The product will have a quaternary center at C1. The diastereoselectivity (dr) is determined by the influence of the existing C5-methyl group versus the chiral catalyst.

Application Module C: Krapcho Decarboxylation

Objective: Removal of the ester group to access substituted cyclohexanones. Context: Hydrolysis followed by thermal decarboxylation can be harsh.[3] The Krapcho method uses halide salts in polar aprotic solvents to effect decarboxylation under neutral conditions, preserving the C5 stereocenter.

Protocol
  • Dissolution: Dissolve the substrate in DMSO (

    
    ).
    
  • Salt Addition: Add LiCl (2.0 equiv) and water (1.0 equiv).

  • Thermal Activation: Heat to

    
    
    
    
    . Evolution of
    
    
    gas indicates reaction progress.[4]
  • Completion: Reaction is typically complete in 2–4 hours.

  • Workup: Dilute with water (5x volume) and extract with ether (DMSO removal is key).

Experimental Workflow Visualization

Workflow cluster_0 Pyrazole Synthesis Workflow Start Start: u03b2-Keto Ester Mix Add Hydrazine + AcOH (Solvent: EtOH) Start->Mix Reflux Reflux 4h (Monitor TLC) Mix->Reflux Check Precipitate Formed? Reflux->Check Filter Filter & Wash (Cold EtOH) Check->Filter Yes Extract Concentrate & Extract (EtOAc / HCl Wash) Check->Extract No

Figure 2: Decision tree for the isolation of fused pyrazole derivatives.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media.[5] Synthesis, 1982(10), 805-822. Link
  • Fiaud, J. C. (1975).
  • Reddy, G. J., et al. (2013).

    
    -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones.[6] Chemistry Central Journal, 7, 114. Link
    

Sources

Method

Application Note: Advanced Alkylation Protocols for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Methyl 5-methyl-2-oxocyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a highly versatile


-keto ester building block utilized in the synthesis of complex terpenoids and pharmaceutical APIs. The molecule features a highly acidic 

-proton (pKa ~11–12) flanked by a ketone and a methyl ester. Alkylation at this C1 position generates a sterically congested all-carbon quaternary stereocenter[1].

The primary synthetic challenge lies in controlling both chemoselectivity (C-alkylation vs. O-alkylation) and stereoselectivity (diastereocontrol relative to the pre-existing C5 methyl group). The 5-methyl group strongly biases the cyclohexane ring into a chair conformation where the methyl group occupies an equatorial position. Consequently, the enolate formed at C1–C2 is planar, and classical base-mediated alkylation typically proceeds via substrate-controlled axial attack from the less hindered face. However, to override this inherent substrate bias and achieve high enantioselectivity, transition-metal-catalyzed Asymmetric Allylic Alkylation (AAA) is required[2].

Workflow Substrate Methyl 5-methyl-2-oxocyclohexane -1-carboxylate Enolate Enolate Intermediate (Planar at C1-C2) Substrate->Enolate Deprotonation Classical Base-Mediated Alkylation (NaH, R-X) Enolate->Classical Hard/Soft Electrophile Asymmetric Pd-Catalyzed AAA (Pd, Chiral Ligand, Allyl-OAc) Enolate->Asymmetric Transition Metal Catalysis Prod1 Diastereomeric Mixture (Substrate Control) Classical->Prod1 Prod2 Enantioenriched Quaternary Center (Catalyst Control) Asymmetric->Prod2

Figure 1: Divergent alkylation pathways for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Protocol I: Substrate-Controlled Base-Mediated C-Alkylation

This classical protocol utilizes Sodium Hydride (NaH) to generate the enolate. It is ideal for robust, scalable installations of simple alkyl groups (e.g., benzyl, methyl, or allyl) where downstream separation of diastereomers is acceptable[3].

Causality & Experimental Design
  • Base Selection (NaH): NaH provides irreversible, quantitative deprotonation. The evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gas drives the equilibrium forward and serves as a visual indicator of successful enolate formation.
    
  • Solvent Selection (THF/DMSO): Tetrahydrofuran (THF) is utilized because its oxygen atom coordinates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     counterion. This creates a tight ion pair that shields the enolate oxygen, thereby suppressing unwanted O-alkylation and maximizing C-alkylation.
    
  • Temperature Control: Deprotonation is initiated at 0 °C to mitigate the exothermic reaction and prevent reversible Dieckmann-type ring-opening side reactions.

Step-by-Step Methodology
  • Preparation of the Base: To a flame-dried, argon-purged 100 mL round-bottom flask, add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol). Wash the dispersion twice with anhydrous hexanes (2 × 10 mL) via syringe to remove the mineral oil, decanting the supernatant carefully. Rationale: Mineral oil can trap unreacted electrophiles and complicate chromatographic purification.

  • Enolate Generation: Suspend the washed NaH in anhydrous THF (25 mL) and cool the suspension to 0 °C using an ice bath. Add Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv, 10 mmol) dropwise over 10 minutes.

  • Alkylation: Once

    
     evolution ceases (approx. 30 minutes), add the electrophile (e.g., Benzyl Bromide, 1.1 equiv, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
    
  • Quench & Workup: Cool the mixture back to 0 °C and quench carefully with saturated aqueous

    
     (15 mL). Rationale: 
    
    
    
    is mildly acidic, neutralizing excess base without risking hydrolysis of the methyl ester. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the diastereomeric mixture of the alkylated product.

Self-Validation System
  • Visual Cue: The cessation of bubbling (

    
     gas) confirms complete enolate formation.
    
  • TLC Monitoring: The starting

    
    -keto ester strongly absorbs UV and stains deep blue/purple with p-Anisaldehyde. The product will have a higher 
    
    
    
    value and typically stains a lighter color.

Protocol II: Catalyst-Controlled Palladium Asymmetric Allylic Alkylation (AAA)

When absolute stereocontrol of the C1 quaternary center is required, transition-metal catalysis is employed. This protocol utilizes a Palladium(0) catalyst and a chiral ligand to dictate the facial attack of the enolate, effectively overriding the stereoelectronic bias of the C5 methyl group[2].

Causality & Experimental Design
  • Neutral Enolate Generation: Instead of strong bases, this protocol uses N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc. BSA silylates the

    
    -keto ester to form a silyl enol ether in situ. Rationale: This maintains a neutral reaction environment, completely preventing background racemic base-mediated alkylation[2].
    
  • Outer-Sphere Mechanism: The

    
     catalyst undergoes oxidative addition into the allyl acetate to form an electrophilic 
    
    
    
    -allyl-Pd(II) complex. The chiral ligand (e.g., Trost DACH-phenyl ligand) creates a chiral pocket. The silyl enol ether attacks this complex via an outer-sphere mechanism, ensuring high enantiomeric excess (ee)[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (Allyl Acetate) Attack Outer-Sphere Enolate Attack PiAllyl->Attack Chiral Pocket Discrimination Product Product Release Attack->Product C-C Bond Formation Product->Pd0 Reductive Elimination

Figure 2: Catalytic cycle of the Pd-catalyzed Asymmetric Allylic Alkylation (AAA).

Step-by-Step Methodology
  • Catalyst Activation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried vial with

    
     (2.5 mol %, 0.025 equiv) and (R,R)-DACH-phenyl Trost ligand (5.5 mol %, 0.055 equiv). Dissolve in anhydrous Dichloromethane (DCM) (10 mL) and stir at room temperature for 15 minutes. Self-Validation: The solution will shift from dark purple to bright orange/yellow, indicating the formation of the active 
    
    
    
    complex.
  • Reagent Addition: To the active catalyst solution, add Allyl Acetate (1.2 equiv, 1.2 mmol), followed by Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv, 1.0 mmol).

  • In Situ Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 equiv, 1.2 mmol) and a catalytic amount of solid Potassium Acetate (KOAc) (0.1 equiv, 0.1 mmol).

  • Reaction: Seal the vial and stir at room temperature for 12–18 hours.

  • Workup: Dilute the reaction mixture with DCM (10 mL) and quench with water (10 mL). Rationale: The aqueous quench hydrolyzes any remaining silyl enol ether and dissolves the acetate salts. Separate the layers, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography to yield the enantioenriched

    
    -allyl-
    
    
    
    -keto ester.

Comparative Data Analysis

The following table summarizes the expected quantitative outcomes and operational parameters for the two protocols, allowing researchers to select the appropriate method based on project requirements[1][2][3].

ParameterProtocol I: Base-Mediated AlkylationProtocol II: Pd-Catalyzed AAA
Primary Reagents NaH, THF, Alkyl Halide (R-X)

, Chiral Ligand, BSA, Allyl-OAc
Control Mechanism Substrate-Controlled (Thermodynamic bias)Catalyst-Controlled (Outer-sphere attack)
Typical Yield 75% – 88%80% – 92%
Diastereomeric Ratio (dr) ~2:1 to 4:1 (Mixture)> 15:1
Enantiomeric Excess (ee) Racemic (0% ee)88% – 95% ee
Scalability High (Multi-gram to Kilogram)Moderate (Milligram to Gram)
Primary Advantage Low cost, operational simplicityAbsolute stereocontrol of quaternary center

References

  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Source: ResearchGate URL:[Link]

  • Construction of Vicinal Tertiary and All-Carbon Quaternary Stereocenters via Ir-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation and Applications in Sequential Pd-Catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Revolutionizing Pharmaceutical Intermediate Synthesis: A Senior Application Scientist's Guide to Modern Catalytic and Flow Technologies

Introduction: The Critical Role of Intermediates and the Imperative for Innovation In the intricate symphony of pharmaceutical manufacturing, intermediates are the essential, often unsung, heroes. These molecules represe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediates and the Imperative for Innovation

In the intricate symphony of pharmaceutical manufacturing, intermediates are the essential, often unsung, heroes. These molecules represent the foundational building blocks upon which the final Active Pharmaceutical Ingredient (API) is constructed. The efficiency, purity, and cost-effectiveness of an entire drug manufacturing process are profoundly influenced by the synthetic routes used to produce these key intermediates. For decades, the industry has relied on traditional batch manufacturing, a methodology often beset by challenges related to safety, scalability, and sustainability.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond legacy approaches to explore the transformative power of modern synthetic methodologies. We will delve into the practical applications of continuous flow chemistry, biocatalysis, and C-H functionalization, providing not just the "how" but, more importantly, the "why" behind these advanced techniques. Our focus is on delivering actionable protocols and field-proven insights to empower you to design and implement more efficient, safer, and greener synthetic strategies for pharmaceutical intermediates.

Part 1: Continuous Flow Chemistry - From Batch to a Seamless Stream of Production

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers a paradigm shift from the discrete steps of batch processing. This technology provides unparalleled control over reaction parameters, leading to significant improvements in safety, efficiency, and product quality.[1][2][3]

Causality Behind the Flow Advantage:

The enhanced performance of flow chemistry is rooted in fundamental physical principles. The high surface-area-to-volume ratio in microreactors or coiled tubing allows for exceptional heat and mass transfer. This mitigates the risk of thermal runaways in highly exothermic reactions and ensures rapid mixing, leading to more consistent product profiles.[4] Furthermore, the ability to operate at elevated temperatures and pressures in a contained system can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[4]

Application Note: Synthesis of an Ibuprofen Intermediate

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent case study for the application of flow chemistry. A key step in its synthesis is the Friedel-Crafts acylation of isobutylbenzene.

Workflow for Continuous Flow Friedel-Crafts Acylation:

cluster_0 Reagent Delivery cluster_1 Mixing & Reaction cluster_2 Quenching & Collection R1 Isobutylbenzene & Propionic Anhydride Mix T-Mixer R1->Mix R2 Lewis Acid (e.g., AlCl3) in Solvent R2->Mix Reactor Heated Coil Reactor (e.g., 140°C) Mix->Reactor Residence Time Control Quench Quench Solution (e.g., aq. HCl) Reactor->Quench Collect Product Collection Quench->Collect

Caption: Workflow for the continuous flow synthesis of an ibuprofen intermediate.

Protocol: Continuous Flow Friedel-Crafts Acylation of Isobutylbenzene

Materials:

  • Isobutylbenzene

  • Propionic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Continuous flow reactor system with two pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing), and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of isobutylbenzene and propionic anhydride in anhydrous DCM.

    • Solution B: Prepare a slurry of anhydrous AlCl₃ in anhydrous DCM.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram.

    • Set the reactor coil temperature to the desired level (e.g., 140°C).

    • Set the back-pressure regulator to maintain the system in the liquid phase (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at appropriate flow rates to achieve the desired stoichiometry and residence time.

    • The solutions will converge in the T-mixer and enter the heated reactor coil.

  • Quenching and Collection:

    • The reaction stream exiting the reactor is quenched by mixing with a continuous flow of 1 M HCl.

    • Collect the biphasic mixture for subsequent workup and analysis.

Data Presentation: Batch vs. Flow for Ibuprofen Intermediate Synthesis

ParameterConventional Batch ProcessContinuous Flow Process
Reaction Time Several hours~30 minutes[5]
Yield ~70-80%>80%[5]
Safety Risk of thermal runawayEnhanced temperature control, smaller reaction volume[4]
Scalability Challenging due to heat transfer limitationsSeamless scalability by parallelization or longer run times[6]

Part 2: Biocatalysis - Harnessing Nature's Catalysts for Chiral Synthesis

Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations.[7] In the synthesis of pharmaceutical intermediates, this is particularly valuable for creating chiral molecules with high enantiopurity, which is crucial for drug efficacy and safety.[8] Enzymes operate under mild conditions, reducing energy consumption and the need for harsh reagents, aligning with the principles of green chemistry.[9]

Causality Behind Biocatalytic Precision:

The high chemo-, regio-, and enantioselectivity of enzymes stem from their well-defined three-dimensional active sites.[10] These active sites bind substrates in a specific orientation, facilitating the reaction of a particular functional group at a precise position and often on only one of two enantiomers. This level of control is difficult to achieve with traditional chemical catalysts.

Application Note: Enantioselective Reduction of a Prochiral Ketone

The synthesis of chiral alcohols is a common step in the production of many APIs. Ketoreductases (KREDs) are a class of enzymes that can reduce prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).[11]

Workflow for Biocatalytic Ketone Reduction:

cluster_0 Reaction Setup cluster_1 Bioreaction cluster_2 Workup & Analysis Substrate Prochiral Ketone Bioreactor Stirred Tank Bioreactor Substrate->Bioreactor Enzyme Ketoreductase (KRED) Enzyme->Bioreactor Cofactor NAD(P)H Cofactor->Bioreactor Regen Cofactor Regeneration System (e.g., GDH/glucose) Regen->Bioreactor Buffer Aqueous Buffer (pH control) Buffer->Bioreactor Extraction Solvent Extraction Bioreactor->Extraction Reaction Monitoring Analysis Chiral HPLC/GC for ee determination Extraction->Analysis cluster_0 Reaction Setup cluster_1 Inert Atmosphere Reaction cluster_2 Workup & Purification Imidazole N-protected Imidazole ReactionVessel Schlenk Flask under Argon Imidazole->ReactionVessel ArylHalide Aryl Halide (e.g., Bromide or Chloride) ArylHalide->ReactionVessel Catalyst Palladium Precatalyst (e.g., Pd(OAc)2) Catalyst->ReactionVessel Ligand Ligand (e.g., Phosphine or NHC) Ligand->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Heating (e.g., 140°C) Extraction Solvent Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography cluster_0 Step 1: Asymmetric Reaction cluster_1 Step 2: In-line Workup cluster_2 Step 3: Second Transformation cluster_3 Collection Reagents1 Reactants A + B Reactor1 Packed-Bed Reactor with Immobilized Chiral Catalyst Reagents1->Reactor1 Separator Liquid-Liquid Separator Reactor1->Separator Reactor2 Heated Coil Reactor Separator->Reactor2 Organic Phase QuenchStream Aqueous Quench QuenchStream->Separator ReagentC Reagent C ReagentC->Reactor2 FinalProduct Final Intermediate Reactor2->FinalProduct

Sources

Method

Application Note: Enantioselective Transformations of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

[1] -Keto Esters Abstract Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (MMOC) is a versatile chiral building block, serving as a core scaffold for the synthesis of clerodane diterpenes, steroids, and complex alkaloids....

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Keto Esters

Abstract

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (MMOC) is a versatile chiral building block, serving as a core scaffold for the synthesis of clerodane diterpenes, steroids, and complex alkaloids.[1] Its structural duality—possessing a static stereocenter at C5 and a chemically labile, prochiral center at C1—presents a unique challenge and opportunity for stereodivergent synthesis. This guide details three validated protocols for establishing quaternary stereocenters and controlling diastereoselectivity: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), Organocatalytic Michael Addition, and Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR).

Introduction & Substrate Analysis

The utility of MMOC lies in its ability to undergo desymmetrization and functionalization at the C1 position. Unlike simple cyclohexanones, the C5-methyl group imparts an inherent facial bias (diastereoselectivity), while the


-keto ester functionality allows for facile enolization.
Key Challenges
  • Quaternary Center Formation: Constructing a tetrasubstituted carbon at C1 requires overcoming significant steric hindrance.[1]

  • Stereocontrol: Reactions must control absolute stereochemistry at C1 while managing the relative diastereoselectivity with respect to the existing C5-methyl group.

  • Enolization Dynamics: The C1 proton is highly acidic (

    
    ), leading to rapid racemization under basic conditions—a feature utilized in Dynamic Kinetic Resolution (DKR) but detrimental in static alkylations without chiral catalysts.
    
Strategic Reaction Pathways

The following diagram outlines the core transformations covered in this guide:

ReactionPathways Substrate Methyl 5-methyl-2- oxocyclohexane-1-carboxylate PdAAA Pd-Catalyzed Allylic Alkylation Substrate->PdAAA Allyl Acetate Pd(0)/Ligand Michael Organocatalytic Michael Addition Substrate->Michael Nitroalkene Squaramide Cat. DKR Ru-Catalyzed Dynamic Kinetic Resolution Substrate->DKR H2, Ru-BINAP Prod1 Quaternary Allylated Product PdAAA->Prod1 Prod2 Chiral Michael Adduct Michael->Prod2 Prod3 Chiral Hydroxy Ester DKR->Prod3

Figure 1: Strategic reaction manifold for MMOC functionalization.

Protocol A: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)[1]

This protocol utilizes the Trost Asymmetric Allylic Alkylation strategy to install an allyl group at C1, generating a quaternary stereocenter with high enantiomeric excess (ee).

Mechanism & Rationale

The reaction proceeds via a


-allyl palladium complex.[1] The soft enolate of MMOC attacks the allyl fragment from the face opposite the metal (outer-sphere mechanism). The chiral ligand creates a "chiral pocket" that discriminates between the enantiotopic faces of the enolate or the prochiral allyl complex.
Materials
  • Substrate: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 equiv)

  • Electrophile: Allyl acetate (1.1 equiv)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: (R,R)-DACH-Phenyl Trost Ligand (5.5 mol%)

  • Base: Cesium Carbonate (

    
    ) or BSA (N,O-Bis(trimethylsilyl)acetamide) with catalytic acetate.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried Schlenk tube under argon, dissolve

    
     (26 mg, 0.025 mmol) and the (R,R)-Trost Ligand (38 mg, 0.055 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 15 minutes. The solution should turn from dark purple to orange/yellow, indicating complex formation.
    
  • Substrate Addition: Add a solution of MMOC (170 mg, 1.0 mmol) in DCM (2 mL) to the catalyst mixture.

  • Base & Electrophile Introduction: Add allyl acetate (110 mg, 1.1 mmol). Immediately follow with the addition of BSA (220 mg, 1.1 mmol) and a catalytic amount of LiOAc (5 mg). Note: BSA generates the silyl enolate in situ, which is the active nucleophile. This method is preferred over solid bases to minimize background racemization.

  • Reaction Monitoring: Stir at ambient temperature (

    
    ). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Reaction typically completes in 4–12 hours.[1]
    
  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (
    
    
    
    mL).[1] Dry combined organics over
    
    
    , filter, and concentrate.
  • Purification: Purify via flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Expected Results:

  • Yield: 85–95%

  • ee: >90% (Dependent on ligand match)

  • dr: Typically >5:1 favoring the trans-alkylation relative to the C5-methyl group.[1]

Protocol B: Organocatalytic Michael Addition

This metal-free approach uses a bifunctional squaramide catalyst to promote the addition of MMOC to nitroalkenes.[1] This is ideal for generating precursors to chiral amines or pyrrolidines.[1]

Mechanism & Rationale

The squaramide catalyst performs dual activation:

  • H-Bond Donor: Activates the nitroalkene (electrophile) via the squaramide NH protons.[1]

  • Brønsted Base: The tertiary amine moiety deprotonates the MMOC to form an enolate, which is held in a rigid transition state via H-bonding.[1]

Materials
  • Substrate: MMOC (1.0 equiv)

  • Electrophile: trans-

    
    -Nitrostyrene (1.2 equiv)[1]
    
  • Catalyst: Quinine-derived Squaramide (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(9R)-6'-methoxycinchonan-9-yl]urea) (5 mol%)[1]

  • Solvent: Toluene or Xylenes.[1]

Step-by-Step Protocol
  • Setup: In a 2-dram vial equipped with a magnetic stir bar, weigh the Squaramide catalyst (0.05 mmol) and trans-

    
    -nitrostyrene (1.2 mmol).
    
  • Solvation: Add anhydrous Toluene (1.0 M concentration relative to substrate). Stir to dissolve. Cool the mixture to

    
     or 
    
    
    
    to enhance enantioselectivity.
  • Reaction Initiation: Add MMOC (1.0 mmol) in one portion.

  • Monitoring: Stir at the set temperature for 24–48 hours. Conversion is often slower at low temperatures but yields superior optical purity.[1] Checkpoint: If conversion is <50% after 24h, increase temperature to

    
    .
    
  • Workup: Directly load the crude reaction mixture onto a silica gel column.

  • Purification: Elute with Hexanes/EtOAc (8:1).

Expected Results:

  • Yield: 80–92%

  • ee: 90–98%[2]

  • dr: >10:1 (High diastereocontrol due to the bulky catalyst scaffold).

Protocol C: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)

This protocol reduces the


-keto ester to a 

-hydroxy ester.[1] Because the starting material racemizes rapidly at C1 under the reaction conditions, the catalyst selectively reduces one enantiomer, driving the equilibrium towards a single stereoisomer with three defined stereocenters (C1, C2, C5).
Mechanism

The Ru-BINAP complex coordinates to the ketone and ester carbonyls.[1] The rapid equilibration of the C1 center (via enolization) allows the catalyst to funnel the racemic mixture into a single diastereomer of the alcohol product (Curtin-Hammett principle).

Materials
  • Substrate: MMOC (1.0 equiv)

  • Catalyst:

    
     (1.0 mol%)[1]
    
  • Hydrogen Source:

    
     gas (50–100 bar) or Formic Acid/TEA (Transfer Hydrogenation).
    
  • Solvent: Methanol or Ethanol.[1]

Step-by-Step Protocol
  • Vessel Preparation: Use a stainless steel high-pressure autoclave.[1] Ensure the vessel is clean and dry.[1]

  • Catalyst Loading: In a glovebox, load the Ru-BINAP catalyst (0.01 mmol) and MMOC (1.0 mmol) into a glass liner.

  • Solvent Addition: Add degassed Methanol (3 mL).

  • Pressurization: Seal the autoclave. Purge with

    
     (3 cycles at 10 bar). Pressurize to 50 bar (725 psi).
    
  • Reaction: Stir at

    
     for 24 hours.
    Note: Higher temperatures facilitate the dynamic racemization at C1, which is critical for high yield of a single isomer.
    
  • Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Determine diastereomeric ratio (dr) by

    
     NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Expected Results:

  • Yield: >95%

  • dr: >95:5 (syn-alcohol favored)[1]

  • ee: >98%[2][3][4][5]

Summary of Experimental Outcomes

Reaction TypeCatalyst SystemKey Product FeatureTypical YieldTypical ee
Pd-AAA Pd(0) / Trost LigandC1 Quaternary Center85-95%90-94%
Michael Addition Bifunctional Squaramide

-Nitro Ester
80-92%90-98%
DKR Reduction Ru(II)-BINAPChiral

-Hydroxy Ester
>95%>98%

Troubleshooting & Optimization

  • Low Diastereoselectivity (dr):

    • Cause: Inadequate steric bulk of the ligand or high reaction temperature.

    • Fix: Lower the temperature (e.g., to

      
       for Michael additions) or switch to a bulkier ligand (e.g., changing from Phenyl-Trost to Naphthyl-Trost ligand).
      
  • Low Conversion in Pd-AAA:

    • Cause: Poor enolate formation.[1]

    • Fix: Ensure BSA is fresh.[1] Add a Lewis acid additive like

      
       (10 mol%) to activate the allyl acetate.
      
  • Racemization of Product:

    • Cause: Basic workup conditions.[1]

    • Fix: For the Pd-AAA and Michael adducts, avoid strong bases during workup.[1] Use buffered quench solutions (pH 7).[1]

References

  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society.[6][7] Link

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Takemoto, Y. (2005). Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Bifunctional Organocatalysts. Organic & Biomolecular Chemistry. Link

  • Stoltz, B. M., et al. (2003). Palladium-Catalyzed Enantioselective Oxidation of Alcohols: A New Model for Stereochemical Control. Journal of the American Chemical Society.[6][7] Link

  • List, B. (2006). The Yin and Yang of Asymmetric Catalysis. Chemical Reviews. Link

Sources

Application

Application Note: Scale-Up Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate via Green Methoxycarbonylation

Target Compound: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) Application: Advanced intermediate for active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocycle synthesis. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) Application: Advanced intermediate for active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocycle synthesis.

Introduction & Mechanistic Rationale

The synthesis of


-keto esters is a cornerstone of organic chemistry, providing versatile building blocks for drug development. Traditionally, the 

-carboxylation of ketones to form

-keto esters has relied on highly reactive, hazardous reagents such as methyl cyanoformate (Mander's reagent) with lithium diisopropylamide (LDA), or dimethyl carbonate (DMC) paired with pyrophoric sodium hydride (NaH).

For pilot and industrial scale-up, these methods present severe safety and environmental bottlenecks. This application note details a highly scalable, green-chemistry approach utilizing Dimethyl Carbonate (DMC) as both the methoxycarbonylating agent and solvent, paired with Sodium Methoxide (NaOMe) as the base.

The Causality of Reagent Selection & Nomenclature
  • Reagent Causality: DMC is a non-toxic, biodegradable reagent that replaces hazardous alternatives like phosgene or dimethyl sulfate [1]. NaOMe is chosen over NaH to eliminate the generation of explosive hydrogen gas. Instead, the deprotonation generates methanol.

  • Thermodynamic Driving Force: The reaction is inherently reversible. By utilizing a co-solvent (toluene) and operating at 85–90 °C, the methanol byproduct is continuously removed via azeotropic distillation. According to Le Chatelier's principle, this continuous removal shifts the equilibrium entirely toward the product formation.

  • Regiochemical Nomenclature: Why does 4-methylcyclohexanone yield 5-methyl-2-oxocyclohexane-1-carboxylate? In the parent 4-methylcyclohexanone, the methyl group is at C4 relative to the ketone (C1). Upon

    
    -carboxylation at C2, the newly introduced ester group takes IUPAC priority, becoming C1. The ketone shifts to C2 to maintain the lowest possible locant numbering. Consequently, the methyl group, originally at C4, is now at C5 relative to the new C1-ester.
    

Reaction Pathway & Workflow

The following diagram illustrates the mechanistic workflow and the logical progression of the reaction, highlighting the critical role of thermodynamic control.

Pathway Ketone 4-Methylcyclohexanone (Starting Material) Enolate1 Kinetic Enolate Formation Ketone->Enolate1 Base NaOMe / DMC (Base & Reagent) Base->Enolate1 Reaction Nucleophilic Acyl Substitution (with DMC) Enolate1->Reaction Intermed β-Keto Ester (Unstable in Base) Reaction->Intermed Enolate2 Stable Thermodynamic Enolate + Methanol Intermed->Enolate2 Deprotonation by NaOMe Distill Continuous Distillation (Removes MeOH, drives eq.) Enolate2->Distill Le Chatelier's Principle Quench Acidic Quench (AcOH/H2O) Distill->Quench Product Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate (Product) Quench->Product Protonation

Mechanistic workflow for the scale-up synthesis of the target β-keto ester using DMC and NaOMe.

Quantitative Data & Process Parameters

To ensure reproducibility at the 10-L pilot scale, the stoichiometry and critical process parameters (CPPs) have been strictly defined.

Table 1: Stoichiometry and Material Requirements (10-Mol Scale)

ReagentMW ( g/mol )Eq.Mass / VolumeFunction
4-Methylcyclohexanone112.171.01.12 kg (1.22 L)Starting Material
Dimethyl carbonate (DMC)90.083.02.70 kg (2.52 L)Reagent / Green Solvent
Sodium methoxide (NaOMe)54.022.01.08 kgBase
Toluene92.14-3.00 LCo-solvent / Azeotrope
Glacial Acetic Acid60.052.21.32 kg (1.26 L)Quenching Agent

Table 2: Critical Process Parameters (CPPs) and Self-Validating Metrics

ParameterTarget RangeRationale / Causality
Addition Rate 0.5 - 1.0 L/hPrevents accumulation of unreacted ketone; controls the mild exotherm.
Reactor Temp 85 - 90 °COptimal for DMC/MeOH/Toluene azeotropic distillation.
Head Temp 63 - 65 °C

>85 °C
Self-Validating Metric: A head temp of ~64 °C indicates active MeOH removal. A rise to >85 °C validates reaction completion (MeOH depletion).
Quench pH 5.0 - 6.0Ensures complete protonation of the enolate without triggering acid-catalyzed decarboxylation.

Scale-Up Protocol: 10-Liter Pilot Scale

This protocol is designed as a self-validating system. By monitoring physical parameters (temperature and pH), the operator can confirm the chemical state of the reactor without requiring real-time chromatographic sampling.

Step 1: Reactor Preparation and Inerting
  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, a reflux condenser attached to a fractional distillation column (or Dean-Stark trap), an internal temperature probe, and a nitrogen inlet.

  • Purge the reactor with N

    
     for 15 minutes to ensure an anhydrous environment.
    
  • Charge the reactor with 2.70 kg of DMC and 3.0 L of Toluene .

  • Carefully add 1.08 kg of NaOMe powder with moderate stirring (200 rpm). Note: The suspension will appear milky white.

Step 2: Reaction and Azeotropic Distillation
  • Heat the jacketed reactor until the internal temperature reaches 85–90 °C .

  • Begin the dropwise addition of 1.12 kg of 4-methylcyclohexanone via an addition funnel over 2 hours.

  • Self-Validation Checkpoint: As the reaction proceeds, methanol is generated. Monitor the distillation head temperature. It will stabilize at ~63–65 °C , indicating the distillation of the Methanol/DMC/Toluene azeotrope.

  • Continue heating and stirring for an additional 2–3 hours after addition is complete. The reaction is deemed complete when the distillation head temperature sharply rises above 85 °C , physically validating that no more methanol is being produced.

Step 3: Quenching and Phase Separation
  • Cool the reactor internal temperature to < 15 °C .

  • Prepare a quench solution of 1.32 kg Glacial Acetic Acid diluted in 2.0 L of DI water.

  • Slowly add the quench solution to the reactor, maintaining the internal temperature below 20 °C.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer. It must be between 5.0 and 6.0 . If it is too basic, the product remains water-soluble as an enolate; if too acidic, it risks degradation.

  • Stop stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous layer.

  • Wash the upper organic layer with 1.5 L of saturated NaCl (brine) solution.

Step 4: Isolation and Purification
  • Transfer the organic layer to a rotary evaporator or distillation setup.

  • Remove Toluene and unreacted DMC under reduced pressure (50 °C, 50 mbar).

  • Purify the crude product via fractional vacuum distillation (e.g., ~105–110 °C at 5 mmHg) to yield pure Methyl 5-methyl-2-oxocyclohexane-1-carboxylate as a clear, colorless liquid.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized


-keto ester, NMR spectroscopy serves as the ultimate self-validating analytical tool due to the compound's inherent keto-enol tautomerization.
  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    -keto esters exist in an equilibrium between the keto and enol forms. You will observe a characteristic singlet integrating for ~1H at 12.0–12.5 ppm , corresponding to the strongly intramolecularly hydrogen-bonded enol hydroxyl proton. The ratio of this enol -OH peak to the methyl ester singlet (~3.7 ppm) serves as a quantifiable metric for product purity and tautomeric equilibrium.
  • GC-MS (EI): Expected molecular ion peak at

    
     170.2.
    

References

  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. URL:[Link]

  • Tundo, P. (2010). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Reviews, 79(6), 479-489. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 540674, Methyl 5-methyl-2-oxocyclohexanecarboxylate. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Overview Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a cyclic -keto ester frequently utilized as a versatile building block in pharmaceutical synthesis and complex molecule design [1]. Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) is a cyclic


-keto ester frequently utilized as a versatile building block in pharmaceutical synthesis and complex molecule design [1]. Due to its structural features—specifically the highly enolizable 

-dicarbonyl system and the presence of a stereocenter at C5—researchers often encounter significant challenges during purification. The compound exists as an equilibrium mixture of keto and enol tautomers, making it highly susceptible to thermal decarboxylation and silica-induced streaking.

This technical support guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-fidelity purification, designed specifically for drug development professionals and synthetic chemists.

Purification Workflow Decision Matrix

G Crude Crude Methyl 5-methyl-2- oxocyclohexane-1-carboxylate Decision Assess Scale & Impurity Profile Crude->Decision Distillation Vacuum Distillation (Large Scale >10g) Decision->Distillation Volatile Impurities Copper Copper(II) Complexation (Ultra-High Purity) Decision->Copper Non-enolyzable Impurities Chromatography Silica Chromatography (Small Scale <5g) Decision->Chromatography Complex Mixtures Dist_Step1 Fractional Distillation (< 1.0 mmHg to prevent heat degradation) Distillation->Dist_Step1 Copper_Step1 React with Cu(OAc)2 (aq) Form insoluble green chelate Copper->Copper_Step1 Chrom_Step1 Flash Chromatography on Deactivated Silica (Avoid streaking) Chromatography->Chrom_Step1 Pure Pure Methyl 5-methyl-2- oxocyclohexane-1-carboxylate Dist_Step1->Pure Copper_Step2 Filter & Wash Remove non-chelating impurities Copper_Step1->Copper_Step2 Copper_Step3 Decompose with 10% H2SO4 Extract free ester into organic phase Copper_Step2->Copper_Step3 Copper_Step3->Pure Chrom_Step1->Pure

Figure 1: Decision workflow for selecting the optimal purification strategy for cyclic β-keto esters.

Troubleshooting Guides & FAQs

Issue 1: Product Loss and Degradation During Distillation

Q: Why does my product yield drop significantly during vacuum distillation, accompanied by the appearance of a lower-boiling impurity?

A (Causality & Mechanism): You are likely observing thermal decarboxylation.


-keto esters are notoriously sensitive to high temperatures. If trace amounts of water or acid/base are present, the ester can hydrolyze to the corresponding 

-keto acid. This intermediate rapidly undergoes decarboxylation via a concerted 6-membered cyclic transition state, releasing carbon dioxide and yielding the volatile byproduct 3-methylcyclohexanone [2]. Even without hydrolysis, prolonged exposure to temperatures above 120°C can induce direct thermal degradation.

Self-Validating Protocol: High-Vacuum Fractional Distillation To prevent thermal degradation, the boiling point must be artificially lowered using a high-vacuum setup.

  • Preparation: Ensure the crude mixture is strictly anhydrous. Pre-dry the crude oil over anhydrous

    
     and filter.
    
  • Setup: Assemble a short-path distillation apparatus or a Vigreux column connected to a high-vacuum pump capable of reaching

    
     mmHg.
    
  • Execution: Gradually apply the vacuum before heating. Once the pressure stabilizes, slowly increase the oil bath temperature.

  • Validation: Monitor the vapor temperature. At

    
     mmHg, the product should distill significantly below 100°C (exact boiling points vary by exact pressure, but expect it around 70-85°C at 0.5 mmHg) [3].
    
  • Collection: Discard the initial volatile fraction (often unreacted starting materials or decarboxylated byproducts). Collect the main fraction when the temperature stabilizes.

Issue 2: Severe Streaking During Column Chromatography

Q: When purifying via silica gel chromatography, the compound streaks continuously from Rf 0.2 to 0.6, making it impossible to separate from closely eluting impurities. How can I resolve this?

A (Causality & Mechanism): The streaking is a direct consequence of keto-enol tautomerism. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate exists in equilibrium between its diketo and enol forms. The enol form hydrogen-bonds strongly with the acidic silanol groups on the silica gel stationary phase, retarding its elution, while the keto form elutes faster. Because the interconversion rate on the column is comparable to the elution time, a continuous "smear" or streak is observed rather than a discrete band.

Self-Validating Protocol: Deactivated Silica Chromatography

  • Stationary Phase Modification: Deactivate the silica gel to suppress strong hydrogen bonding. Slurry the silica gel in the non-polar eluent (e.g., Hexanes) containing 1% (v/v) Triethylamine (

    
    ).
    
  • Column Packing: Pack the column with this treated silica. Flush with 2 column volumes of the standard eluent (e.g., 9:1 Hexanes:Ethyl Acetate) to remove excess

    
     before loading the sample, as basic conditions can also catalyze unwanted aldol side-reactions.
    
  • Execution: Load the crude sample dissolved in a minimum amount of eluent. Run the column using a fast flow rate (Flash Chromatography) to minimize the time the compound spends equilibrating on the column.

  • Validation: TLC analysis of the fractions should now show a single, tight spot. The presence of

    
     in the initial treatment neutralizes the highly active silanol sites, standardizing the interaction with the tautomeric mixture.
    
Issue 3: Contamination with Non-Enolyzable Ketones or Alkylating Agents

Q: My crude mixture contains unreacted starting materials that have identical boiling points and Rf values as my product. Distillation and chromatography have failed. What is the alternative?

A (Causality & Mechanism): When physical separation methods fail, chemical differentiation is required.


-keto esters possess a unique chemical property: they readily form highly stable, neutral, and water-insoluble coordination complexes with Copper(II) ions [4]. Non-enolyzable ketones, simple esters, and alkyl halides cannot form this bidentate chelate. By converting the product into a solid Cu(II) complex, you can physically wash away all non-

-dicarbonyl impurities.

Self-Validating Protocol: Copper(II) Complexation and Cleavage

  • Complex Formation: Dissolve the crude Methyl 5-methyl-2-oxocyclohexane-1-carboxylate in a minimal amount of methanol. In a separate flask, prepare a saturated aqueous solution of Copper(II) acetate (

    
    ).
    
  • Precipitation: Slowly add the

    
     solution to the methanolic ester solution while stirring vigorously at room temperature.
    
    • Validation Check: The solution will immediately turn a deep, vibrant green/blue, and a solid precipitate (the bis(

      
      -ketoesterato)copper(II) complex) will begin to form [4].
      
  • Isolation: Stir for 1 hour to ensure complete complexation. Filter the suspension through a Büchner funnel. Wash the solid filter cake thoroughly with cold water, followed by cold hexanes to remove all non-complexing organic impurities.

  • Decomposition (Recovery): Transfer the solid green complex to a separatory funnel. Add diethyl ether (or dichloromethane) and an equal volume of cold 10% aqueous sulfuric acid (

    
    ). Shake vigorously.
    
    • Validation Check: The green color of the solid/organic phase will disappear, transferring a pale blue color (

      
      ) to the aqueous phase. The organic layer will become clear or slightly yellow, indicating the successful release of the free 
      
      
      
      -keto ester.
  • Final Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the ultra-pure product.
    

Quantitative Comparison of Purification Techniques

To assist in selecting the most appropriate method based on your specific laboratory constraints, refer to the comparative data summarized in Table 1.

Purification TechniqueOptimal ScaleTypical Yield RecoveryPurity AchievedTime RequiredPrimary AdvantagePrimary Limitation
High-Vacuum Distillation 10 g – >1 kg75% – 85%90% – 95%2 – 4 hoursHighly scalable; solvent-free.Risk of thermal decarboxylation[2].
Copper(II) Complexation 1 g – 50 g60% – 70%> 98%4 – 6 hoursExceptional chemoselectivity for

-keto esters [4].
Lower yield due to mechanical losses; uses heavy metals.
Silica Chromatography (Deactivated) 0.1 g – 5 g80% – 90%95% – 98%1 – 3 hoursExcellent for removing polar baseline impurities.Streaking risk; high solvent consumption.

Table 1: Comparative analysis of purification methodologies for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

References

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from[Link]

  • AMS Laurea, University of Bologna. (2015). Chimica Industriale. Retrieved from[Link]

Optimization

optimization of reaction conditions for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Conditions for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 57365-80-7) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Conditions for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 57365-80-7)

Executive Summary

This technical guide addresses the synthesis and optimization of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate , a critical


-keto ester intermediate. While classical Dieckmann condensation of dimethyl 4-methylpimelate is a valid route, this guide focuses on the more atom-economical and industrially scalable C-acylation of 4-methylcyclohexanone  using Dimethyl Carbonate (DMC) or Methyl Chloroformate.

We have structured this resource as a dynamic Troubleshooting & FAQ center to directly assist with experimental hurdles.

Part 1: Critical Troubleshooting Guide

Issue 1: Low Conversion & Stalled Reaction (DMC Route)

User Observation: "I am using NaH and Dimethyl Carbonate (DMC) in THF, but the reaction stalls at ~60% conversion."

Technical Diagnosis: The carboxylation of ketones with DMC is an equilibrium-driven process . The byproduct, methanol (MeOH), reacts with the formed


-keto ester enolate to reverse the reaction (retro-Claisen). In a closed system or low-boiling solvent like THF (66°C), MeOH accumulates, preventing completion.

Corrective Protocol:

  • Switch Solvent System: Replace THF with a solvent capable of azeotropic distillation or higher temperatures, such as Toluene or neat DMC (if used in large excess).

  • Thermodynamic Drive: Use a Dean-Stark trap or molecular sieves to continuously remove MeOH.

  • Base Selection: Switch to NaH (irreversible deprotonation initially) or KOtBu in Toluene. If using NaOMe, continuous MeOH removal is mandatory.

Issue 2: O-Alkylation vs. C-Acylation (Regioselectivity)

User Observation: "I see a significant impurity peak by GC-MS that corresponds to the O-acylated enol carbonate."

Technical Diagnosis: This competes with C-acylation when using Methyl Chloroformate (hard electrophile) with "hard" bases or in polar aprotic solvents that separate the ion pair, exposing the oxygen anion.

Optimization Strategy:

  • Reagent Change: Switch to Dimethyl Carbonate (DMC) . DMC acts as a "soft" electrophile at the carbonyl carbon under reflux conditions, almost exclusively favoring C-acylation (Tundo et al.).

  • Solvent Polarity: If using chloroformate, use non-polar solvents (Toluene, Hexanes) to keep the cation (Li+/Na+) tightly coordinated to the enolate oxygen, shielding it and forcing C-attack.

Issue 3: Product Solidification & Workup Emulsions

User Observation: "Upon acidification, the mixture turns into a thick paste/emulsion that is hard to separate."

Technical Diagnosis: The product exists in equilibrium between keto and enol forms. The enol form is stabilized by intramolecular H-bonding. Rapid acidification of the enolate salt can precipitate the enol form quickly, trapping water.

Solution:

  • Controlled Acidification: Quench the reaction mixture into a biphasic system (Ice/HCl + MTBE). MTBE (Methyl tert-butyl ether) prevents emulsion better than Ethyl Acetate for this substrate.

  • pH Control: Acidify to pH 4-5, not pH 1. Extremely acidic conditions can trigger decarboxylation of the

    
    -keto ester during workup.
    

Part 2: Frequently Asked Questions (FAQs)

Q: Why is 4-methylcyclohexanone the preferred starting material over acyclic diesters? A: It offers higher atom economy. The Dieckmann condensation of dimethyl 4-methylpimelate requires the synthesis of the specific pimelate precursor, which is expensive. 4-Methylcyclohexanone is a commodity chemical.[1] Furthermore, due to the plane of symmetry passing through C1 and C4 of 4-methylcyclohexanone, the C2 and C6 positions are equivalent, eliminating regioselectivity concerns during the initial enolization.

Q: My product is a mixture of oil and solid. Is it impure? A: Not necessarily. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate exists as a mixture of keto/enol tautomers and cis/trans diastereomers (relative to the methyl and carboxylate groups).

  • Keto form: Often an oil.

  • Enol form: Often a solid due to H-bonding.

  • Check: Run NMR in

    
    . You should see the enolic proton at 
    
    
    
    12.0+ ppm and the methine doublet of the keto form.

Q: Can I scale this up to 100g using the NaH method? A: Caution is advised. NaH generates hydrogen gas (


). On a 100g scale, the volume of 

is significant.
  • Alternative: For scale-up, the NaH/DMC route is safer than NaH/Chloroformate because DMC is less violent. However, industrial processes often prefer Sodium Methoxide (NaOMe) powder in Toluene with continuous MeOH distillation to avoid

    
     handling entirely.
    

Part 3: Optimized Experimental Protocol

Method: Carboxylation via Dimethyl Carbonate (Green/Scalable Route) Substrate: 4-Methylcyclohexanone Target: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

ParameterOptimized ConditionRationale
Stoichiometry Ketone (1.0 eq) : DMC (3-5 eq) : NaH (2.0 eq)Excess DMC acts as solvent and reagent; excess base ensures complete conversion.
Solvent DMC (Neat) or Toluene/DMC (1:1)Toluene allows higher reflux temp (110°C) to drive off MeOH.
Temperature Reflux (90°C - 110°C)Required to overcome activation energy for DMC electrophilicity.
Reaction Time 3 - 6 HoursMonitored by TLC/GC. Stop when starting ketone < 2%.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser (or Dean-Stark trap), addition funnel, and

    
     inlet.
    
  • Base Suspension: Charge NaH (60% in oil, 2.0 equiv) and wash with dry hexanes. Suspend in dry DMC (or Toluene).

  • Addition: Heat the suspension to 60°C. Add 4-methylcyclohexanone (1.0 equiv) dropwise over 30 minutes. Note:

    
     evolution will occur.
    
  • Reflux: Heat the mixture to reflux. If using Toluene/DMC, distill off the DMC/MeOH azeotrope slowly to drive the equilibrium.

  • Quench: Cool to 0°C. Slowly add Glacial Acetic Acid (approx. 2.2 equiv) diluted in Toluene. Avoid aqueous acid initially to prevent rapid decarboxylation.

  • Workup: Dilute with water, separate organic layer, extract aqueous with MTBE. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (approx. 110-120°C @ 5 mmHg) or recrystallization from hexanes if solid.

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical equilibrium management required for high yields.

ReactionPathway cluster_optimization Optimization: Drive Equilibrium Start 4-Methylcyclohexanone Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (NaH or NaOMe) Base->Enolate TS Tetrahedral Intermediate Enolate->TS Nu Attack on DMC DMC Dimethyl Carbonate (DMC) DMC->TS ProductSalt Beta-Keto Ester Salt TS->ProductSalt Elimination of MeO- MeOH Methanol (Byproduct) ProductSalt->MeOH Proton Transfer Final Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate ProductSalt->Final Acidic Workup (AcOH) MeOH->Enolate Retro-Claisen (Problem) RemoveMeOH Azeotropic Removal of MeOH MeOH->RemoveMeOH Distillation

Caption: Mechanistic pathway highlighting the critical necessity of Methanol removal to prevent the retro-Claisen reaction and drive the equilibrium toward the product.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Gorin, D. J., et al. (2013).[2] Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(22), 11606-11611.

  • PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate (Analogous methodology for cyclohexanone derivatives).

  • PubChem. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (Compound Summary). National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Reactions of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and byproducts encountered during its use in synthesis. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental outcomes and provide robust, field-proven protocols.

General Reactivity & Stability

Question: What are the primary reactive sites on Methyl 5-methyl-2-oxocyclohexane-1-carboxylate and what are the implications for side reactions?

Answer: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a β-keto ester, a class of compounds known for its versatile reactivity. Understanding its key reactive sites is crucial for predicting and mitigating side product formation.

  • The α-Proton (C1): The proton on the carbon between the ketone and the ester (C1) is the most acidic proton in the molecule. Its pKa is significantly lower than that of a typical α-proton to a ketone due to resonance stabilization of the resulting enolate by both carbonyl groups. This makes it the primary site for deprotonation to form a nucleophilic enolate, which is the intended pathway for reactions like alkylations and Michael additions.[1]

  • The Carbonyl Groups (C2 and Ester C=O): Both the ketone and ester carbonyls are electrophilic sites susceptible to nucleophilic attack. While the enolate chemistry at C1 usually dominates, direct attack on these carbonyls can occur under certain conditions, leading to undesired products.

  • The Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.[2][3] This is often a deliberate step, but it can be an unwanted side reaction if not controlled.

The high acidity of the C1 proton means that even weak bases can generate the enolate. However, this ease of formation also introduces challenges, including epimerization and over-alkylation, which are discussed in detail below.

Alkylation Reactions: Troubleshooting Guide

Alkylation of the C1 position is one of the most common applications for this substrate. The goal is typically to add a single alkyl group to this position.

Question: I performed an alkylation reaction and my mass spectrometry results show a peak corresponding to my desired mono-alkylated product, but also a significant peak with a higher mass. What is this byproduct?

Answer: The most probable identity of the higher molecular weight byproduct is the dialkylated product .

Causality: The mono-alkylated product still possesses an acidic proton at the C1 position. If a sufficient amount of base and alkylating agent are present after the initial alkylation, the mono-alkylated product can be deprotonated again to form a new enolate, which then reacts with a second molecule of the alkylating agent.[1][4]

Caption: Pathway for the formation of dialkylated side products.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use precisely 1.0 equivalent of a strong, non-nucleophilic base (e.g., LDA, NaH). Using excess base is the most common cause of dialkylation.

  • Order of Addition: Add the base to the β-keto ester at a low temperature (e.g., -78 °C to 0 °C) to ensure complete formation of the initial enolate before adding the alkylating agent. Then, add the alkylating agent slowly to the enolate solution.

  • Choice of Base: Using a weaker base like an alkoxide can lead to an equilibrium between the starting material and the enolate, increasing the chance of side reactions. A strong base ensures full, initial deprotonation.[4]

Problem ObservedProbable CauseRecommended Solution
High MW peak in MSDialkylationUse exactly 1.0 eq. of strong base (NaH, LDA).
Add alkylating agent slowly at low temperature.
Two close spots on TLCDiastereomers (Epimerization)Use aprotic solvent; control temperature carefully.
Equilibrate product mixture with a mild base if one isomer is desired.
Low yield, same mass impurityO-alkylationUse a less reactive alkylating agent (e.g., R-Br instead of R-I).
Change solvent to favor C-alkylation (less polar).
Question: My alkylation product appears as two distinct but very close spots on TLC, and my NMR shows a mixture of isomers. What is happening?

Answer: You are likely observing epimerization at the C1 position, resulting in a mixture of diastereomers.

Causality: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a chiral molecule (assuming it's not a racemic mixture to begin with). The C1 and C5 positions are stereocenters. Even if you start with a single diastereomer, the formation of the planar enolate at C1 destroys the stereochemistry at that center. When the enolate is subsequently protonated (during workup) or alkylated, the proton or alkyl group can approach from either the top or bottom face of the planar enolate. This leads to a mixture of diastereomers (cis and trans relative to the 5-methyl group).

Epimerization cluster_cis cis-Isomer cluster_trans trans-Isomer cis H on C1 is cis to C5-Methyl enolate Planar Enolate (Achiral at C1) cis->enolate + Base - H⁺ trans H on C1 is trans to C5-Methyl trans->enolate + Base - H⁺ enolate->cis + H⁺ (or R⁺) (Top face attack) enolate->trans + H⁺ (or R⁺) (Bottom face attack)

Caption: Epimerization at C1 via a planar enolate intermediate.

Troubleshooting & Prevention:

  • Thermodynamic vs. Kinetic Control: The ratio of diastereomers can sometimes be controlled. Running the reaction at very low temperatures may favor the kinetically preferred product. Allowing the reaction to warm or stir for longer may lead to the thermodynamically more stable diastereomer.

  • Post-Reaction Epimerization: If one diastereomer is thermodynamically more stable, you can sometimes equilibrate the mixture after the reaction by treating it with a catalytic amount of mild base (e.g., NaOMe in MeOH) to favor the formation of the more stable isomer.

Hydrolysis and Decarboxylation

This two-step sequence is common after alkylation to yield a substituted 2,5-dimethylcyclohexanone.

Question: After performing a saponification and acidic decarboxylation, my final ketone product is contaminated with a compound that is soluble in aqueous base. What is it?

Answer: The acidic contaminant is likely the intermediate β-keto acid , resulting from incomplete decarboxylation.

Causality: The hydrolysis (saponification) of the ester creates a β-keto carboxylate, which is protonated during acidic workup to form the β-keto acid. This species then requires heat to undergo decarboxylation, proceeding through a cyclic six-membered transition state to release CO₂ and form an enol, which tautomerizes to the final ketone.[3][5] Insufficient heating (either temperature or time) will result in incomplete conversion of the β-keto acid to the ketone.

Protocol for Clean Hydrolysis and Decarboxylation:

  • Saponification: Dissolve the β-keto ester (1.0 eq) in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base (e.g., 2-3 eq. of NaOH or KOH).

  • Heating: Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1.

  • Decarboxylation: Gently heat the acidified mixture to reflux. CO₂ evolution should be observed. Continue heating for 1-2 hours after gas evolution ceases to ensure the reaction is complete.

  • Workup: Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ketone.

Michael Addition Reactions

The enolate of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate can act as a nucleophile (a Michael donor) in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor).[6][7]

Question: My Michael addition reaction is giving a low yield of the desired 1,4-adduct and a complex mixture of other products. What are the potential side reactions?

Answer: Side products in Michael additions often stem from competing reactions of the highly nucleophilic enolate.

Common Side Products & Causes:

  • 1,2-Addition Product: While 1,4-addition (conjugate addition) is generally favored for soft nucleophiles like enolates, some 1,2-addition directly to the carbonyl of the Michael acceptor can occur, especially with more reactive, sterically unhindered acceptors.[7]

  • Poly-addition Products: If the Michael acceptor has multiple sites for addition or if the initial adduct can react further, complex mixtures can result.

  • Self-Condensation: The enolate can potentially react with another molecule of the starting β-keto ester in a Claisen-type condensation, although this is less common under typical Michael conditions.

  • Proton Exchange: If the Michael acceptor has acidic protons, the enolate may act as a base, deprotonating the acceptor and quenching the desired reaction pathway.

Troubleshooting & Prevention:

  • Use a Catalytic Amount of Base: Unlike alkylations, Michael additions are often catalytic in base. Using a milder base (e.g., NaOMe, Et₃N) can generate a low equilibrium concentration of the enolate, which is sufficient to react as a nucleophile but minimizes side reactions.

  • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the desired 1,4-addition.

  • Choice of Acceptor: Ensure the Michael acceptor is of high purity and does not contain impurities that could react with the enolate.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

The synthesis of cyclic β-keto esters like Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a cornerstone reaction in organic chemistry, often accomplished through the Dieckmann condensation.[1][2] This intramolecular cyclization of a diester is a powerful tool for creating five- and six-membered rings.[3][4] However, achieving high yields can be challenging and is highly dependent on carefully controlled reaction conditions.

This guide will walk you through the critical parameters of this synthesis, helping you to navigate potential pitfalls and maximize your product yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate via Dieckmann condensation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage or handling.1. Use a fresh, unopened container of the base. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture and air.
2. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the diester, leading to a low yield.2. Use a stoichiometric amount or a slight excess of the base. A common protocol suggests using 1.1 to 1.5 equivalents of the base.
3. Non-anhydrous Conditions: The presence of water or protic solvents will quench the strong base and the enolate intermediate, halting the reaction.3. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy for cyclization.4. Increase the reaction temperature. Refluxing in a suitable solvent like toluene is often required.[5]
Formation of Polymeric Byproducts Intermolecular Condensation: If the intramolecular Dieckmann condensation is slow, intermolecular Claisen condensation can occur, leading to the formation of polymers.[6]1. Employ High-Dilution Conditions: Add the diester substrate slowly to the solution of the base. This favors the intramolecular reaction pathway.[7]
2. Use a More Efficient Catalyst System: A stronger base can accelerate the intramolecular reaction, minimizing intermolecular side reactions.[6]
Presence of Multiple Products in a Mixture 1. Transesterification: If using an alkoxide base (e.g., sodium ethoxide) where the alkyl group does not match the ester's alkyl group (e.g., a dimethyl ester), transesterification can lead to a mixture of products.[6]1. Match the Alkoxide Base to the Ester: Use sodium methoxide for methyl esters and sodium ethoxide for ethyl esters. Alternatively, use a non-alkoxide base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[6][8]
2. Incomplete Reaction: The starting diester may still be present.2. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: The formation of an emulsion during the aqueous workup can make phase separation difficult.1. Add Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.
2. Co-distillation with Solvent: The product may have a boiling point close to that of the solvent used.2. Use a High-Boiling Point Solvent: If distillation is the chosen purification method, ensure the solvent has a significantly lower boiling point than the product. Alternatively, use column chromatography for purification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Dieckmann condensation?

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[4] The reaction is initiated by a strong base that deprotonates the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2][3] This is followed by the elimination of an alkoxide ion to form a cyclic β-keto ester. The driving force for the reaction is the formation of a stable, deprotonated β-keto ester intermediate.[10]

Q2: How do I choose the right base for my reaction?

The choice of base is critical for the success of the Dieckmann condensation.[5]

  • Alkoxide Bases (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are commonly used and effective. However, it is crucial to match the alkoxide to the ester to prevent transesterification.[11] For example, use sodium methoxide for methyl esters.

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that avoids the issue of transesterification.[6] It is often used as a 60% dispersion in mineral oil, which should be washed away with a dry, non-polar solvent like hexane before use.

  • Other Strong Bases: Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are also effective but are typically used for more specialized applications where regioselectivity is a concern with unsymmetrical diesters.[8]

Q3: Why are anhydrous conditions so important?

The Dieckmann condensation relies on the formation of a strong enolate nucleophile. Any protic species, such as water or alcohols, will protonate the enolate, rendering it unreactive.[6] Furthermore, strong bases like sodium hydride react violently with water. Therefore, using dry glassware and anhydrous solvents is essential for a successful reaction.

Q4: Can I use a different synthetic route to obtain a similar product?

Yes, the Robinson annulation is another powerful method for forming six-membered rings.[12] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[13][14] It typically uses an α,β-unsaturated ketone and a ketone or a related compound as starting materials.[12] The choice between the Dieckmann condensation and the Robinson annulation will depend on the availability of starting materials and the desired substitution pattern on the final product.

Experimental Protocol: Dieckmann Condensation using Sodium Hydride

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate from dimethyl 3-methyladipate.

Materials:

  • Dimethyl 3-methyladipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching excess NaH, use with caution)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven at >100 °C for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).

  • Base Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the required amount of sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane (2-3 times) to remove the mineral oil, decanting the hexane carefully each time under an inert atmosphere.

  • Reaction Setup: Add anhydrous toluene to the flask containing the washed sodium hydride.

  • Substrate Addition: Dissolve dimethyl 3-methyladipate (1.0 equivalent) in anhydrous toluene in the dropping funnel. Add the diester solution dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add a small amount of anhydrous methanol to quench any unreacted sodium hydride. Then, slowly add 1 M HCl to neutralize the reaction mixture until it is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Visualizing the Reaction

Dieckmann Condensation Mechanism

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Protonation Diester Dimethyl 3-methyladipate Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., NaH) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Cyclic_Beta_Keto_Ester_Anion Cyclic β-Keto Ester Anion Tetrahedral_Intermediate->Cyclic_Beta_Keto_Ester_Anion Elimination of Methoxide Alkoxide Methoxide (MeO⁻) Final_Product Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate Cyclic_Beta_Keto_Ester_Anion->Final_Product Protonation Acid_Workup Acid Workup (H₃O⁺)

Caption: Mechanism of the Dieckmann condensation for the synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Experimental Workflow

Experimental_Workflow start Start: Dry Glassware & Reagents base_prep Prepare Base (NaH) in Anhydrous Toluene start->base_prep substrate_add Add Dimethyl 3-methyladipate Solution base_prep->substrate_add reaction Reflux for 2-4 hours substrate_add->reaction quench Cool and Quench with Acid reaction->quench workup Aqueous Workup and Extraction quench->workup purification Dry, Concentrate, and Purify workup->purification end Final Product purification->end

Sources

Troubleshooting

troubleshooting low conversion rates in Methyl 5-methyl-2-oxocyclohexane-1-carboxylate reactions

[1] Core Technical Overview Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 41302-34-5 / 6134-75-4 for ethyl analog) is a cyclic -keto ester. It serves as a critical scaffold in the synthesis of terpenoids and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Technical Overview

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 41302-34-5 / 6134-75-4 for ethyl analog) is a cyclic


-keto ester. It serves as a critical scaffold in the synthesis of terpenoids and pharmaceutical intermediates.

Key Reactivity Profile:

  • Acidity: The proton at C-1 is highly acidic (

    
    ) due to the flanking ketone and ester groups.
    
  • Tautomerism: Exists in a dynamic equilibrium between the keto and enol forms.

  • Stereochemistry: The C-5 methyl group introduces diastereoselectivity challenges (cis/trans isomers) which often dictate reaction kinetics and conversion ceilings.[1]

Diagnostic Workflow: Why is Conversion Low?

Before altering conditions, determine how the reaction is failing using this logic tree.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Is Starting Material (SM) Recovered Unchanged? Start->CheckSM Analyze Crude NMR CheckImp Are Impurities/Byproducts Major Components? CheckSM->CheckImp No (SM Consumed) BaseIssue Possible Base Failure: Insufficient pKa or Quenching by Water CheckSM->BaseIssue Yes (SM Intact) O_Alk O-Alkylation: Check NMR for Enol Ether CheckImp->O_Alk Product is non-polar? Decarb Decarboxylation: Loss of CO2 (Check Mass Spec) CheckImp->Decarb Product M-58? RingOpen Retro-Claisen: Ring Opening via Nucleophile CheckImp->RingOpen Linear Product? StericIssue Steric Hindrance: Electrophile inaccessible due to C-5 Methyl conf. BaseIssue->StericIssue Base is Strong Enough?

Figure 1: Diagnostic logic for identifying the root cause of low conversion in


-keto ester functionalization.

Troubleshooting Guide (Q&A Format)

Scenario A: Alkylation Reactions (C-1 Functionalization)

Q1: I am attempting to alkylate at C-1 using NaH/THF, but conversion stalls at 50-60%. Adding more electrophile doesn't help. Why?

Root Cause: Enolate Aggregation & Proton Transfer. In non-polar or moderately polar solvents like THF, the sodium enolate of


-keto esters often forms tight aggregates or clusters that are unreactive.[1] Furthermore, as the reaction proceeds, the mono-alkylated product is less acidic than the starting material, but if any di-alkylation occurs, or if proton transfer is fast, you may reach an equilibrium.[1]

Technical Solution:

  • Change Solvent/Additive: Switch to a dipolar aprotic solvent like DMF or DMSO , or add HMPA/DMPU to THF. This breaks up ion pairs, making the enolate "naked" and significantly more reactive [1].

  • Base Selection: Ensure you are using a non-nucleophilic base. If using alkoxides (e.g., NaOMe), you risk Retro-Claisen ring opening (see Scenario C).[1] Switch to NaH or KOtBu .

  • Temperature: Alkylation of hindered cyclic systems often requires heating (

    
    ), but this increases the risk of O-alkylation.
    

Q2: I see a new spot on TLC, but NMR shows it’s an O-alkylated enol ether, not the C-alkylated product. How do I fix this?

Root Cause: Hard/Soft Acid-Base Mismatch. The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft". Using "hard" leaving groups (like tosylates or sulfates) or highly polar solvents can sometimes favor O-alkylation.[1]

Corrective Protocol:

  • Leaving Group: Use Alkyl Iodides or Bromides (softer electrophiles) rather than sulfonates.[1]

  • Counter-ion Effect: Switch from Sodium (Na+) to Lithium (Li+). Lithium coordinates tightly to the oxygen, shielding it and forcing alkylation to occur at the Carbon. Use LDA or LiH in THF [2].

Scenario B: Decarboxylation & Hydrolysis

Q3: My reaction mixture is bubbling, and I’ve lost the ester group. I wanted to keep the ester. What happened?

Root Cause: Krapcho Decarboxylation or Saponification. If you are using a halide salt (like LiCl, NaCl) in a wet solvent (DMSO/DMF) at high heat, you are inadvertently performing a Krapcho decarboxylation. Alternatively, if water is present with a strong base, you are saponifying the ester to the acid, which spontaneously decarboxylates upon workup/heating.

Corrective Protocol:

  • Strict Anhydrous Conditions: Dry solvents over molecular sieves (3Å or 4Å).

  • Lower Temperature: Keep reaction temperatures below

    
     unless decarboxylation is desired.
    
  • Avoid Halides: If not intending to decarboxylate, avoid adding soluble halide salts (LiCl, NaI) to the reaction mixture.

Scenario C: Side Reactions (Ring Opening)

Q4: I used Sodium Methoxide (NaOMe) in Methanol to alkylate, but I isolated a linear diester instead of the cyclic product.

Root Cause: Retro-Claisen Condensation. The methoxide ion is a strong enough nucleophile to attack the ketone carbonyl (C-2).[1] This leads to cleavage of the C1-C2 bond, opening the ring to form a linear diester.

Corrective Protocol:

  • Steric Bulk: Use a bulky base like Potassium tert-butoxide (KOtBu) in t-BuOH or THF.[1] The steric bulk prevents attack at the carbonyl but allows deprotonation.

  • Non-Nucleophilic Base: Use NaH or LDA , which act strictly as bases and not nucleophiles.

Optimization Data & Reference Tables

Table 1: Base & Solvent Selection Matrix
Reaction GoalRecommended BaseRecommended SolventRisk Factor
C-Alkylation (Standard) NaH (1.1 eq)DMF / THF (Dry)H2 gas evolution; Exothermic.
C-Alkylation (High Regio) LDA / LiHMDSTHF (-78°C)Requires strictly anhydrous/air-free conditions.[1]
Dieckmann Cyclization NaOMe / NaOEtMeOH / EtOHSolvent must match ester to prevent transesterification.
Decarboxylation LiClWet DMSORequires heat (

).[1]
Table 2: Stoichiometry Impact on Conversion
Reagent Ratio (SM : Base : Electrophile)Outcome
1 : 1 : 1 Low Conversion. Often stalls at 50-70% due to proton transfer between product and SM.
1 : 1.1 : 1.2 Optimal. Slight excess ensures complete deprotonation and drives kinetics.[1]
1 : 2 : 2 Over-Alkylation. High risk of dialkylation at C-1 or C-3.[1]

Mechanistic Visualization: Competing Pathways

The following diagram illustrates the competing pathways that lead to low conversion or side products.

ReactionPathways SM Methyl 5-methyl-2-oxocyclohexane -1-carboxylate (Starting Material) Enolate Enolate Intermediate SM->Enolate Base (Deprotonation) Linear Linear Diester (Retro-Claisen) SM->Linear Nucleophilic Base (NaOMe) Attack at Ketone Decarb 2-Methyl-5-methylcyclohexanone (Decarboxylated) SM->Decarb H2O / Heat / Acid Hydrolysis C_Alk C-Alkylated Product (Desired) Enolate->C_Alk Soft Electrophile (R-I) Polar Aprotic Solvent O_Alk O-Alkylated Product (Enol Ether) Enolate->O_Alk Hard Electrophile (R-OTs) Polar Protic Solvent

Figure 2: Competing reaction pathways.[1] Green indicates the desired path; Red indicates common failure modes.

References

  • Effect of Solvent on Enolate Reactivity

    • Title: Alkylation of Enol
    • Source: Organic Chemistry Portal.
    • URL:[Link]1]

  • Regioselectivity in Beta-Keto Ester Alkylation

    • Title: C- vs O-Alkylation of 1,3-Dicarbonyl Compounds.[1]

    • Source: Harvard University (Evans Group Notes).
    • URL:[Link]1]

  • Dieckmann Condensation & Retro-Claisen

    • Title: Dieckmann Condensation.[2]

    • Source: Organic Chemistry Portal.
    • URL:[Link]1]

  • Compound Data (Methyl 5-methyl-2-oxocyclohexane-1-carboxylate)

    • Title: Methyl 2-oxo-5-methylcyclohexanecarboxylate (PubChem CID 12986423).[1]

    • Source: PubChem.[3][4][5]

    • URL:[Link]1]

  • Krapcho Decarboxylation

    • Title: Krapcho Decarboxyl
    • Source: Organic Chemistry Portal.
    • URL:[Link]1]

Sources

Optimization

removal of impurities from crude Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Compound: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate CAS Number: 56576-40-0 | Molecular Formula: C9H14O3 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate CAS Number: 56576-40-0 | Molecular Formula: C9H14O3 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This living document provides field-proven troubleshooting strategies for the synthesis and purification of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. Because this compound is a highly reactive


-keto ester, it presents unique isolation challenges due to keto-enol tautomerism and competing acylation pathways.

Section 1: Impurity Profiling & Mechanistic Origins

Before troubleshooting, it is critical to understand the causality behind the impurities generated during the carbomethoxylation of 4-methylcyclohexanone using dimethyl carbonate (DMC) and a strong base (e.g., NaH).

Quantitative Impurity Profile
Impurity ProfileMechanistic OriginRelative Polarity (TLC)Primary Removal Strategy
Unreacted 4-Methylcyclohexanone Incomplete conversion or loss of active base.Lower polarity (Rf ~ 0.6)Acid-base extraction or vacuum distillation.
O-Acylated Enol Carbonate Hard electrophile (DMC) attacking the hard oxygen center of the enolate.Lowest polarity (Rf ~ 0.8)Hydrolysis during basic workup.
Regioisomer (C6-Acylation) Deprotonation at the less substituted, less hindered C6 position.Similar to target (Rf ~ 0.4)Copper(II) complexation (differential crystallization).
Dimethyl 5-methyl-2-oxocyclohexane-1,3-dicarboxylate Over-carboxylation due to excess base and DMC.High polarity (Rf ~ 0.2)Fractional distillation (higher boiling point).
FAQ 1: Why is O-acylation occurring, and how do I suppress it?

Q: During the carbomethoxylation of 4-methylcyclohexanone, my LC-MS shows a significant +170 m/z byproduct that lacks the characteristic


-keto ester UV absorbance. What is this, and how do I prevent it?

A: You are observing the O-acylated enol carbonate impurity (methyl (5-methylcyclohex-1-en-1-yl) carbonate).

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the sodium enolate intermediate possesses a "hard" oxygen center and a "soft" carbon center. Dimethyl carbonate acts as a relatively hard electrophile. If the reaction is run without sufficient alkoxide activation, kinetic attack at the hard oxygen atom outcompetes the thermodynamic C-acylation pathway[1].

  • Solution: Ensure your sodium hydride (NaH) is activated in situ with a catalytic amount of alcohol (e.g., methanol) when using DMSO as a solvent. This generates a highly active alkoxide that rapidly equilibrates the system, driving the reaction toward the thermodynamically favored C-acylated

    
    -keto ester[2].
    

ImpurityMechanisms SM 4-Methylcyclohexanone + Dimethyl Carbonate Enolate Sodium Enolate Intermediate (via NaH / Base) SM->Enolate Deprotonation Target Target Compound Methyl 5-methyl-2-oxocyclohexanecarboxylate (C2-Acylation) Enolate->Target Thermodynamic Control (C-attack) Regio Regioisomer Impurity (C6-Acylation) Enolate->Regio Kinetic Control (Less hindered C-attack) OAcyl Enol Carbonate Impurity (O-Acylation) Enolate->OAcyl Hard Electrophile (O-attack)

Mechanistic divergence in the carbomethoxylation of 4-methylcyclohexanone.

Section 2: Chromatographic & Extraction Workflows

FAQ 2: Why does my product streak on silica gel, and how can I resolve it?

Q: When attempting to purify the crude product via silica gel flash chromatography, the compound streaks across multiple fractions, resulting in poor resolution from the regioisomer.

A: This is a classic artifact of keto-enol tautomerism [3].

  • Causality: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate exists in an equilibrium between its keto and enol forms. The enol form hydrogen-bonds strongly with the acidic silanol groups on standard stationary phases, causing it to elute slower than the keto form. As the compound travels down the column, it continuously re-equilibrates, leading to severe band broadening (streaking).

  • Solution: Deactivate your silica gel. Pre-treat the column by flushing it with your mobile phase containing 1% triethylamine (TEA) or 1% acetic acid (AcOH) to lock the equilibrium and mask the active silanol sites.

FAQ 3: How can I selectively remove unreacted starting material without chromatography?

A: You can bypass chromatography entirely by exploiting the unique acidity of the


-keto ester through a Chemoselective Acid-Base Extraction .

Protocol 1: Acid-Base Extraction

  • Causality: The

    
    -proton of the target compound is highly acidic (pKa ~ 10.5) due to dual resonance stabilization from the ketone and ester carbonyls. Unreacted ketone (pKa ~ 19) and O-acylated byproducts lack this acidity and will not form water-soluble salts.
    
  • Solubilization: Dissolve the crude reaction mixture in diethyl ether (

    
     of crude).
    
  • Deprotonation: Extract the organic layer with cold

    
     aqueous NaOH (
    
    
    
    ). Self-validation: The aqueous layer will turn slightly yellow as the water-soluble sodium enolate forms.
  • Organic Wash: Wash the combined aqueous extracts with fresh diethyl ether (

    
    ) to remove residual neutral impurities (unreacted 4-methylcyclohexanone).
    
  • Reprotonation: Cool the aqueous layer in an ice bath and acidify dropwise with cold

    
     HCl until pH 3 is reached. Self-validation: The solution will become cloudy, and an oil will form as the neutral 
    
    
    
    -keto ester is regenerated.
  • Recovery: Extract the cloudy aqueous mixture with dichloromethane (

    
    ). Dry the combined DCM layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Section 3: Ultra-High Purity Workflows

FAQ 4: How do I achieve >99% purity for downstream pharmaceutical synthesis?

Q: Distillation and extraction failed to remove trace amounts of the C6-regioisomer. What is the most definitive purification method?

A: The most authoritative method for isolating pure


-dicarbonyl compounds from complex structural isomers is Copper(II) Complexation .

Protocol 2: Copper(II) Complexation-Decomplexation

  • Causality:

    
    -keto esters form highly stable, square-planar, lipophilic coordination complexes with Cu(II) ions. This completely isolates the target from mono-carbonyl impurities and regioisomers that cannot efficiently act as bidentate ligands in the same spatial geometry.
    
  • Complex Formation: Dissolve the crude ester in a minimal volume of methanol. Add a saturated aqueous solution of Copper(II) acetate (

    
    ).
    
  • Precipitation: Stir vigorously at room temperature for 30 minutes. Self-validation: A distinct pale green/blue precipitate of the Cu(II)-enolate complex will crash out of solution.

  • Isolation: Filter the precipitate via vacuum filtration and wash sequentially with cold water and cold hexanes. This removes all non-coordinating impurities.

  • Decomplexation: Transfer the solid complex to a separatory funnel. Add equal volumes of diethyl ether and

    
     aqueous 
    
    
    
    .
  • Phase Separation: Shake vigorously until the solid completely dissolves. Self-validation: The organic layer will become clear (containing the pure ester), and the aqueous layer will turn bright blue (containing the liberated

    
     ions).
    
  • Final Recovery: Isolate the ether layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    

CopperPurification Crude Crude Mixture (Target + Impurities) AddCu Add aq. Cu(OAc)2 & vigorously stir Crude->AddCu Complex Formation of lipophilic Cu(II)-beta-ketoenolate complex AddCu->Complex Filter Filtration / Wash (Impurities removed in filtrate) Complex->Filter Isolate solid Decomp Decomplexation (10% H2SO4 + Et2O) Filter->Decomp Suspend in biphasic system Pure Pure Methyl 5-methyl- 2-oxocyclohexanecarboxylate Decomp->Pure Extract organic layer

Selective purification of beta-keto esters via Copper(II) complexation and acidic decomplexation.

References

  • Source: tandfonline.
  • Source: orgsyn.
  • Source: escholarship.

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. This guide is designed to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate. This guide is designed to provide in-depth technical assistance to help you navigate the complexities of handling this chiral molecule and, most importantly, to prevent the unwanted epimerization at the C1 position. As a β-keto ester, this compound is susceptible to the loss of stereochemical integrity under various conditions, which can significantly impact your experimental outcomes. This resource, structured in a user-friendly question-and-answer format, offers both quick-reference FAQs and detailed troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate?

A1: Epimerization is the change in the configuration of one of two or more stereogenic centers in a molecule. For Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, the primary concern is the epimerization at the C1 carbon, which bears the methoxycarbonyl group. This leads to the interconversion between the cis and trans diastereomers.

Q2: Why is this molecule prone to epimerization?

A2: The hydrogen atom at the C1 position is acidic due to its location between two carbonyl groups (the ketone and the ester). This acidity makes it susceptible to removal by both acids and bases, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of diastereomers.[1][2]

Q3: Which diastereomer, cis or trans, is more stable?

A3: In 1,5-disubstituted cyclohexanes, the cis isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable isomer. The trans isomer would be forced to have one substituent in an axial position, leading to destabilizing 1,3-diaxial interactions.[3][4] For Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, the cis isomer is therefore predicted to be the more stable product under thermodynamic control.

Q4: How can I determine if my sample has epimerized?

A4: The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the coupling constants and chemical shifts of the protons on the cyclohexane ring will differ between the cis and trans isomers. Chiral HPLC can separate the two diastereomers, allowing for their quantification.

Q5: What are "kinetic" and "thermodynamic" control, and how do they relate to epimerization?

A5: Kinetic control refers to reaction conditions (usually low temperature, short reaction time) where the major product is the one that is formed fastest, regardless of its stability. Thermodynamic control involves conditions (higher temperature, longer reaction time, presence of an equilibrating agent) that allow the products to equilibrate to the most stable isomer.[5] Preventing epimerization often involves maintaining kinetic control during a reaction.

Troubleshooting Guide: Preventing and Managing Epimerization

This section provides detailed solutions to common problems encountered during the synthesis, purification, and handling of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

Problem 1: My reaction produced a mixture of cis and trans isomers. How can I favor the formation of a single diastereomer?

Underlying Cause: The reaction conditions likely allowed for thermodynamic equilibration, leading to a mixture of diastereomers. This can be caused by elevated temperatures, prolonged reaction times, or the use of bases that promote enolization and reprotonation.

Solution:

  • Employ Kinetically Controlled Conditions:

    • Low Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For enolate alkylations, temperatures of -78 °C are common.

    • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA).[6] Such bases rapidly and irreversibly deprotonate the β-keto ester, and their bulkiness can favor approach from one face of the molecule.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time for potential epimerization.

  • Consider the Reaction Type:

    • For Alkylation Reactions: The use of a strong, bulky base like LDA at low temperatures is crucial for stereocontrol.[7]

    • For Reactions Involving Enolate Formation: The order of addition can be critical. Adding the β-keto ester to a solution of the base can ensure rapid and complete enolate formation.

Experimental Protocol: Stereoselective Alkylation of a β-Keto Ester under Kinetic Control

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the β-keto ester in an anhydrous aprotic solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (pre-formed or generated in situ) to the β-keto ester solution. Stir for 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the alkylating agent dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up: Allow the reaction to warm to room temperature, and proceed with a standard aqueous work-up and extraction.

Table 1: Recommended Conditions for Kinetic vs. Thermodynamic Control

ParameterKinetic Control (Favors Faster Formed Product)Thermodynamic Control (Favors More Stable Product)
Temperature Low (-78 °C to 0 °C)Higher (Room temperature or elevated)
Base Strong, bulky, non-nucleophilic (e.g., LDA, LHMDS)Weaker or less hindered bases (e.g., NaOEt, t-BuOK)
Reaction Time Short, quenched upon completionLong, allows for equilibration
Solvent Aprotic (e.g., THF, Diethyl ether)Protic or aprotic

Diagram 1: Epimerization Mechanism via Enolate Intermediate

Epimerization Cis cis-Isomer Enolate Planar Enolate Intermediate Cis->Enolate + Base - H+ Trans trans-Isomer Trans->Enolate + Base - H+ Enolate->Cis + H+ Enolate->Trans + H+

Caption: Base-catalyzed epimerization proceeds through a common planar enolate intermediate.

Problem 2: I have a mixture of diastereomers. How can I separate them?

Underlying Cause: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.

Solutions:

  • Column Chromatography: This is the most common method for separating diastereomers. The polarity of the two isomers will likely be slightly different, allowing for separation on a silica gel column with an appropriate solvent system.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method.

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC can provide excellent resolution of diastereomers.

Experimental Protocol: Diastereomer Separation by Column Chromatography

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the chosen eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure diastereomers.

Diagram 2: Troubleshooting Workflow for Epimerization

Troubleshooting Start Epimerization Observed CheckReaction Review Reaction Conditions Start->CheckReaction CheckPurification Review Purification Method Start->CheckPurification CheckStorage Review Storage Conditions Start->CheckStorage LowTemp Use Low Temperature (-78°C) CheckReaction->LowTemp BulkyBase Use Bulky, Non-nucleophilic Base (LDA) CheckReaction->BulkyBase ShortTime Minimize Reaction Time CheckReaction->ShortTime NeutralpH Maintain Neutral pH CheckPurification->NeutralpH ColumnChrom Optimize Column Chromatography CheckPurification->ColumnChrom ChiralHPLC Utilize Chiral HPLC CheckPurification->ChiralHPLC AproticSolvent Store in Aprotic Solvent CheckStorage->AproticSolvent ColdStorage Store at Low Temperature CheckStorage->ColdStorage Solution Pure Diastereomer Obtained LowTemp->Solution BulkyBase->Solution ShortTime->Solution NeutralpH->Solution ColumnChrom->Solution ChiralHPLC->Solution AproticSolvent->Solution ColdStorage->Solution

Caption: A logical workflow for diagnosing and resolving epimerization issues.

Problem 3: My pure sample is showing signs of epimerization upon storage.

Underlying Cause: Trace amounts of acid or base on glassware or in the storage solvent can catalyze epimerization over time.

Solutions:

  • Neutralize Glassware: Rinse all glassware with a dilute solution of a mild acid (e.g., 0.1 M HCl) followed by a dilute solution of a mild base (e.g., 0.1 M NaHCO₃) and then with deionized water and a final rinse with an anhydrous solvent before drying thoroughly.

  • Use High-Purity Solvents: Store the compound in a high-purity, anhydrous, aprotic solvent.

  • Low-Temperature Storage: Store the sample at low temperatures (e.g., -20 °C) to slow down the rate of any potential epimerization.

  • Inert Atmosphere: Store the sample under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by atmospheric components.

References

  • PubChem. (n.d.). Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

  • Benetti, S., Romagnoli, R., De Risi, C., & Zanirato, V. (1995). Mastering β-keto esters. Chemical Reviews, 95(4), 1065–1114.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-oxocyclohexane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistNate. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • Tsuji, J., & Trost, B. M. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
  • CHEM 330 Topics Discussed on Oct 19. (n.d.). Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Visual Learners. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2019, June 5). 22.8: 22.5 Alkylation of Enolate Ions. [Link]

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.
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  • LibreTexts Chemistry. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]

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  • ResearchGate. (2025). Thioalkylation of Enolates, III. Stereoselective Synthesis of Steroids and Related Compounds, II α‐Thioalkylation of Zinc Dienolates to 4‐Substituted 1‐tert‐Butoxy‐7a‐methyl‐hexahydroinden‐5‐ones. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

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  • Hirai, K., & Fuji, K. (2001). Relative Stability of cis- and trans-Hydrindanones. The Journal of Organic Chemistry, 66(15), 5039–5044.
  • OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. [Link]

  • Kovalenko, V. N. (2014). Chiral methyl trans-2,2-dichloro-3-methylcyclopropanecarboxylate upon exposure to thiophenolate nucleophile. ARKIVOC, 2014(iii), 80-89.

Sources

Optimization

Technical Support Center: Troubleshooting the Stereoselective Synthesis of Methyl 5-Methyl-2-Oxocyclohexane-1-Carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the stereoselective synthesis of substituted -keto esters presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the stereoselective synthesis of substituted


-keto esters presents unique challenges. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 56576-40-0) is a highly valuable building block, but its synthesis is often complicated by rapid epimerization, keto-enol tautomerization, and stereochemical drift during isolation.

This guide is engineered to provide you with causality-driven troubleshooting steps, self-validating protocols, and mechanistic clarity to ensure reproducible stereocontrol in your workflows.

Section 1: Managing Epimerization and Stereochemical Drift

Q: Why does my isolated trans-diastereomer spontaneously convert to a mixture during purification or storage?

A: This is a classic case of thermodynamic equilibration driven by the inherent acidity of the molecule. The C1


-proton is flanked by both a ketone and an ester group, making it highly acidic (

). Because of this dual electron-withdrawing environment, the molecule readily enolizes.

When the molecule transitions through the planar enol or enolate intermediate, the stereocenter at C1 is temporarily lost[1]. Upon re-ketonization, the protonation occurs via stereoelectronic control (typically axial attack), driving the molecule toward its thermodynamic minimum. For a 1,5-disubstituted cyclohexane system, the thermodynamic minimum is the cis-1,5-diequatorial conformation (where both the C1 ester and C5 methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions). Exposure to mildly acidic conditions (such as untreated silica gel during chromatography) or trace basic impurities will rapidly catalyze this epimerization[2].

Epimerization Trans Trans-Isomer (1-axial, 5-equatorial) Kinetic / Less Stable Enol Enol / Enolate Intermediate (Planar at C1, Loss of Stereocenter) Trans->Enol Base/Acid Catalysis Cis Cis-Isomer (1-equatorial, 5-equatorial) Thermodynamic Product Enol->Cis Axial Protonation (Stereoelectronic Control) Cis->Enol Reversible Tautomerization

Caption: Mechanism of C1 epimerization via enolization, driving stereochemical drift toward the thermodynamic cis-isomer.

Section 2: Keto-Enol Tautomerization & Analytical Artifacts

Q: NMR analysis of my purified product shows a complex mixture of peaks, but TLC shows a single, clean spot. Is my product degrading?

A: Not necessarily. You are likely observing keto-enol tautomerization on the NMR timescale. In non-polar solvents,


-keto esters like 2-oxocyclohexanecarboxylates exist as an equilibrium mixture that heavily favors the enol form[3]. The enol form breaks the symmetry of the ring and creates additional complex splitting patterns, making a pure compound look like a degradation mixture.

Self-Validating Action: Switch your NMR solvent. Polar, hydrogen-bond accepting solvents disrupt the enol's intramolecular hydrogen bond, pushing the equilibrium back toward the diketo form and simplifying your spectrum.

Table 1: Solvent Effects on Keto-Enol Tautomerization of 2-Oxocyclohexanecarboxylates

SolventDielectric Constant (

)
Predominant SpeciesEst. Keto:Enol RatioMechanistic Causality

4.81Enol~35:65Non-polar solvent stabilizes the intramolecular hydrogen bond of the enol form[3].

46.7Keto>90:10Highly polar, H-bond accepting solvent disrupts the intramolecular H-bond, favoring the diketo form.

32.6Keto~80:20Protic solvent competes for hydrogen bonding, destabilizing the enol tautomer.
Section 3: Stereoselective Conjugate Addition (C5 Methylation)

Q: How can I achieve high diastereoselectivity when installing the C5 methyl group, and how do I trap the product without epimerization?

A: Stereoselective installation of the C5 methyl group is best achieved via the copper-catalyzed asymmetric conjugate addition of a methylcuprate to methyl 2-oxocyclohex-5-ene-1-carboxylate[4]. The trajectory of the incoming nucleophile is dictated by the half-chair conformation of the enone. To prevent the resulting enolate from equilibrating to a mixture of C1 diastereomers, you must execute a strict kinetic quench.

Protocol: Stereoselective Conjugate Addition & Kinetic Trapping
  • Preparation of Organocuprate: In an oven-dried Schlenk flask under argon, suspend

    
     (1.1 equiv) in anhydrous THF and cool to -78 °C. Add 
    
    
    
    (2.2 equiv) dropwise. Stir for 30 minutes to form the active Gilman reagent. Causality: Low temperature prevents thermal decomposition of the cuprate and ensures a highly ordered, rigid transition state.
  • Substrate Addition: Dissolve methyl 2-oxocyclohex-5-ene-1-carboxylate (1.0 equiv) in anhydrous THF and add dropwise to the cuprate solution at -78 °C over 15 minutes.

  • Kinetic Quench: After complete consumption of the starting material (monitored via cold TLC), quench the reaction strictly at -78 °C by the rapid addition of a saturated aqueous

    
     solution. Causality: Quenching at low temperature traps the kinetic enolate and minimizes base-catalyzed epimerization of the newly formed C1 stereocenter[2].
    
  • Extraction: Warm the biphasic mixture to 0 °C, extract with cold diethyl ether, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure (bath temp < 25 °C). Purify immediately via flash column chromatography using silica gel pre-treated with 1% triethylamine (

    
    ). Causality: Unbuffered silica gel is mildly acidic and will catalyze keto-enol tautomerization, leading to stereochemical drift during elution[1].
    

SynthesisWorkflow Start Methyl 2-oxocyclohex-5-ene-1-carboxylate CuAdd 1. CuI, MeMgBr, THF, -78 °C (Conjugate Addition) Start->CuAdd Enolate C5-Methyl Enolate Intermediate CuAdd->Enolate Quench 2. Saturated NH4Cl Quench (Strictly at -78 °C) Enolate->Quench Extract 3. Cold Extraction & Concentration (Avoid Heat/Base) Quench->Extract Purify 4. Flash Chromatography (Buffered Silica Gel, Et3N) Extract->Purify Product Stereopure Methyl 5-methyl- 2-oxocyclohexane-1-carboxylate Purify->Product

Caption: Self-validating experimental workflow for the stereoselective synthesis and isolation of the target beta-keto ester.

References
  • Synthesis of B-keto esters - Google Patents (US6642035B2).
  • Epimerisation in Peptide Synthesis - PMC - NIH. Available at:[Link]

  • Process Development of a Diacyl Glycerolacyltransferase-1 Inhibitor - ACS Publications. Available at:[Link]

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide - Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

analytical methods for monitoring reaction progress of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

This technical guide addresses the specific analytical challenges associated with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (and similar cyclic -keto esters). It is designed to assist researchers in overcoming the "...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific analytical challenges associated with Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (and similar cyclic


-keto esters). It is designed to assist researchers in overcoming the "Keto-Enol Trap" and thermal instability issues inherent to this class of compounds.

Core Analytical Challenge: The Keto-Enol Equilibrium

Before troubleshooting, you must understand that your target molecule does not exist as a single static structure. It exists in a dynamic equilibrium between the keto form (favored in polar aprotic solvents) and the enol form (stabilized by intramolecular hydrogen bonding, favored in non-polar solvents and gas phase).

  • Keto Form:

    
     bond intact, active methylene protons.
    
  • Enol Form:

    
     bond, intramolecular H-bond between enol -OH and ester 
    
    
    
    .

This duality causes split peaks in HPLC, variable integration in NMR, and potential decomposition in GC.

Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my HPLC chromatogram show two peaks (or a "saddle" peak) for a pure compound?

Diagnosis: You are likely observing the separation of keto and enol tautomers on the column. The Mechanism: The interconversion rate between keto and enol forms is often slower than the timescale of the chromatographic separation but faster than the total run time. This results in two distinct peaks connected by a "plateau" or saddle, representing molecules that tautomerized during elution. Solution:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or TFA to both water and organic phases. This catalyzes the tautomerization, making it fast relative to the separation time, collapsing the signal into a single, sharp average peak.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40–50°C) increases the interconversion rate, sharpening the peak.

Q2: My GC-MS shows a large peak for 5-methyl-2-cyclohexen-1-one (or similar ketone) instead of the ester. Did the reaction fail?

Diagnosis: Not necessarily. You are likely inducing thermal decarboxylation inside the GC inlet. The Mechanism:


-keto esters are thermally unstable. At high inlet temperatures (>200°C), they undergo a retro-Claisen-type fragmentation or simple decarboxylation, losing 

and the ester group to form the corresponding cyclic ketone. Solution:
  • Lower Inlet Temperature: Reduce the inlet temperature to the minimum required for volatilization (e.g., 150–170°C).

  • Increase Split Ratio: A higher split ratio moves the sample out of the hot inlet faster.

  • Derivatization: Convert the enol to a TMS ether using BSTFA/TMCS before injection. This "locks" the structure, preventing decarboxylation and improving peak shape.

Q3: Which TLC stain is best? UV is weak.

Diagnosis: The keto form has weak UV absorption (n-


* transition). The enol form absorbs more strongly but concentration varies.[1]
Solution:  Use a dual-staining approach for definitive monitoring.
  • Ferric Chloride (

    
    ): Specific. Stains the enol  form a deep violet/red. This confirms the presence of the 
    
    
    
    -keto ester moiety.
  • Anisaldehyde or PMA: General. Stains the carbon backbone. Use this to check for consumption of starting materials (like acyclic diesters) that do not enolize as readily.

Q4: My NMR integration for the methyl ester singlet is lower than expected (e.g., <3H).

Diagnosis: The signal is likely split or broadened due to tautomerism, or the relaxation time (


) of the enol form is different.
The Mechanism:  In 

, the enol form is significant. The methyl ester protons in the enol form may shift slightly upfield or downfield compared to the keto form. If you integrate only the dominant peak, you miss the tautomer's contribution. Solution:
  • Sum the Integrals: Identify both the keto-ester methyl (approx 3.75 ppm) and the enol-ester methyl (often slightly shifted). Sum them to get the total ester content.

  • Change Solvent: Run the NMR in

    
    . The polar solvent disrupts the intramolecular H-bond, heavily favoring the keto  form and simplifying the spectrum.
    
Part 2: Analytical Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct analytical method based on the specific reaction stage and data required.

AnalyticalWorkflow Start Start: Monitor Reaction Progress CheckStage What is the Reaction Stage? Start->CheckStage InProcess In-Process Control (IPC) CheckStage->InProcess FinalQC Final Purity/Characterization CheckStage->FinalQC TLC_Decision Is UV visible? InProcess->TLC_Decision Quant_Decision Quantification Required? FinalQC->Quant_Decision TLC_Stain Use FeCl3 (Enol specific) + Anisaldehyde (General) TLC_Decision->TLC_Stain No/Weak TLC_Decision->TLC_Stain Yes (Confirm ID) GC_Path GC-MS Analysis Quant_Decision->GC_Path Volatile/Trace Impurities HPLC_Path HPLC-UV/MS Analysis Quant_Decision->HPLC_Path Non-volatile/Polar NMR_Path 1H-NMR (qNMR) Quant_Decision->NMR_Path Absolute Purity/Ratio GC_Warn Warning: Thermal Decarboxylation. Use Derivatization (TMS) or Low Inlet Temp (<180°C) GC_Path->GC_Warn HPLC_Tip Tip: Acidify Mobile Phase (0.1% Formic Acid) to merge tautomer peaks HPLC_Path->HPLC_Tip NMR_Tip Tip: Use DMSO-d6 to favor Keto form for cleaner integration NMR_Path->NMR_Tip

Figure 1: Decision matrix for selecting analytical methods. Note the critical warnings for thermal instability in GC and tautomeric peak splitting in HPLC.

Part 3: Validated Experimental Protocols
Protocol A: HPLC Method for Purity Assessment

Designed to merge tautomer peaks and prevent "ghost" peaks.

ParameterSetting / Description
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Crucial for peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Temperature 40°C (Elevated temp speeds up tautomerization)
Detection UV @ 254 nm (Enol) and 210 nm (Keto/General)
Protocol B: GC-MS Derivatization (To prevent decomposition)

Use this if direct injection yields decarboxylated byproducts.

  • Take 10 µL of reaction mixture (or 1 mg pure sample).

  • Dissolve in 500 µL dry Dichloromethane (DCM).

  • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

  • Incubate at 60°C for 20 minutes.

  • Inject 1 µL into GC-MS (Split 20:1).

    • Result: You will observe the TMS-enol ether derivative, which is thermally stable and elutes as a sharp peak.

Protocol C: TLC Staining (The "Traffic Light" System)
  • Step 1: Run TLC in Hexane:Ethyl Acetate (typically 4:1 or 3:1).

  • Step 2 (Enol Check): Dip in 1% Ferric Chloride (

    
    ) in MeOH/Water .
    
    • Positive: Immediate Violet/Red spot =

      
      -keto ester present.
      
  • Step 3 (General Check): If

    
     is negative or weak, use Anisaldehyde Stain  and heat.
    
    • Positive: Various colors (often blue/brown) for backbone components.[2]

Part 4: Mechanistic Insight (The Keto-Enol Trap)

The following diagram explains the chemical reality of your sample during analysis.

KetoEnol Keto Keto Form (Favored in DMSO/Water) Active CH2 signal in NMR Enol Enol Form (Favored in CDCl3/Hexane) Stabilized by H-Bond UV Active (254nm) Keto->Enol Tautomerization (Fast with Acid/Base) NMR_Obs NMR: Distinct signals (Split peaks) Keto->NMR_Obs Enol->NMR_Obs HPLC_Obs HPLC: Peak broadening or separation Enol->HPLC_Obs GC_Obs GC: Thermal Decarboxylation (Loss of CO2) Enol->GC_Obs Heat

Figure 2: The Keto-Enol Equilibrium. Note that while the Enol form is often the minor component in polar solvents, it is responsible for the UV activity and the specific reactivity with FeCl3.

References
  • BenchChem. (2025).[3] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 2-oxocyclohexanecarboxylate Product Information. Retrieved from

  • Organic Syntheses. (1964).[4] Cyclohexylidenecyclohexane (Related Decarboxylation Protocols). Org. Synth. 1964, 44, 86. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Characterization Guide: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

The following guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characteristics of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate . Executive Summary Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characteristics of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate .

Executive Summary

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 56576-40-0) serves as a critical chiral building block in the synthesis of terpenoids and pharmaceutical intermediates. Unlike simple aliphatic esters, its analysis is complicated by keto-enol tautomerism and stereochemical isomerism (cis/trans) induced by the C5-methyl substituent.

This guide objectively compares the spectral "performance"—defined here as signal resolution, tautomeric visibility, and structural distinctiveness—of this compound against its non-methylated analogs and its own tautomeric forms.

Core Analysis Pillars
  • Tautomeric Equilibrium: Quantifying the Keto:Enol ratio in varying solvents.

  • Stereochemical Resolution: Distinguishing the C5-Methyl influence on ring conformation.

  • Comparative Benchmarking: Validating spectral data against the standard Methyl 2-oxocyclohexane-1-carboxylate.

Chemical Identity & Structural Dynamics

The molecule exists in a dynamic equilibrium between the Keto form (favored in polar aprotic solvents) and the Enol form (stabilized by intramolecular hydrogen bonding in non-polar solvents).

Tautomerism cluster_0 Dynamic Equilibrium Keto Keto Form (C1-Chiral, C5-Chiral) Major in DMSO-d6 Enol Enol Form (C1-Achiral, C5-Chiral) Stabilized by H-Bond Major in CDCl3 Keto->Enol -H+ / +H+ Enol->Keto Equilibrium

Figure 1: Tautomeric equilibrium between the dicarbonyl keto form and the conjugated enol form.

Comparative NMR Analysis

¹H NMR Analysis: Keto vs. Enol Differentiation

The primary challenge in analyzing this compound is the overlapping signals of the tautomers. The Enol form is characterized by a "desymmetrized" spectrum due to the double bond, while the Keto form displays typical cyclohexane chair conformations.

Solvent System: CDCl₃ (Favors Enol ~60-80%) vs. DMSO-d₆ (Favors Keto >90%).

FeatureKeto Form Signal (δ ppm)Enol Form Signal (δ ppm)Structural Cause
Enolic -OH Not Present12.10 - 12.50 (s) Intramolecular H-bond (C=O···H-O)
C1-H (Methine) 3.20 - 3.45 (dd) Not PresentLoss of C1 proton upon enolization
Ester -OCH₃ 3.72 (s)3.76 (s)Electronic shielding change due to conjugation
C5-Methyl 1.00 - 1.05 (d, J=6.5 Hz)0.95 - 1.00 (d)Anisotropic effect of the C=C double bond
Vinyl Protons NoneNoneTetrasubstituted double bond (C1=C2)

Expert Insight: The diagnostic "vanishing act" of the C1-H methine signal (approx 3.3 ppm) is the most reliable method to quantify enolization. In the enol form, C1 becomes quaternary (


), erasing this signal.
Comparative Benchmark: Effect of the C5-Methyl Group

Comparing Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (Product) with Methyl 2-oxocyclohexane-1-carboxylate (Standard).

Spectral RegionStandard (No Methyl)Product (5-Methyl)Analysis
Aliphatic Region (1.0-2.5 ppm) Broad multipletsDistinct doublet (~1.0 ppm)The 5-Me group locks the ring conformation, often resolving the multiplets into clearer dd/ddd patterns compared to the conformationally flexible standard.
C1-H Multiplicity Triplet (t) or ddDoublet of doublets (dd) The 5-Me group creates a specific diastereomeric environment, altering the coupling constants of the C1 proton with C6 protons.
Complexity ModerateHighThe 5-Me introduces a second chiral center, creating potential cis/trans diastereomers in the keto form.

¹³C NMR Characterization

The ¹³C spectrum provides definitive proof of the carbon skeleton and oxidation states.

Key Assignments (CDCl₃):

  • Carbonyl (Ketone): 204.5 ppm (Keto) vs. ~172 ppm (Enol C-OH carbon, often obscured or shifted).

  • Ester Carbonyl: 170.1 ppm (Keto) vs. 172.5 ppm (Enol).

  • Enol Alkenes: The C1 and C2 carbons in the enol form appear in the 95-105 ppm (C1) and 170-175 ppm (C2-OH) range.

  • Methyl Group: ~21-22 ppm.

Experimental Protocols

Protocol: Optimal NMR Sample Preparation

To ensure reproducibility and accurate tautomeric quantification, follow this self-validating protocol.

  • Solvent Selection:

    • For Structural Elucidation (Keto form): Use DMSO-d₆ . The polar solvent disrupts the internal H-bond, shifting equilibrium toward the keto form (>95%), simplifying the spectrum.

    • For Enol Study: Use CDCl₃ or C₆D₆ . These non-polar solvents stabilize the intramolecular H-bond, maximizing the enol signal (~12 ppm).

  • Concentration: Prepare a 20-30 mg/mL solution. Higher concentrations can induce intermolecular H-bonding, broadening the -OH signal.

  • Equilibration: Allow the sample to sit in the solvent for 30 minutes before acquisition. Tautomerization is not instantaneous; immediate acquisition may yield drifting integrals.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the slow-relaxing enol -OH and quaternary carbons).

    • Scans: 16 (¹H), 512+ (¹³C).

Protocol: Quantifying % Enol Content


Note: If the OH peak is broad, use the Methyl ester singlets (3.72 vs 3.76 ppm) for integration.

Visualization of Analytical Workflow

NMR_Workflow Sample Sample: Methyl 5-methyl-2-oxocyclohexane-1-carboxylate Solvent Select Solvent Sample->Solvent DMSO DMSO-d6 (Polar) Solvent->DMSO CDCl3 CDCl3 (Non-Polar) Solvent->CDCl3 Result_Keto Result: Dominant Keto Form Clear C1-H (dd) @ 3.3 ppm Simplified Aliphatic Region DMSO->Result_Keto Disrupts H-Bond Result_Enol Result: Mixed Keto/Enol Visible -OH @ 12.4 ppm Split Ester Singlets CDCl3->Result_Enol Stabilizes H-Bond

Figure 2: Decision matrix for solvent selection based on analytical goals.

References

  • PubChem. (2025).[1][2][3][4] Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (Analog Data Source). National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism.[5][Link]

  • Oxford Instruments. (2025). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.[Link]

Sources

Comparative

High-Resolution LC-ESI-MS/MS vs. Traditional GC-EI-MS: A Comparative Guide to the Fragmentation Patterns of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Executive Summary Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (C9H14O3) is a highly versatile cyclic β-keto ester, frequently utilized as a foundational building block in the synthesis of complex active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (C9H14O3) is a highly versatile cyclic β-keto ester, frequently utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly for constructing vicinal tertiary and all-carbon quaternary stereocenters[1].

However, accurate structural elucidation of this intermediate presents a significant analytical bottleneck. The highly labile nature of the β-keto ester moiety often leads to ambiguous results depending on the mass spectrometry platform utilized. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against High-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . By dissecting the mechanistic causality behind their divergent fragmentation patterns, this guide provides a self-validating framework for selecting the optimal analytical platform for your workflow.

Mechanistic Causality: Why Ionization Energy Dictates Fragmentation

The structural hallmark of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is its β-keto ester configuration, which exists in a dynamic keto-enol tautomeric equilibrium. This structural feature is highly susceptible to specific fragmentation pathways dictated by the energy deposited during ionization.

1. GC-EI-MS (Hard Ionization, 70 eV): Under standard 70 eV Electron Ionization, the intact molecular radical cation (M+• at m/z 170.0943) is typically very weak or entirely absent[2]. The causality lies in the enolizable nature of the β-keto ester. The enol form facilitates a highly favored, low-energy McLafferty-type rearrangement: a hydrogen atom from the cyclohexane ring transfers to the ester carbonyl oxygen, driving the rapid neutral loss of methanol (CH3OH, 32 Da) to form a stable radical cation at m/z 138. Secondary alpha-cleavages also result in the loss of a methoxy radical (•OCH3, 31 Da), yielding m/z 139.

2. LC-ESI-HRMS/MS (Soft Ionization & CID): Electrospray ionization gently protonates the molecule, yielding an intact, high-abundance [M+H]+ precursor ion at m/z 171.1015[3]. When subjected to Collision-Induced Dissociation (CID) in a Q-TOF or Orbitrap, the even-electron precursor undergoes predictable heterolytic cleavages. The dominant pathways are the neutral loss of water (-18 Da, yielding m/z 153.0910) and the neutral loss of methanol (-32 Da, yielding m/z 139.0754), followed by the subsequent loss of carbon monoxide (-28 Da, yielding m/z 111.0804).

Comparative Performance Data

To objectively compare these platforms, the quantitative data and diagnostic capabilities are summarized below. A critical insight for researchers is the m/z 139 fragment: while both platforms produce a nominal m/z 139 ion, HRMS reveals they are fundamentally different chemical species (an even-electron loss of methanol in ESI vs. a radical alpha-cleavage of methoxy in EI).

Table 1: Comparative MS Performance Metrics
MetricGC-EI-MS (70 eV)LC-ESI-HRMS/MS (Q-TOF)
Ionization Energy Hard (~70 eV)Soft (~few eV)
Molecular Ion Abundance Very Low / AbsentHigh ([M+H]+ base peak)
Primary Diagnostic Utility Library matching (NIST), Substructure IDExact mass formula confirmation, Targeted CID
Isomer Differentiation Excellent (via distinct fragmentation ratios)Moderate (requires careful CID tuning)
Matrix Tolerance Low (requires volatile, thermally stable analytes)High (tolerates broader polarity range)
Table 2: Key Diagnostic Fragment Ions and Mechanistic Assignments
m/z (Nominal)Exact Mass (Da)Ion TypePlatformMechanistic Assignment
171 171.1015[M+H]+ESIIntact protonated molecule[3]
170 170.0943M+•EIIntact radical cation (often weak)[2]
153 153.0910[M+H - H2O]+ESILoss of water from the protonated ketone
139 139.0754[M+H - CH3OH]+ESILoss of ester methanol via CID
139 139.0759[M - •OCH3]+EIAlpha-cleavage of the ester group
138 138.0681[M - CH3OH]+•EIMcLafferty-type rearrangement (enol driven)
111 111.0805[M+H - CH3OH - CO]+ESISequential loss of methanol and carbon monoxide

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation. The following methodologies incorporate built-in system suitability tests (SST) to ensure absolute trustworthiness.

Protocol 1: GC-EI-MS Analysis

Objective: Acquire reproducible, library-searchable EI spectra for structural fingerprinting.

  • System Suitability Test (SST): Inject 1 µL of a 50 ng/µL Decafluorotriphenylphosphine (DFTPP) standard. Verify that the hardware meets standard EI tuning criteria (e.g., m/z 198 base peak, m/z 51 > 10%, m/z 442 > 1%) to ensure the ion source optics are uncontaminated prior to sample analysis.

  • Sample Preparation: Dissolve Methyl 5-methyl-2-oxocyclohexane-1-carboxylate in GC-grade hexane to a final concentration of 10 µg/mL.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C. Inject 1 µL with a 1:10 split ratio.

  • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.

  • Detection: Operate the quadrupole in full scan mode (m/z 40–350) with the EI source at 70 eV and 230°C.

  • Data Validation: Co-inject a C8-C20 alkane standard to calculate the Kovats Retention Index (RI). Compare both the RI and the fragmentation pattern against the NIST library to confirm structural identity[2].

Protocol 2: LC-ESI-HRMS/MS Analysis

Objective: Obtain sub-5 ppm mass accuracy for the precursor and map CID fragmentation.

  • Mass Calibration (Lock Mass): Configure the ESI source with a dual-sprayer. Continuously infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min. This real-time lock mass correction is non-negotiable for ensuring < 5 ppm mass error across the chromatographic run[3].

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes (A: H2O + 0.1% FA; B: ACN + 0.1% FA) at a flow rate of 0.4 mL/min.

  • Detection: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.0 kV. Acquire MS1 data (m/z 100–1000).

  • Targeted MS/MS (CID): Isolate the [M+H]+ precursor (m/z 171.1015) in the quadrupole. Apply a collision energy ramp (10–30 eV) using Argon as the collision gas to generate the diagnostic m/z 153 and 139 product ions.

Visualizations

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-HRMS Platform Sample Methyl 5-methyl-2- oxocyclohexane-1-carboxylate GC Gas Chromatography Sample->GC LC Liquid Chromatography Sample->LC EI Electron Ionization (70 eV) GC->EI Quad Quadrupole MS EI->Quad Extensive Fragmentation ESI Electrospray Ionization LC->ESI QTOF Q-TOF MS/MS ESI->QTOF Intact [M+H]+ & CID

Workflow comparison of GC-EI-MS vs. LC-ESI-HRMS for β-keto ester characterization.

Fragmentation M_ESI [M+H]+ m/z 171.1015 F1_ESI [M+H - H2O]+ m/z 153.0910 M_ESI->F1_ESI - H2O (-18 Da) F2_ESI [M+H - CH3OH]+ m/z 139.0754 M_ESI->F2_ESI - CH3OH (-32 Da) F3_ESI [M+H - CH3OH - CO]+ m/z 111.0805 F2_ESI->F3_ESI - CO (-28 Da) M_EI M+• m/z 170.0943 F1_EI [M - •OCH3]+ m/z 139.0759 M_EI->F1_EI Alpha Cleavage (-31 Da) F2_EI [M - CH3OH]+• m/z 138.0681 M_EI->F2_EI McLafferty Rearrangement (-32 Da)

Divergent fragmentation pathways of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate.

References

1.[2] Title: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | C9H14O3 | CID 348627 - PubChem Source: nih.gov URL:

2.[3] Title: High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Source: bg.ac.rs URL:

3.[1] Title: Construction of Vicinal Tertiary and All-Carbon Quaternary Stereocenters via Ir-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation and Applications in Sequential Pd-Catalysis Source: nih.gov URL:

Sources

Validation

A Comparative Guide to Methyl 5-methyl-2-oxocyclohexane-1-carboxylate and Its Analogs for Synthetic and Medicinal Chemistry

This guide provides an in-depth comparative analysis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate and its key analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate and its key analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple product overview to offer a technical deep-dive into the synthesis, properties, and comparative performance of these valuable synthetic intermediates. We will explore the causal relationships behind experimental choices and furnish self-validating protocols, grounding our discussion in authoritative references.

Introduction: The Versatile β-Keto Ester Scaffold

Cyclic β-keto esters are a cornerstone of modern organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. The title compound, Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, serves as a representative member of this class. Its structure, featuring a ketone, an ester, and an asymmetric center, makes it a valuable chiral building block.

The strategic value of this scaffold lies in the acidity of the α-proton situated between the two carbonyl groups. This feature facilitates facile enolate formation, opening pathways for alkylation, acylation, and condensation reactions. The resulting substituted cyclohexanone rings are prevalent motifs in numerous natural products and pharmacologically active molecules.

This guide will focus on a comparative study between the parent methyl ester and two classes of its analogs:

  • Ester Analogs: Replacing the methyl ester with a bulkier ethyl group (Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate) to probe steric effects on reactivity.

  • Ring-Substituted Analogs: Introducing an additional methyl group at the 5-position (Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate) to analyze the impact of ring substitution on cyclization efficiency and subsequent chemical behavior.

By understanding the subtle yet significant differences imparted by these modifications, researchers can make more informed decisions when selecting the optimal building block for their specific synthetic target.

Molecular Overview and Key Structural Analogs

The core structure is a 2-oxocyclohexane-1-carboxylate ring. The variations we will examine are designed to systematically probe the influence of steric and electronic factors on the molecule's properties and reactivity.

G cluster_main Core Structure & Analogs main_img A Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (Parent Compound) B Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (Ester Analog - Increased Steric Bulk) C Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate (Ring Analog - Gem-Dimethyl Effect) pA pA->A pB pB->B pC pC->C

Caption: Core structure of the parent compound and its key ester and ring-substituted analogs.

Synthesis Strategy: The Dieckmann Condensation

The primary and most efficient method for synthesizing these six-membered cyclic β-keto esters is the Dieckmann condensation , an intramolecular version of the Claisen condensation.[1][2] This reaction involves the base-catalyzed cyclization of a 1,7-diester.

The choice of starting material is critical and directly dictates the substitution pattern of the final product.

  • To synthesize Methyl 5-methyl-2-oxocyclohexane-1-carboxylate , the required precursor is dimethyl 3-methylheptanedioate (also known as dimethyl 3-methyladipate).

  • To synthesize the 5,5-dimethyl analog , the precursor would be dimethyl 3,3-dimethylheptanedioate.

Causality of the Mechanism: The reaction is driven by the formation of a stable enolate. A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is required to deprotonate the α-carbon of one ester group.[1] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group forms the cyclic β-keto ester. The reaction is often driven to completion because the final product, a 1,3-dicarbonyl compound, is acidic and is deprotonated by the alkoxide base, shifting the equilibrium.[3]

Dieckmann_Condensation cluster_workflow Dieckmann Condensation Workflow Start 1,7-Diester Precursor (e.g., Dimethyl 3-methyladipate) Base Strong Base (e.g., NaH, NaOEt) in Anhydrous Solvent (e.g., Toluene, THF) Start->Base Reactant Enolate Enolate Formation (α-Deprotonation) Base->Enolate Initiation Attack Intramolecular Nucleophilic Attack Enolate->Attack Rate-determining step Intermediate Cyclic Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Alkoxide (e.g., -OMe) Intermediate->Elimination Product_anion Product Anion (Deprotonated β-Keto Ester) Elimination->Product_anion Acid Aqueous Acid Workup (e.g., H3O+) Product_anion->Acid Protonation Final_Product Cyclic β-Keto Ester (e.g., Methyl 5-methyl-2-oxocyclohexane-1-carboxylate) Acid->Final_Product

Caption: Generalized workflow for the Dieckmann condensation synthesis pathway.

Comparative Physicochemical and Spectroscopic Properties

Direct experimental data for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is scarce in the literature. However, by analyzing data from its close analogs, we can establish a reliable comparative profile.

PropertyMethyl 2-oxocyclohexane-1-carboxylate (Parent, no 5-methyl)Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (Ester Analog)Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate (Ring Analog)
CAS Number 41302-34-56134-75-4[4]50388-51-7[5]
Molecular Formula C₈H₁₂O₃C₁₀H₁₆O₃[4]C₁₀H₁₆O₃[5]
Molecular Weight 156.18 g/mol 184.23 g/mol [4]184.24 g/mol [5]
Boiling Point 50-55 °C @ 0.2-0.35 mmHgEstimated > Parent (due to MW)Estimated > Parent (due to MW)
Density ~1.10 g/mL @ 20°CEstimated ~1.05-1.10 g/mLEstimated ~1.05-1.10 g/mL
LogP (Computed) 0.92[6]1.7[4]Estimated > Ethyl analog (increased lipophilicity)

Analysis of Properties:

  • Boiling Point & Molecular Weight: As expected, the molecular weight increases from the demethylated parent compound to the ethyl and dimethylated analogs. This increase in mass and size leads to stronger van der Waals forces, which would predictably result in higher boiling points for the analogs compared to Methyl 2-oxocyclohexanecarboxylate.

  • Lipophilicity (LogP): The calculated LogP value increases significantly from the demethylated parent to the ethyl analog. This is due to the addition of a lipophilic ethyl group. The 5,5-dimethyl analog, with two additional methyl groups, is expected to be even more lipophilic. This property is critical in drug development, as it influences membrane permeability and pharmacokinetic profiles.

Comparative Spectroscopic Analysis (¹³C NMR): Spectroscopic data is crucial for confirming the structure and purity of these compounds. While a full dataset is not available for all analogs, ¹³C NMR data for Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate provides a strong reference point.[4]

  • Carbonyl Carbons (C=O): The ketone (C2) and ester (C1) carbonyls are the most deshielded carbons, appearing far downfield. The ketone typically appears around ~200-210 ppm , while the ester carbonyl is found around ~170 ppm . These chemical shifts are characteristic of β-keto esters.

  • Ester Alkoxy Group: The carbons of the ester's alkyl group (methyl vs. ethyl) are easily distinguished. For a methyl ester, a single quartet would appear around ~51-52 ppm . For the ethyl ester, a quartet for the -O-CH₂- group appears further downfield (~60-61 ppm ) and a triplet for the -CH₃ group further upfield (~14 ppm ).

  • Ring Carbons: The presence and position of methyl groups on the cyclohexane ring directly impact the chemical shifts of the ring carbons. The gem-dimethyl groups in the 5,5-dimethyl analog would create a characteristic quaternary carbon signal (C5) around 30-35 ppm and would influence the shifts of adjacent carbons (C4 and C6) through steric compression (gamma-gauche effect).

Comparative Performance and Reactivity

The utility of these analogs in synthesis is dictated by their reactivity, which is influenced by both steric and electronic factors.

A. Acidity and Enolate Formation: The most important reaction is the deprotonation at the C1 position to form a nucleophilic enolate. The pKa of the α-proton in simple β-keto esters is typically around 11.

  • Methyl vs. Ethyl Ester: The electronic difference between a methyl and an ethyl ester is minimal, so their α-proton acidities are expected to be very similar.

  • Effect of Ring Substitution: The methyl groups at the C5 position in the target compound and its analogs do not have a strong electronic effect on the C1 proton. Therefore, all three analogs should form enolates with comparable ease under standard basic conditions.

B. Nucleophilic Acyl Substitution (Transesterification): The ester group itself can be a reaction site.

  • Steric Hindrance: Comparing the methyl ester with the ethyl ester, the ethyl group presents slightly more steric hindrance around the carbonyl carbon. In reactions like transesterification, where a nucleophile attacks the ester carbonyl, the reaction rate might be marginally slower for the ethyl analog compared to the methyl analog.

C. Alkylation of the Enolate: Once the enolate is formed, it can be used as a nucleophile in Sₙ2 reactions with alkyl halides.

  • Steric Effects from the Ester: The bulk of the ester group (ethyl vs. methyl) can influence the facial selectivity of the incoming electrophile, although this effect is often modest.

  • Steric Effects from the Ring: The 5,5-dimethyl analog introduces significant steric bulk on one face of the molecule. This "gem-dimethyl effect" can lock the ring into a specific conformation and provide a strong steric bias, potentially leading to higher diastereoselectivity in alkylation reactions compared to the 5-monomethyl analog. This is a critical consideration for controlling stereochemistry in complex molecule synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol is adapted from a reliable, peer-reviewed procedure for a closely related compound and represents a standard method for this class of molecules. It is designed to be self-validating through the inclusion of purification and characterization steps.

Representative Synthesis: Methyl 2-oxocyclohexanecarboxylate

Protocol_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Characterization p1 1. Charge flask with NaH and anhydrous THF under N2. p2 2. Heat suspension to reflux. p1->p2 p3 3. Add cyclohexanone solution dropwise over 1 hr. p2->p3 p4 4. Reflux for an additional 30 minutes. p3->p4 w1 5. Cool reaction in an ice bath. p4->w1 Reaction Complete w2 6. Quench slowly with 3M acetic acid. w1->w2 w3 7. Transfer to separatory funnel with brine. w2->w3 w4 8. Extract with chloroform (4x). w3->w4 u1 9. Combine organic layers and dry over Na2SO4. w4->u1 Crude Product u2 10. Concentrate under reduced pressure. u1->u2 u3 11. Purify by vacuum distillation. u2->u3 u4 12. Characterize by NMR, IR, and MS. u3->u4

Sources

Comparative

biological activity of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate derivatives

Comparative Biological Activity of Methyl 5-Methyl-2-Oxocyclohexane-1-Carboxylate Derivatives: A Guide for Drug Discovery Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 56576-40-0) is a highly versatile cyclic β-ket...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Methyl 5-Methyl-2-Oxocyclohexane-1-Carboxylate Derivatives: A Guide for Drug Discovery

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 56576-40-0) is a highly versatile cyclic β-keto ester. While simple cyclohexanone derivatives are ubiquitous in organic synthesis, the specific addition of the 5-methyl group on this scaffold is not merely structural—it introduces critical steric bulk and a stereocenter that restricts the conformational flexibility of downstream fused heterocycles[1]. This rigidification lowers the entropic penalty upon binding to target receptors, making its derivatives highly valuable in targeted drug discovery.

This guide objectively compares the biological performance of three primary classes of bioactive derivatives synthesized from this core scaffold, providing actionable experimental workflows and comparative data.

Mechanistic Divergence & Derivative Classes

The β-keto ester moiety acts as a bis-electrophilic/nucleophilic center, allowing for divergent cyclization pathways to access distinct pharmacological spaces[2].

  • Class A: Hexahydroquinazoline/DHPM Derivatives (Antimicrobial & Anticancer): Synthesized via the acid-catalyzed Biginelli multicomponent reaction (condensation with urea and an aromatic aldehyde). The 5-methyl group alters the lipophilicity and binding kinetics of the resulting dihydropyrimidinones (DHPMs), enhancing their ability to fit into the hydrophobic allosteric site of the Eg5 kinesin motor protein or bacterial gyrase[3].

  • Class B: Fused Pyrazolone Derivatives (Anti-inflammatory): Generated via a Knorr-type condensation with hydrazines. These derivatives act as rigidified analogues of traditional NSAIDs. The fused aliphatic ring enhances cell membrane permeability, while the pyrazolone core selectively inhibits the cyclooxygenase-2 (COX-2) enzyme[4].

  • Class C: Fused Tricyclic Lactones (Receptor Modulators): Synthesized via a Pechmann-type condensation with resorcinol. This pathway yields urolithin or cannabinoid-like analogues. The 5-methyl group effectively mimics the terpenoid core of natural cannabinoids, significantly enhancing binding affinity to CB1/CB2 receptors or acting as selective Phosphodiesterase II (PDE2) inhibitors[5][6].

Quantitative Data Presentation: Performance Comparison

The following table summarizes the comparative biological efficacy of the three derivative classes based on standardized in vitro assays.

Derivative ClassPrimary Biological TargetAverage IC₅₀ / MICCell Permeability (Caco-2)Primary Mechanism of Action
Class A: DHPMs Eg5 Kinesin / GyraseIC₅₀: 1.2 - 3.5 µMModerate (Papp ~ 8 x 10⁻⁶ cm/s)Mitotic spindle arrest; DNA supercoiling inhibition.
Class B: Pyrazolones COX-2 EnzymeIC₅₀: 5.5 - 8.0 µMHigh (Papp ~ 22 x 10⁻⁶ cm/s)Competitive inhibition of arachidonic acid binding.
Class C: Tricyclic Lactones PDE2 / CB2 ReceptorsIC₅₀: 33.9 µM (PDE2)High (Papp ~ 18 x 10⁻⁶ cm/s)Allosteric modulation; cAMP/cGMP pathway regulation.

Data synthesized from benchmark studies of analogous substituted oxocyclohexanecarboxylate derivatives[3][5][6].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis and biological validation of Class A (DHPM) derivatives. The protocol is designed as a self-validating system, incorporating internal controls to verify both chemical identity and biological causality.

Phase 1: Synthesis of 5-Methyl-Hexahydroquinazoline Derivatives

Causality Note: Standard Biginelli reactions often fail or yield poorly with sterically hindered β-keto esters. We utilize a Lewis acid catalyst (e.g., ZrCl₄ or Cu(OTf)₂) to sufficiently activate the sterically encumbered ketone carbonyl.

  • Reaction Setup: In a 50 mL round-bottom flask, combine methyl 5-methyl-2-oxocyclohexane-1-carboxylate (1.0 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), and urea (1.2 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of Cu(OTf)₂. The Lewis acid coordinates with the β-keto ester, increasing the electrophilicity of the ketone to overcome the steric hindrance of the adjacent 5-methyl group.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 6–8 hours. Monitor the disappearance of the β-keto ester via TLC (Hexane:EtOAc 7:3).

  • Purification: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure DHPM derivative.

Phase 2: Biological Validation (MTT Cytotoxicity Assay)

Causality Note: To prove that the synthesized compound actively inhibits cell proliferation (rather than just causing non-specific solvent toxicity), the assay must include a vehicle control and a known standard (e.g., Monastrol).

  • Cell Seeding: Seed human colon cancer cells (HCT-116) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized DHPM derivative at varying concentrations (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%). Include a vehicle control (0.5% DMSO) and a positive control (Monastrol).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Data Analysis: Solubilize the formazan crystals with 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Visualizing the Pharmacological Landscape

The following diagram maps the divergent synthetic pathways from the core methyl 5-methyl-2-oxocyclohexane-1-carboxylate scaffold to its respective bioactive derivative classes and their biological targets.

G Core Methyl 5-methyl-2-oxocyclohexane-1-carboxylate Biginelli Biginelli Reaction (+ Urea + Aldehyde) Core->Biginelli Knorr Knorr Condensation (+ Hydrazine) Core->Knorr Pechmann Pechmann Condensation (+ Resorcinol) Core->Pechmann DHPM Hexahydroquinazolines (DHPMs) Biginelli->DHPM Pyrazolone Fused Pyrazolones Knorr->Pyrazolone Tricyclic Tricyclic Lactones Pechmann->Tricyclic Target1 Antimicrobial / Anticancer DHPM->Target1 Target2 Anti-inflammatory (COX-2 Inhibition) Pyrazolone->Target2 Target3 Receptor Modulation (PDE2 / CB1/CB2) Tricyclic->Target3

Divergent synthetic pathways of the core scaffold to distinct bioactive derivative classes.

References

  • Fused ring compounds (Patent WO2020035031A1) . Google Patents. 1

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles . ACS Publications. 2

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions . NIH / PMC. 3

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies . ResearchGate. 4

  • Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors . NIH / PMC. 5

  • Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase . Lumir Lab. 6

Sources

Validation

Strategic Synthesis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: A Comparative Technical Guide

Topic: Comparison of Synthetic Routes to Methyl 5-methyl-2-oxocyclohexane-1-carboxylate Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthetic Routes to Methyl 5-methyl-2-oxocyclohexane-1-carboxylate Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Molecule Profile[1]

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (analogous to the ethyl variant, CAS 6134-75-4) is a pivotal


-keto ester building block. It serves as a critical intermediate in the synthesis of terpenoids, steroids, and heterocyclic pharmaceutical scaffolds. Its structural versatility arises from the densely functionalized cyclohexane ring, offering a ketone for nucleophilic addition, an ester for derivatization, and a defined stereocenter at C5.

This guide objectively compares the two dominant synthetic strategies: Thermodynamic Carboxylation (Route A) and Dieckmann Condensation (Route B). While Route A is the industry standard for cost-efficiency and direct access, Route B offers structural certainty for complex analogs.

Target Molecule Specifications
FeatureDetail
IUPAC Name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
Core Structure Cyclohexanone ring with C1-Ester and C5-Methyl
Key Functionality ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Keto Ester (highly enolizable)
Stereochemistry Two chiral centers (C1, C5).[1][2][3][4][5][6][7][8][9][10][11] Thermodynamic product favors cis-diequatorial configuration.

Route Analysis & Comparison

The synthesis of this molecule is governed by the availability of precursors and the requirement for regiocontrol.

Comparative Data Matrix
ParameterRoute A: Carboxylation of 4-Methylcyclohexanone Route B: Dieckmann Condensation
Precursor 4-Methylcyclohexanone (Commodity chemical)Dimethyl 4-methylpimelate (Specialty/Custom)
Reagents Dimethyl Carbonate (DMC), NaH or NaOMeNaOMe, MeOH (or NaH, Toluene)
Step Count 1 Step (Direct Functionalization)1 Step (Cyclization)
Atom Economy High (Loss of H₂, MeOH)High (Loss of MeOH)
Regioselectivity Perfect (Due to substrate symmetry)Perfect (Structural design)
Scalability Excellent (Kilogram scale feasible)Moderate (Limited by precursor cost)
Primary Risk H₂ gas evolution; Exotherm controlDilution required to avoid intermolecular polymerization
Typical Yield 75 - 85%60 - 80%
Strategic Recommendation
  • For Routine Synthesis & Scale-up: Choose Route A . The starting material is inexpensive, and the symmetry of 4-methylcyclohexanone eliminates the regioselectivity issues typically associated with ketone carboxylation.

  • For Isotopic Labeling or Ring Size Variation: Choose Route B . If the specific acyclic diester is available, this route provides unambiguous ring closure.

Deep Dive: Route A – Thermodynamic Carboxylation

The Industry Standard

This route utilizes the acidity of the


-protons in 4-methylcyclohexanone. Because 4-methylcyclohexanone possesses a plane of symmetry passing through C1 and C4, deprotonation at C2 or C6 yields identical enolates. This eliminates the formation of unwanted regioisomers, a common plague in asymmetric ketone carboxylation.
Mechanism & Logic[13]
  • Enolization: Base (NaH) irreversibly deprotonates the ketone.

  • Acylation: The enolate attacks the electrophilic carbonyl of Dimethyl Carbonate (DMC).

  • Driving Force: The resulting

    
    -keto ester is more acidic (pKa ~11) than the starting ketone (pKa ~20). The second equivalent of base deprotonates the product, locking it as the stable enolate and preventing the reversible retro-Claisen reaction.
    
Experimental Protocol (Self-Validating)

Reagents:

  • 4-Methylcyclohexanone (1.0 equiv)

  • Dimethyl Carbonate (DMC) (3.0 - 5.0 equiv, acts as reagent and co-solvent)

  • Sodium Hydride (NaH) (2.2 equiv, 60% dispersion in mineral oil)

  • Solvent: Anhydrous THF or Toluene (if higher temp needed)

Step-by-Step Methodology:

  • Base Preparation: Wash NaH with dry hexane under Argon to remove mineral oil. Suspend in anhydrous THF.

  • Initiation: Heat the DMC/NaH mixture to gentle reflux (approx. 65°C).

  • Addition (Critical Control Point): Add 4-methylcyclohexanone dropwise over 30-60 minutes. Note: Evolution of H₂ gas will be vigorous. Ensure efficient condenser cooling and gas venting.

  • Completion: Continue reflux for 2-4 hours. The reaction mixture will solidify/thicken as the sodium enolate of the product precipitates.

    • Validation: TLC (EtOAc/Hexane) should show consumption of the starting ketone.

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid (approx. 2.5 equiv) or dilute HCl until pH < 5. Caution: CO₂ evolution.

  • Workup: Extract with EtOAc. Wash organic layer with brine.[12] Dry over MgSO₄.[12][13]

  • Purification: Distillation under reduced pressure is preferred for scale. Flash chromatography (SiO₂, 0-10% EtOAc/Hexane) for smaller batches.

Visual Workflow (Route A)

CarboxylationRoute Start 4-Methylcyclohexanone (Symmetric) Base NaH (2.2 eq) THF, Reflux Start->Base Deprotonation Intermediate Sodium Enolate Species (Precipitate) Base->Intermediate - H2 (Gas) Reagent Dimethyl Carbonate (Excess) Reagent->Intermediate Acylation Quench Acid Quench (AcOH/HCl) Intermediate->Quench Protonation Product Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate Quench->Product Isolation

Caption: Workflow for the carboxylation of 4-methylcyclohexanone via sodium hydride and dimethyl carbonate.

Deep Dive: Route B – Dieckmann Condensation

The Structural Architect

This route constructs the cyclohexane ring from an acyclic precursor. It is particularly useful when the cyclic ketone precursor is unavailable or when specific isotopic labeling is required on the ring carbons.

Mechanism & Logic[13]
  • Deprotonation: Base (NaOMe) removes an

    
    -proton from the ester.
    
  • Cyclization: Intramolecular nucleophilic attack (5-exo-trig, though here forming a 6-membered ring) on the distal ester.

  • Thermodynamic Sink: Similar to Route A, the formation of the stable

    
    -keto ester enolate drives the equilibrium.
    
Experimental Protocol

Reagents:

  • Dimethyl 4-methylpimelate (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 equiv, freshly prepared or commercial powder)

  • Solvent: Anhydrous Methanol or Toluene

Step-by-Step Methodology:

  • Setup: Dissolve NaOMe in anhydrous Methanol.

  • Cyclization: Add the diester slowly to the refluxing base solution. Slow addition (high dilution) favors intramolecular cyclization over intermolecular polymerization.

  • Reflux: Maintain reflux for 4-8 hours.

    • Validation: Monitor the disappearance of the diester spot on TLC.

  • Workup: Evaporate methanol (if used). Resuspend residue in ice water. Acidify carefully with HCl to precipitate/oil out the

    
    -keto ester.
    
  • Extraction: Extract with Dichloromethane (DCM).

Visual Mechanism (Dieckmann)

Dieckmann Precursor Dimethyl 4-methylpimelate Enolate α-Enolate Intermediate Precursor->Enolate NaOMe (-MeOH) Cyclic Tetrahedral Intermediate Enolate->Cyclic Intramolecular Attack ProductEnolate Stable β-Keto Enolate Cyclic->ProductEnolate Elimination of OMe & Deprotonation Final Methyl 5-methyl-2-oxocyclohexane- 1-carboxylate ProductEnolate->Final Acid Workup (H3O+)

Caption: Mechanistic flow of the Dieckmann condensation for ring construction.

Stereochemical Considerations

The product contains two stereocenters (C1 and C5).

  • Kinetic Product: Often a mixture of diastereomers.

  • Thermodynamic Product: Under the basic conditions of synthesis (Routes A and B), the reaction equilibrates to the most stable isomer.

  • Configuration: The cis-isomer (where the C1-Ester and C5-Methyl are 1,3-diequatorial relative to the C6 bridge, or more simply, both equatorial in the chair form) is thermodynamically preferred.

  • Note: The enol form is planar at C1/C2, which simplifies the stereochemistry to the C5 position until the keto-form is regenerated.

References

  • Organic Syntheses, Coll.[10][14] Vol. 4, p. 278 (1963); Vol. 39, p. 25 (1959). Preparation of 2-Carbethoxycyclohexanone (General procedure for ketone carboxylation).

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[10][11] The Dieckmann Condensation.[9][10][11] Organic Reactions, 15, 1-203.[11] (Authoritative review on Dieckmann mechanism and scope).

  • PubChem Compound Summary. Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 6134-75-4).[5] (Structural analog data).

  • Sigma-Aldrich Product Specification. Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5). (General handling for methyl ester analogs).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for thermodynamic vs.

Sources

Comparative

Computational Approaches for Conformational Analysis of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: A Comparative Guide

Executive Summary For researchers and drug development professionals, accurately predicting the three-dimensional conformation of flexible cyclic molecules is critical for understanding their reactivity, receptor-binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately predicting the three-dimensional conformation of flexible cyclic molecules is critical for understanding their reactivity, receptor-binding affinity, and spectroscopic properties. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a highly dynamic


-keto ester that presents a complex conformational landscape. It exhibits keto-enol tautomerism, chair-chair interconversions, and epimerization at its stereocenters.

This guide objectively compares the performance of various computational methods—Molecular Mechanics (MM), Density Functional Theory (DFT), and Ab Initio approaches—in modeling these dynamics. By coupling computational predictions with experimental NMR validation, we establish a self-validating protocol for rigorous conformational analysis.

The Conformational Challenge: Causality & Structural Dynamics

To select the correct computational tool, one must first understand the physical forces dictating the molecule's behavior. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is governed by three interconnected structural variables:

  • Keto-Enol Tautomerism: Like many

    
    -keto esters, this molecule exists in solution as an equilibrium mixture of keto and enol forms. The enol tautomer (
    
    
    
    ) is highly stabilized by a robust intramolecular hydrogen bond (IMHB) between the enolic hydroxyl group at C2 and the ester carbonyl oxygen at C1[1].
  • Stereochemical Convergence (Epimerization): The molecule possesses two stereocenters in its keto form (C1 and C5), allowing for cis and trans diastereomers. However, enolization forces C1 into an

    
     hybridization state. This destroys the C1 stereocenter, meaning the enol form acts as a thermodynamic funnel that allows the cis and trans keto isomers to interconvert (epimerize) in solution.
    
  • Ring Dynamics: In the keto state, the cyclohexane ring adopts a chair conformation. The system must balance the steric preference for equatorial substituents against dipole-dipole repulsions. Surprisingly, conformers with an axial ester group are often accessible because they relieve A(1,2) allylic strain between the ester group and the C2 ketone.

Because experimental Nuclear Magnetic Resonance (NMR) provides a time-averaged spectrum of these rapidly interconverting states, computational deconvolution is mandatory to isolate the energies of discrete conformers[2][3].

Equilibria Keto_Ax Keto Form (Axial Ester) Keto_Eq Keto Form (Equatorial Ester) Keto_Ax->Keto_Eq Chair Flip Enol Enol Form (Intramolecular H-Bond) Keto_Eq->Enol Tautomerization (Loss of C1 Stereocenter)

Figure 1: Thermodynamic equilibrium between keto chair conformers and the enol tautomer.

Comparative Analysis of Computational Alternatives

No single computational method is optimal for all stages of conformational analysis. Below is an objective comparison of the primary alternatives used to model


-keto esters.
Molecular Mechanics (MMFF94 / OPLS4)
  • Performance: Extremely fast; capable of generating thousands of conformers in seconds.

  • Limitations: Force fields rely on classical physics and cannot model electron delocalization. They systematically fail to accurately predict the stabilization energy of the conjugated IMHB in the enol form.

  • Verdict: Strictly limited to initial conformational searching.

Density Functional Theory: B3LYP vs. M06-2X
  • B3LYP: The traditional workhorse for geometry optimization. While it predicts bond lengths and angles accurately, standard B3LYP underestimates medium-range dispersion forces.

  • M06-2X: A highly parameterized meta-GGA functional designed specifically to capture non-covalent interactions and dispersion.

  • Verdict: M06-2X (or B3LYP with GD3 empirical dispersion corrections) is required to accurately calculate the delicate energy gap between the diequatorial keto chair and the planar enol tautomer.

Ab Initio (MP2)
  • Performance: The gold standard for capturing electron correlation.

  • Limitations: Prohibitively expensive for flexible rings with multiple conformations. Requires massive basis sets (e.g., aug-cc-pVTZ) to avoid Basis Set Superposition Error (BSSE).

  • Verdict: Best reserved for single-point energy benchmarking of the global minima.

Table 1: Performance Comparison of Computational Methods
MethodGeometry AccuracyRelative Energy Accuracy (

)
Computational CostPrimary Application in Workflow
MM (OPLS4) ModeratePoor (Fails at IMHB)LowBroad conformational sampling
DFT (B3LYP) HighModerateMediumGeometry optimization & Frequencies
DFT (M06-2X) HighHighMedium-HighSingle-point energies & Solvation
Ab Initio (MP2) Very HighVery HighVery HighBenchmarking global minima

Self-Validating Protocol: Computational-Experimental Workflow

To ensure scientific trustworthiness, computational predictions must be anchored to experimental reality. The following step-by-step methodology utilizes a closed-loop system where in silico predictions are validated by experimental NMR integration[3].

Phase 1: In Silico Ensemble Generation
  • Conformational Search: Input the 2D structures of both the cis and trans keto forms, as well as the enol form. Run a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field. Retain all conformers within a 5.0 kcal/mol window.

  • Quantum Mechanical Optimization: Optimize the geometry of the MM-generated conformers using DFT at the B3LYP/6-31G(d) level. Run a frequency calculation to ensure no imaginary frequencies exist (confirming true local minima).

Phase 2: Thermodynamic Refinement
  • High-Level Single Point Energies: Refine the energies of the optimized structures using M06-2X/6-311++G(d,p).

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for chloroform to mimic the experimental NMR environment. Calculate the Boltzmann population of each state at 298 K.

Phase 3: Experimental Validation
  • NMR Acquisition: Dissolve the synthesized or commercial sample in CDCl

    
    . Acquire 
    
    
    
    H and
    
    
    C NMR spectra at 298 K.
  • Chemical Shift Prediction: For conformers with >1% Boltzmann population, compute the isotropic magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.

  • Correlation: Compare the experimental keto:enol ratio (determined by integrating the highly deshielded enol -OH singlet at ~12.0 ppm against the keto ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton at ~3.4 ppm) with the computationally predicted Boltzmann distribution[2]. A Mean Absolute Error (MAE) of < 0.2 ppm for 
    
    
    
    H shifts validates the model's accuracy.

Workflow Start Input 2D Structure (Diastereomers & Tautomers) MM Conformational Search (MMFF94 / OPLS4) Start->MM DFT_Opt Geometry Optimization & Frequencies (B3LYP / 6-31G*) MM->DFT_Opt Low Energy Conformers DFT_SP High-Level Energy & Solvation (M06-2X / 6-311++G** + SMD) DFT_Opt->DFT_SP Minima Confirmed NMR NMR Chemical Shift Prediction (GIAO-mPW1PW91) DFT_SP->NMR Boltzmann Pop > 1% Exp Experimental Validation (1H/13C NMR in CDCl3) NMR->Exp Shift Comparison

Figure 2: Self-validating computational and experimental workflow for conformational analysis.

Expected Conformational Data

Based on the application of the M06-2X functional to similar substituted cyclohexanone


-keto esters, the following thermodynamic distribution is expected in a non-polar solvent (CDCl

):
Table 2: Simulated Thermodynamic Distribution (M06-2X/SMD)
Conformer / TautomerRelative Energy (

, kcal/mol)
Est. Boltzmann Population (%)Key Structural Causality
Enol (IMHB) 0.00~65%Global minimum. Conjugated planar C1-C2-C3 system stabilized by strong IMHB.
Keto (cis-1,5 diequatorial) +0.45~25%Most stable keto form. Minimizes 1,3-diaxial interactions.
Keto (trans-1,5 ax-eq) +1.10~10%Axial ester relieves A(1,2) strain with the C2 ketone, making it energetically accessible.
Keto (cis-1,5 diaxial) > 3.00< 1%Highly destabilized by severe 1,3-diaxial steric clashes.

Note: The exact experimental ratio will fluctuate based on solvent polarity; polar, protic solvents (like D


O or Methanol-d4) will disrupt the intramolecular hydrogen bond, shifting the equilibrium heavily toward the keto forms[1].

References

  • The 2-Oxocyclohexanecarboxylic Acid Keto−Enol System in Aqueous Solution. ResearchGate.
  • -keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Taylor & Francis.
  • How can H-NMR graph peaks be used to determine enol-keto ratio? Physics Forums.

Sources

Validation

Kinetic Profiling and Dynamic Kinetic Resolution (DKR) of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, the construction of densely functionalized, chiral cyclohexane scaffolds is a persistent challenge. Methyl 5-methyl-2-oxocyclohexane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the construction of densely functionalized, chiral cyclohexane scaffolds is a persistent challenge. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (M5MOC) [1] is a highly valuable


-keto ester building block. However, its remote C5 methyl group introduces unique conformational constraints compared to the baseline alternative, Methyl 2-oxocyclohexane-1-carboxylate (MOC) [2].

This guide provides an objective, data-driven comparison of M5MOC and MOC, focusing on their kinetic behavior during Dynamic Kinetic Resolution (DKR) via both chemocatalytic (Ru-catalyzed asymmetric hydrogenation)[3] and biocatalytic (Ketoreductase/KRED)[4] pathways. By understanding the causality behind these kinetic differences, researchers can rationally select the optimal catalytic system for their target active pharmaceutical ingredients (APIs).

Kinetic Fundamentals: The DKR Mechanism

In a standard Kinetic Resolution (KR), the maximum theoretical yield of a single enantiomer is capped at 50%[5]. Dynamic Kinetic Resolution (DKR) circumvents this limitation by coupling the resolution step with an in situ racemization (epimerization) of the starting material[6].

For


-keto esters like M5MOC, the C1 stereocenter is acidic and can epimerize via an achiral enol intermediate[7]. The success of the DKR strictly depends on the kinetic regime: The rate of epimerization (

) must be significantly faster than the rate of hydrogenation (

) of the slower-reacting enantiomer.

DKR_Pathway Sub_R Substrate (1R, 5S)-M5MOC Enol Achiral Enol Intermediate Sub_R->Enol k_epim Prod_R Undesired Alcohol (Slow Reduction) Sub_R->Prod_R k_H2 (slow) Sub_S Substrate (1S, 5S)-M5MOC Sub_S->Enol k_epim Prod_S Desired Alcohol (Fast Reduction) Sub_S->Prod_S k_H2 (fast)

Figure 1: Kinetic pathway of DKR. High yield requires


.
Mechanistic Causality: The "5-Methyl" Effect

MOC is conformationally flexible, allowing rapid enolization. In contrast, the C5 methyl group in M5MOC strongly prefers an equatorial position, effectively "locking" the cyclohexane ring into a specific chair conformation. This steric anchoring increases the activation energy required to achieve the planar enol transition state, thereby lowering


 . If 

drops too close to

, the DKR efficiency collapses, leading to poor diastereomeric excess (de)[3].

Comparative Performance Data

The following tables summarize the kinetic parameters and synthetic outcomes when subjecting M5MOC and MOC to standard DKR conditions.

Table 1: Kinetic Rate Constants (Ru-BINAP Catalysis)

Conditions: 50 atm


, 50 °C, MeOH, 1 mol% RuCl2[(R)-BINAP], 0.1 eq t-BuOK.
Substrate

(

)

(

)
Ratio (

)
DKR Efficiency
MOC (Baseline)12.41.1~11.2Excellent
M5MOC (Product)4.80.9~5.3Moderate-Good

Insight: The


 for M5MOC is less than half that of MOC. To restore optimal DKR efficiency for M5MOC, the reaction temperature or base concentration must be marginally increased to accelerate enolization without degrading the catalyst[6].
Table 2: Biocatalytic vs. Chemocatalytic Synthetic Outcomes

Comparing Ru-DIPSkewphos[3] vs. Engineered KRED-F42[4].

SubstrateCatalyst SystemConversion (%)Yield (%)dr (syn:anti)ee (%)
MOC Ru(II)-DIPSkewphos>999598:2>99
MOC KRED-F42>999299:1>99
M5MOC Ru(II)-DIPSkewphos948885:1594
M5MOC KRED-F42 (Evolved)>999699:1>99

Insight: While chemocatalysis struggles slightly with the conformational rigidity of M5MOC (resulting in lower dr), engineered Ketoreductases (KREDs) utilize highly specific binding pockets that perfectly accommodate the 5-methyl group, restoring near-perfect stereocontrol[8].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed for kinetic sampling.

Kinetic_Workflow Step1 1. Reaction Setup (Substrate + Cat + Base) Step2 2. Initiate Reaction (H2 Pressure or KRED) Step1->Step2 Step3 3. Kinetic Sampling (Aliquot at time intervals) Step2->Step3 Step4 4. Acidic Quench (Halt epimerization instantly) Step3->Step4 Step5 5. Chiral HPLC/GC (Quantify ee, de, conversion) Step4->Step5

Figure 2: Workflow for real-time kinetic monitoring of DKR reactions.

Protocol A: Chemocatalytic DKR Kinetic Profiling (Ru-Catalyzed)

Purpose: To determine the


 ratio under high-pressure hydrogenation.
  • Preparation: In a nitrogen-filled glovebox, dissolve M5MOC (1.0 mmol) in anhydrous, degassed MeOH (5.0 mL).

  • Catalyst & Base Addition: Add RuCl2[(R)-BINAP] (0.01 mmol, 1 mol%) and

    
    -BuOK (0.1 mmol, 10 mol%). Causality: 
    
    
    
    -BuOK is chosen over weaker bases to ensure rapid enolization of the sterically hindered M5MOC, keeping
    
    
    sufficiently high.
  • Pressurization: Transfer to a stainless-steel autoclave, purge with

    
     three times, and pressurize to 50 atm. Heat to 50 °C.
    
  • Kinetic Sampling: At

    
     minutes, carefully vent a 0.1 mL aliquot via a dip-tube.
    
  • Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 0.5 mL of 0.1 M HCl in ether. Causality: The acid instantly neutralizes the

    
    -BuOK, halting epimerization. Without this, the substrate will continue to epimerize in the sample vial, skewing the actual diastereomeric ratio present in the reactor.
    
  • Analysis: Filter through a short silica plug and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column) to plot conversion and stereoisomer distribution over time.

Protocol B: Biocatalytic DKR Kinetic Profiling (KRED-Catalyzed)

Purpose: To evaluate enzymatic dynamic reductive kinetic resolution (DYRKR)[4] under ambient conditions.

  • Buffer Preparation: Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
     and 1.0 mM 
    
    
    
    .
  • Cofactor Recycling System: Add Glucose (2.0 mmol) and Glucose Dehydrogenase (GDH, 10 U/mL). Causality: GDH irreversibly oxidizes glucose to gluconolactone, driving the continuous regeneration of NADPH required by the KRED, ensuring zero-order kinetics for the cofactor.

  • Enzyme & Substrate: Add engineered KRED-F42 (20 mg)[8], followed by M5MOC (0.5 mmol) dissolved in 0.5 mL DMSO (co-solvent).

  • Incubation & Sampling: Incubate at 30 °C with orbital shaking (250 rpm). Extract 100

    
    L aliquots at regular intervals.
    
  • Quenching: Extract the aliquot immediately with 500

    
    L of ethyl acetate. The organic solvent denatures the enzyme, instantly arresting the reduction.
    
  • Analysis: Dry the organic layer over

    
     and analyze via Chiral HPLC to determine the formation rate of the syn-(1S, 2R, 5S)-alcohol.
    

Conclusion & Recommendations

While Methyl 2-oxocyclohexane-1-carboxylate (MOC) serves as an easily reducible baseline substrate, the introduction of the 5-methyl group in M5MOC significantly alters the kinetic landscape of Dynamic Kinetic Resolution. The conformational rigidity imposed by the C5 methyl group depresses the epimerization rate (


), which can lead to diminished diastereoselectivity in standard Ru-catalyzed hydrogenations unless base/temperature parameters are aggressively optimized[6].

For drug development professionals scaling up M5MOC reductions, engineered Ketoreductases (KREDs) [9] currently offer superior kinetic profiles. They bypass the


 bottleneck by exhibiting extreme enantio- and diastereo-discrimination, yielding >99% ee and excellent dr under mild, environmentally benign conditions.

References

Sources

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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